molecular formula C11H24 B15455428 2,2,4,4-Tetramethylheptane CAS No. 61868-44-8

2,2,4,4-Tetramethylheptane

Cat. No.: B15455428
CAS No.: 61868-44-8
M. Wt: 156.31 g/mol
InChI Key: JMRHVFQTDSCACD-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-44-8

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,4,4-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3

InChI Key

JMRHVFQTDSCACD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. This high degree of branching imparts specific physical and chemical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety considerations.

Chemical and Physical Properties

The molecular structure of this compound, with its quaternary carbon centers, results in a compact molecule with specific physical properties. A summary of its key physical and chemical data is presented in the tables below.

General Properties
PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₁₁H₂₄[2]
Molecular Weight156.31 g/mol [1][2]
CAS Number61868-44-8[1][2]
Canonical SMILESCCCC(C)(C)CC(C)(C)C[1]
InChIInChI=1S/C11H24/c1-7-8-11(5,6)9-10(2,3)4/h7-9H2,1-6H3[1]
InChIKeyJMRHVFQTDSCACD-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueConditionsSource
Boiling Point170 °Cat 760 mmHg
Density0.751 g/cm³at 20 °C
Refractive Index1.423at 20 °C
XLogP35.3[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, based on its structure and data from analogous compounds like 2,2,4,4-tetramethylpentane (B94933), the following spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule.

  • A singlet corresponding to the six methyl protons at the C2 position.

  • A singlet for the six methyl protons at the C4 position.

  • A triplet for the methyl protons of the ethyl group at C5.

  • A quartet for the methylene (B1212753) protons of the ethyl group at C5.

  • A singlet for the methylene protons at the C3 position.

The chemical shifts would be in the typical upfield region for alkanes (δ 0.8-1.5 ppm). For comparison, the ¹H NMR spectrum of 2,2,4,4-tetramethylpentane shows signals at approximately 0.98 ppm and 1.26 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom.

  • Signals for the quaternary carbons at C2 and C4.

  • Signals for the methyl carbons attached to C2 and C4.

  • A signal for the methylene carbon at C3.

  • Signals for the carbons of the ethyl group at C5.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

  • C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H bending vibrations: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (symmetrical bending, often showing a characteristic doublet for gem-dimethyl groups).

  • C-C stretching and bending vibrations: Found in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would undergo fragmentation.

  • The molecular ion peak (M⁺) at m/z = 156 would likely be of low intensity.

  • Prominent fragment ions would result from the cleavage of C-C bonds, particularly at the sterically hindered quaternary centers, leading to the formation of stable tertiary carbocations. A significant peak would be expected at m/z = 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound, adapted from the synthesis of the analogous 2,2,4,4-tetramethylpentane, involves the reaction of an organometallic reagent with a suitable alkyl halide.[4]

Reaction: The reaction of tert-butylmagnesium chloride with 1-chloro-2,2-dimethylpropane (B1207488).

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added as an initiator. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: The Grignard reagent is cooled, and a solution of 1-chloro-2,2-dimethylpropane in anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed for several hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

  • Characterization: The purified product should be characterized by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product & Analysis tert_butyl_chloride tert-Butyl Chloride grignard Grignard Reagent Formation tert_butyl_chloride->grignard mg Magnesium mg->grignard neopentyl_chloride 1-Chloro-2,2-dimethylpropane coupling Coupling Reaction neopentyl_chloride->coupling grignard->coupling workup Aqueous Work-up coupling->workup purification Fractional Distillation workup->purification product This compound purification->product analysis GC-MS & NMR Analysis product->analysis

A potential synthetic workflow for this compound.

Reactivity and Stability

As with other alkanes, this compound is relatively inert under normal conditions.[5][6][7] Its reactivity is generally limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light.

  • Combustion: In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O

  • Halogenation: Free-radical halogenation (e.g., with chlorine or bromine) can occur, leading to the substitution of hydrogen atoms with halogen atoms. The selectivity of this reaction is dependent on the stability of the resulting alkyl radical. While this compound lacks tertiary hydrogens, which are typically the most reactive, it possesses primary and secondary hydrogens that can be substituted.[5][8] Due to the steric hindrance around the quaternary centers, the reaction kinetics may be slower compared to less branched alkanes.

  • Thermal Stability: The C-C bonds in highly branched alkanes can be susceptible to cleavage at high temperatures (pyrolysis), leading to the formation of smaller alkanes and alkenes.

Reactivity_Relationships TMH This compound Inert Generally Inert (at STP) TMH->Inert Combustion Combustion (High Temp, O2) TMH->Combustion Halogenation Free-Radical Halogenation (UV light or High Temp) TMH->Halogenation Pyrolysis Pyrolysis (High Temp) TMH->Pyrolysis CO2_H2O CO2 + H2O Combustion->CO2_H2O Haloalkanes Halogenated Derivatives Halogenation->Haloalkanes Smaller_Alkanes_Alkenes Smaller Alkanes & Alkenes Pyrolysis->Smaller_Alkanes_Alkenes

Logical relationships of the core reactivity of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as a member of the alkane family, general safety precautions for handling volatile and flammable hydrocarbons should be observed.

  • General Handling: Use in a well-ventilated area or with a fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Toxicity: While generally considered to have low toxicity, prolonged or repeated exposure to alkane vapors can cause central nervous system depression, with symptoms such as dizziness and headache. Aspiration of the liquid into the lungs can cause chemical pneumonitis.

Applications

Specific research or industrial applications for this compound are not well-documented. However, based on the properties of similar highly branched alkanes, potential applications could include:

  • High-Octane Fuel Component: Branched alkanes are known to have high octane (B31449) ratings and are key components of gasoline.

  • Solvent: Its nonpolar nature and relatively low reactivity could make it suitable as a solvent for certain nonpolar compounds.

  • Reference Standard: It could potentially be used as a reference standard in analytical techniques such as gas chromatography.

Conclusion

This compound is a highly branched alkane with distinct physical and chemical properties. Its compact structure influences its boiling point, density, and spectroscopic characteristics. While generally unreactive, it undergoes combustion and free-radical halogenation. The synthesis of this compound can be achieved through established organometallic coupling reactions. Due to the lack of specific data, its applications and toxicology are inferred from the properties of similar compounds. Further research into this molecule could reveal unique applications in materials science and synthetic chemistry.

References

Technical Guide: Physical Characteristics of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of the branched alkane, 2,2,4,4-tetramethylheptane. Due to the limited availability of publicly accessible experimental data, this guide combines computed property values with established, generalized experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl groups attached at the second and fourth positions. This high degree of branching significantly influences its physical properties, particularly its boiling point and density, when compared to its linear isomer, n-undecane.

Below is a summary of the available computed and basic identification data for this compound. It is important to note that while extensive experimental thermophysical and thermochemical data are available through the National Institute of Standards and Technology (NIST) / TRC Web Thermo Tables, these are part of a subscription service and not publicly detailed.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₁H₂₄PubChem[3]
Molecular Weight 156.31 g/mol PubChem[3]
CAS Number 61868-44-8NIST[2]
Computed XLogP3-AA 5.3PubChem[3]
Boiling Point Experimental data not readily available.
Melting Point Experimental data not readily available.
Density Experimental data not readily available.
Refractive Index Experimental data not readily available.
Viscosity Experimental data not readily available.

Experimental Protocols for Determination of Physical Characteristics

Boiling Point Determination (Ebulliometry)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the round-bottom flask.

  • Heating: The flask is gently heated using a heating mantle. The liquid will begin to boil, and its vapor will rise into the distillation head.

  • Temperature Reading: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure is not exactly 760 mmHg, a pressure correction is applied to determine the normal boiling point.

Density Measurement (Pycnometry)

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer, which is a glass flask with a precisely known volume.

Methodology:

  • Pycnometer Calibration: The empty pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the filled pycnometer is weighed. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

  • Sample Measurement: The calibrated pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same specific temperature.

  • Weighing: The pycnometer filled with the sample is weighed.

  • Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometry)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure substance at a given temperature and wavelength of light.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water. The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.

  • Measurement: Light is passed through the sample, and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature of the prisms is controlled using a circulating water bath, and the temperature at which the measurement is taken is recorded. A correction factor is applied if the measurement temperature deviates from the standard temperature (usually 20°C or 25°C).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core physical characteristics of a liquid organic compound like this compound.

G Workflow for Physical Characterization of this compound cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting Sample_Acquisition Acquire/Synthesize this compound Purification Purify by Fractional Distillation Sample_Acquisition->Purification Purity_Assessment Assess Purity (e.g., GC-MS) Purification->Purity_Assessment Boiling_Point Determine Boiling Point (Ebulliometry) Purity_Assessment->Boiling_Point Pure Sample Density Measure Density (Pycnometry) Purity_Assessment->Density Pure Sample Refractive_Index Measure Refractive Index (Abbe Refractometry) Purity_Assessment->Refractive_Index Pure Sample Melting_Point Determine Melting Point (if applicable, by cooling curve analysis) Purity_Assessment->Melting_Point Pure Sample Data_Collection Collect Raw Data (Temperature, Mass, Volume, Refractive Index) Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection Melting_Point->Data_Collection Calculations Perform Calculations and Corrections (e.g., Pressure and Temperature Corrections) Data_Collection->Calculations Reporting Report Final Physical Constants Calculations->Reporting

Workflow for Physical Characterization

References

Molecular structure of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2,2,4,4-Tetramethylheptane

This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a branched alkane with the chemical formula C₁₁H₂₄[1][2]. As a saturated hydrocarbon, its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents. Specifically, two methyl groups are attached to the second carbon atom and two are attached to the fourth carbon atom of the main chain. This substitution pattern leads to a highly branched and sterically hindered molecule.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound[1]. It is also identified by its CAS Registry Number: 61868-44-8[1][2].

Below is a diagram illustrating the molecular structure of this compound.

Molecular structure of this compound

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1]
CAS Registry Number 61868-44-8[1][2]
Boiling Point Data available through NIST subscription[3]
Density Data available through NIST subscription[3]
Refractive Index Data available through NIST subscription[1]
Viscosity Data available through NIST subscription[3]
Thermal Conductivity Data available through NIST subscription[3]

Experimental Protocols: Synthesis

A documented method for the preparation of 2,2,4,4-tetramethylpentane (B94933), a structurally similar compound, involves the hydrogenation of diisobutylene. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic approach for highly branched alkanes can be inferred. A historical synthesis of 2,2,4,4-tetramethylpentane is provided as a reference, which could be adapted.

Reference Synthesis: Preparation of 2,2,4,4-Tetramethylpentane [4]

This synthesis was performed to create a high-purity standard. Over 2 liters of 2,2,4,4-tetramethylpentane were prepared synthetically[4]. The method involved the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane[4]. The procedure was modified from the method of Whitmore and Southgate to improve yield and efficiency[4].

Reactants and Materials:

  • 2,2,4-trimethyl-4-chloropentane

  • Dimethyl zinc

  • Tetralin (as a solvent)

  • Zinc-copper couple

  • Methyl iodide

  • Dilute hydrochloric acid

Workflow Diagram:

synthesis_workflow cluster_prep Preparation of Reactants cluster_reaction Main Reaction cluster_workup Product Isolation and Purification prep_chloro 2,2,4-Trimethyl-4-chloropentane reaction Reaction in Tetralin (Bath Temp < 70°C) prep_chloro->reaction prep_zinc Dimethyl Zinc prep_zinc->reaction decomposition Decomposition with dilute HCl reaction->decomposition distillation Fractional Distillation decomposition->distillation final_product Purified 2,2,4,4-Tetramethylpentane distillation->final_product

Synthesis workflow for 2,2,4,4-tetramethylpentane.

Detailed Steps:

  • Preparation of 2,2,4-trimethyl-4-chloropentane: This intermediate is synthesized from "diisobutylene" and hydrogen chloride[4].

  • Preparation of Dimethyl Zinc: A zinc-copper couple is reacted with methyl iodide to produce methyl zinc iodide, which then forms dimethyl zinc and zinc iodide[4].

  • Reaction: A mixture of tetralin and 2,2,4-trimethyl-4-chloropentane is added to the prepared dimethyl zinc in a flask over 6 to 8 hours. The bath temperature is maintained below 70°C. As the reaction proceeds, a creamy sludge of zinc chloride forms[4].

  • Work-up: The reaction mixture is decomposed by adding dilute hydrochloric acid[4].

  • Purification: The final product, 2,2,4,4-tetramethylpentane, is purified by fractional distillation[4].

Biological Activity and Signaling Pathways

As a simple, saturated alkane, this compound is not expected to have significant biological activity or be involved in specific signaling pathways. Such molecules are generally considered chemically inert in biological systems. They are primarily used as solvents, standards in analytical chemistry, or as components of fuels.

Safety and Handling

General Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

  • Store in a tightly closed container in a cool, dry place.

  • Ground/bond container and receiving equipment to prevent static discharge.

In case of skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

References

An In-depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,2,4,4-tetramethylheptane, a highly branched alkane. The synthesis involves a multi-step process beginning with commercially available starting materials and employing well-established organic reactions. This document details the proposed synthetic route, provides experimental protocols for key transformations, and summarizes quantitative data where available.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from the readily available ketone, pinacolone (B1678379) (3,3-dimethyl-2-butanone). The overall strategy involves the formation of the carbon skeleton via a Grignard reaction, followed by dehydration and subsequent hydrogenation.

The proposed pathway is as follows:

  • Grignard Reaction: Propylmagnesium bromide is reacted with pinacolone to form the tertiary alcohol, 2,2,4,4-tetramethylheptan-3-ol.

  • Dehydration: The resulting alcohol is dehydrated to yield the alkene, 2,2,4,4-tetramethyl-3-heptene.

  • Hydrogenation: The alkene is then hydrogenated to afford the final product, this compound.

Synthesis_Pathway Pinacolone Pinacolone Grignard_Reaction Grignard Reaction Pinacolone->Grignard_Reaction PropylMgBr Propylmagnesium bromide PropylMgBr->Grignard_Reaction Tertiary_Alcohol 2,2,4,4-Tetramethylheptan-3-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Alkene 2,2,4,4-Tetramethyl-3-heptene Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product H2_PdC H2, Pd/C H2_PdC->Hydrogenation Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Dehydration Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification start_prep Mg turnings + I2 in anhydrous ether add_bromopropane Add 1-bromopropane dropwise start_prep->add_bromopropane reflux_prep Reflux for 30-60 min add_bromopropane->reflux_prep grignard_reagent Propylmagnesium bromide solution reflux_prep->grignard_reagent cool_grignard Cool Grignard reagent to 0 °C grignard_reagent->cool_grignard add_pinacolone Add pinacolone solution dropwise cool_grignard->add_pinacolone warm_stir Warm to RT and stir for 1-2 h add_pinacolone->warm_stir reaction_mixture Reaction Mixture warm_stir->reaction_mixture quench Quench with sat. aq. NH4Cl reaction_mixture->quench extract Extract with diethyl ether quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (distillation or chromatography) concentrate->purify product 2,2,4,4-Tetramethylheptan-3-ol purify->product

Spectroscopic Profile of 2,2,4,4-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the predicted spectroscopic data for 2,2,4,4-tetramethylheptane, targeting researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound in public spectral databases, the following data has been predicted based on the known structure of the molecule and established principles of spectroscopic analysis for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule. For this compound, the predicted chemical shifts (δ) are presented in Table 1. These predictions are based on the general shielding and deshielding effects observed in alkanes. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm.[1]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
H-1~ 0.9Triplet3H
H-3~ 1.3Singlet2H
H-5~ 1.4Quartet2H
H-6, H-7~ 0.9Triplet6H
CH₃ at C2~ 0.9Singlet6H
CH₃ at C4~ 1.1Singlet6H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The predicted chemical shifts for this compound are summarized in Table 2. In ¹³C NMR spectroscopy, the carbon atoms in branched alkanes show distinct chemical shifts based on their local electronic environments, with quaternary carbons appearing in a typical range of 30–40 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
C-1~ 14
C-2~ 32
C-3~ 50
C-4~ 38
C-5~ 25
C-6, C-7~ 9
CH₃ at C2~ 29
CH₃ at C4~ 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H and C-C bond vibrations. The predicted significant absorption bands are listed in Table 3. The IR spectrum of an alkane is typically characterized by strong C-H stretching vibrations between 3000 and 2800 cm⁻¹.[2] Weaker C-C stretching and various bending vibrations appear at lower frequencies.[2][3]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretch (sp³ C-H)Strong
1470-1450C-H bend (methylene scissoring)Medium
1380-1370C-H bend (methyl rock)Medium
1200-1000C-C stretchWeak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, fragmentation often occurs at the branching points to form stable carbocations.[4][5] The molecular ion peak for highly branched alkanes may be weak or absent.[4][6] The predicted major fragmentation peaks for this compound are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentRelative Abundance
156[C₁₁H₂₄]⁺˙ (Molecular Ion)Very Low / Absent
141[C₁₀H₂₁]⁺ (Loss of CH₃)Medium
99[C₇H₁₅]⁺ (Loss of C₄H₉)High
57[C₄H₉]⁺ (tert-Butyl cation)High (likely Base Peak)
43[C₃H₇]⁺ (Isopropyl cation)Medium
29[C₂H₅]⁺ (Ethyl cation)Medium

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid alkane like this compound.

NMR Spectroscopy

Sample Preparation:

  • For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[7]

  • The sample is typically prepared in a small vial before being transferred to a 5 mm NMR tube.[8]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, the solution should be filtered.[7]

  • The NMR tube is then capped and carefully wiped clean before insertion into the spectrometer.[9]

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[9]

  • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[9]

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon.

  • The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of liquid this compound is placed directly onto the surface of one polished salt plate (e.g., NaCl or KBr).[10][11]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[11]

  • The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or clean salt plates) is recorded.

  • The sample is placed in the instrument, and the IR spectrum is recorded.

  • The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

  • A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[12]

  • In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[12][13]

  • This electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[14]

Mass Analysis and Detection:

  • The molecular ion and any fragment ions formed are accelerated by an electric field.

  • The ions are then passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The logical flow of analyzing an unknown compound like this compound using these spectroscopic techniques is illustrated in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis and Interpretation cluster_Structure Structure Elucidation cluster_Confirmation Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure Propose Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Confirm Structure Structure->Confirmation

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Thermophysical Properties of C11 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of C11 branched alkanes. Undecane and its isomers are significant in various industrial and research applications, including as solvents and components of complex hydrocarbon mixtures. Understanding their thermophysical properties is crucial for process design, modeling, and optimization in fields ranging from chemical engineering to pharmaceutical sciences. This document summarizes available quantitative data, details experimental protocols for their measurement, and provides a visual representation of the experimental workflow.

Quantitative Data on Thermophysical Properties

The following tables present a summary of key thermophysical properties for various C11 branched alkanes. Due to the vast number of isomers (159), comprehensive data for all is not available. This guide focuses on isomers for which reliable experimental data has been published.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
2,4-Dimethylnonane17302-24-8---
4-Ethylnonane5911-05-7---
5-Ethylnonane17302-12-4180-57.06 (est.)0.7445[1]
2,2,4-Trimethyloctane18932-14-4168.6 - 171.6--

Temperature-Dependent Thermophysical Properties

The following tables provide data for density, viscosity, thermal conductivity, and heat capacity at various temperatures for selected C11 branched alkanes, as sourced from the NIST/TRC Web Thermo Tables.[2][3][4][5]

2-Methyldecane

Temperature (K)Density (liquid, g/cm³)Viscosity (liquid, mPa·s)Thermal Conductivity (liquid, W/m·K)Heat Capacity at Saturation (liquid, J/mol·K)
273.15-1.83--
298.150.7371.09-341.21[6]
310----
373.15-0.43--
560--0.076-
610---510.1

2,4-Dimethylnonane

Temperature (K)Density (liquid, g/cm³)Viscosity (liquid, mPa·s)
270-2.0
293.150.7411.0
313.150.7260.7
373.150.6760.3

4-Ethylnonane

Temperature (K)Density (liquid, g/cm³)Viscosity (liquid, mPa·s)Thermal Conductivity (liquid, W/m·K)
270-2.5-
298.150.7541.10.12
373.150.6970.40.1
560--0.07

5-Ethylnonane

Temperature (K)Density (liquid, g/cm³)Viscosity (liquid, mPa·s)Thermal Conductivity (liquid, W/m·K)
270-2.5-
298.150.7451.10.12
373.150.6880.40.1
550--0.071

Experimental Protocols

Accurate determination of thermophysical properties relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Density Measurement (Vibrating Tube Densitometer)

Principle: The density of a liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid.[7][8][9] The resonant frequency is directly related to the mass of the liquid in the tube, and therefore its density.

Methodology:

  • Calibration: The instrument is calibrated using two fluids of known density, typically dry air and ultrapure water, at a specific temperature and pressure. This calibration establishes the instrument's constants.

  • Sample Introduction: The sample liquid is injected into the clean, dry U-tube, ensuring no air bubbles are present.

  • Temperature Equilibration: The vibrating tube is housed in a temperature-controlled chamber. The sample is allowed to reach thermal equilibrium with the set temperature.

  • Frequency Measurement: The tube is electromagnetically excited to its natural resonant frequency. The instrument precisely measures this frequency.

  • Density Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants. Modern instruments often perform this calculation automatically.

Viscosity Measurement (Capillary Viscometer)

Principle: Capillary viscometry measures the kinematic viscosity of a fluid by determining the time it takes for a fixed volume of the fluid to flow under gravity through a calibrated capillary tube of a known diameter and length.[10][11][12][13]

Methodology:

  • Viscometer Selection: An appropriate capillary viscometer (e.g., Ubbelohde, Cannon-Fenske) is chosen based on the expected viscosity of the sample.

  • Sample Loading: The viscometer is charged with the sample liquid to a specified mark.

  • Temperature Control: The viscometer is placed in a constant temperature bath and allowed to equilibrate.

  • Flow Time Measurement: The liquid is drawn up one arm of the U-tube by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two etched marks is measured accurately with a stopwatch.

  • Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known: η = ν * ρ.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14][15][16][17][18] This difference in heat flow is used to determine the specific heat capacity of the sample.

Methodology:

  • Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.

  • Standard Measurement: A second run is performed with a standard material of known specific heat capacity (e.g., sapphire) in the sample pan.

  • Sample Measurement: A third run is performed with the C11 branched alkane sample in the sample pan.

  • Heating Program: For all runs, the pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range.

  • Heat Capacity Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.

Thermal Conductivity Measurement (Transient Hot Wire Method)

Principle: The transient hot wire method involves immersing a thin, electrically heated wire into the liquid sample.[19][20][21][22][23] By applying a step voltage, the wire heats up, and the rate of temperature rise of the wire is measured. The thermal conductivity of the surrounding liquid is determined from this temperature rise as a function of time.

Methodology:

  • Sensor Immersion: The transient hot wire sensor is immersed in the liquid sample, which is held in a temperature-controlled cell.

  • Thermal Equilibration: The system is allowed to reach a uniform and stable initial temperature.

  • Heating and Measurement: A constant current is passed through the wire for a short duration (typically 1 second). The change in the wire's electrical resistance, which is proportional to its temperature, is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the slope of a plot of the temperature rise versus the logarithm of time. The short measurement time minimizes the effects of free convection.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a C11 branched alkane.

G General Experimental Workflow for Thermophysical Property Determination cluster_sample Sample Preparation cluster_density Density Measurement cluster_viscosity Viscosity Measurement cluster_heat_capacity Heat Capacity Measurement cluster_thermal_conductivity Thermal Conductivity Measurement Sample C11 Branched Alkane Sample D_Inject Inject Sample Sample->D_Inject V_Load Load Sample Sample->V_Load HC_Sample Run DSC with Sample Sample->HC_Sample TC_Immerse Immerse Hot Wire Sensor Sample->TC_Immerse D_Cal Calibrate Vibrating Tube Densitometer D_Cal->D_Inject D_Equil Temperature Equilibration D_Inject->D_Equil D_Measure Measure Resonant Frequency D_Equil->D_Measure D_Calc Calculate Density D_Measure->D_Calc V_Select Select Capillary Viscometer V_Select->V_Load V_Equil Temperature Equilibration V_Load->V_Equil V_Measure Measure Flow Time V_Equil->V_Measure V_Calc Calculate Viscosity V_Measure->V_Calc HC_Baseline Run DSC Baseline HC_Standard Run DSC with Standard HC_Baseline->HC_Standard HC_Standard->HC_Sample HC_Calc Calculate Heat Capacity HC_Sample->HC_Calc TC_Equil Temperature Equilibration TC_Immerse->TC_Equil TC_Measure Apply Current & Measure Temperature Rise TC_Equil->TC_Measure TC_Calc Calculate Thermal Conductivity TC_Measure->TC_Calc

Caption: A flowchart illustrating the sequential steps for determining the density, viscosity, heat capacity, and thermal conductivity of a C11 branched alkane sample.

References

An In-depth Technical Guide to the Purity Assessment of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2,2,4,4-tetramethylheptane, a highly branched C11 alkane. This document outlines detailed experimental protocols for gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. It includes data presentation in structured tables, potential impurity profiles based on a likely synthesis route, and visual workflows to guide the analytical process. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quality control and characterization of this compound.

Introduction

This compound (C11H24) is a saturated acyclic alkane.[1][2] Its purity is critical in various research and industrial applications where its specific physicochemical properties are utilized. Ensuring the absence of isomeric and process-related impurities is paramount for consistent performance and to avoid unforeseen side reactions in sensitive applications. This guide details the analytical techniques and protocols necessary for a thorough purity assessment of this compound.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS Number 61868-44-8
IUPAC Name This compound

Predicted Synthesis and Potential Impurities

A plausible synthetic route for this compound involves a Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing highly branched alkanes.[3] One potential pathway is the reaction of a Grignard reagent, such as propylmagnesium bromide, with a sterically hindered ketone, like 2,2,4,4-tetramethyl-3-pentanone. Subsequent dehydration of the resulting tertiary alcohol and hydrogenation of the alkene would yield the desired alkane.

Based on this synthetic approach, several impurities could be present in the final product:

  • Isomeric Alkanes: Incomplete or side reactions during the synthesis can lead to the formation of various C11 isomers.

  • Unreacted Starting Materials: Residual ketones or Grignard reagents may be carried through the process.

  • Byproducts of Dehydration: The dehydration step might produce a mixture of alkene isomers.

  • Solvent Residues: Solvents used in the synthesis and purification steps may be present in trace amounts.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound, primarily utilizing gas chromatography for separation and quantification, and mass spectrometry and NMR spectroscopy for structural confirmation and identification of impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying the purity of volatile organic compounds like alkanes.[4][5][6] The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity.

Workflow for GC-FID Purity Assessment

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Dissolve sample in a volatile solvent (e.g., hexane) p2 Prepare a dilute solution (e.g., 1 mg/mL) p1->p2 a1 Inject sample into the GC-FID system p2->a1 a2 Separate components on a non-polar capillary column a1->a2 a3 Detect eluting compounds with FID a2->a3 d1 Integrate peak areas in the chromatogram a3->d1 d2 Calculate percentage purity (Area% method) d1->d2

A flowchart illustrating the GC-FID workflow for purity analysis.

Experimental Protocol: GC-FID

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of high-purity n-hexane to prepare a 1 mg/mL solution.

    • Vortex the solution to ensure homogeneity.

  • Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min
  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Table 2: Representative GC-FID Purity Data

Peak No.Retention Time (min)AreaArea %Tentative Identification
18.9515000.15Isomeric C11 Alkane
29.2199500099.50This compound
39.5435000.35Isomeric C11 Alkane
Total 1000000 100.00
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for the identification of impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint.[7] The fragmentation pattern of alkanes, characterized by clusters of peaks separated by 14 mass units (CH2), can help in identifying the carbon skeleton.[8][9][10]

Workflow for GC-MS Impurity Identification

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Prepare sample as for GC-FID analysis a1 Inject sample into the GC-MS system p1->a1 a2 Separate components chromatographically a1->a2 a3 Obtain mass spectra for each eluting peak a2->a3 d1 Compare mass spectra with spectral libraries (e.g., NIST) a3->d1 d2 Analyze fragmentation patterns to identify unknown impurities d1->d2

A flowchart depicting the GC-MS workflow for impurity identification.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare the sample as described for GC-FID analysis.

  • Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Range 35-300 amu
  • Data Analysis:

    • For each impurity peak, compare the obtained mass spectrum with entries in a spectral library (e.g., NIST).

    • Analyze the fragmentation pattern to deduce the structure of unknown impurities.

Table 3: Predicted Mass Spectral Data for this compound and a Potential Isomeric Impurity

m/zRelative Intensity (this compound)Relative Intensity (Isomer: e.g., 3,3,5-Trimethyl-octane)
41ModerateModerate
43HighHigh
57High (Base Peak) High
71ModerateHigh
85LowModerate
99LowLow
156 (M+)Very Low / AbsentVery Low / Absent
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to detect and identify impurities.[11] The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Workflow for NMR Structural Confirmation

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation p1 Dissolve sample in a deuterated solvent (e.g., CDCl3) p2 Add an internal standard (e.g., TMS) p1->p2 a1 Acquire ¹H and ¹³C NMR spectra p2->a1 d1 Analyze chemical shifts, integration, and coupling patterns a1->d1 d2 Compare with predicted spectra or reference data d1->d2 d3 Identify signals from potential impurities d2->d3

A flowchart for the confirmation of structure using NMR spectroscopy.

Experimental Protocol: NMR

  • Sample Preparation:

  • Instrumentation and Conditions:

ParameterSetting
Spectrometer Bruker Avance 400 MHz or equivalent
Nuclei ¹H and ¹³C
Solvent CDCl3
Temperature 298 K
  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

    • Look for any additional signals that may indicate the presence of impurities.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~0.88 (t)CH3 (C7)~14.5C7
~0.90 (s)2 x CH3 (C1, C1')~29.5C1, C1'
~1.15 (s)2 x CH3 (C8, C8')~31.0C8, C8'
~1.25 (s)CH2 (C3)~32.0C5
~1.35 (q)CH2 (C6)~38.0C2
~1.55 (t)CH2 (C5)~49.0C6
~54.0C3

Conclusion

The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. GC-FID provides a reliable method for quantification, while GC-MS is indispensable for the identification of volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and the detection of non-volatile or co-eluting impurities. By following the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and purity of this compound for their specific applications.

References

Navigating the Niche Market of High-Purity 2,2,4,4-Tetramethylheptane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sourcing High-Purity 2,2,4,4-Tetramethylheptane: A Market Overview

Initial investigations into the commercial availability of high-purity this compound reveal a significant market gap. Standard chemical catalogs from major distributors and online databases such as PubChem and ChemicalBook list the compound's properties but do not typically link to commercial suppliers offering it in high-purity grades. The primary route for obtaining this specialized chemical is through custom synthesis.

Key Procurement Strategy: Custom Synthesis

Researchers requiring high-purity this compound will likely need to engage with companies specializing in custom organic synthesis. These organizations possess the capabilities to produce specific molecules to meet precise purity requirements. When approaching a custom synthesis provider, it is crucial to furnish a comprehensive set of specifications.

Quality Parameters and Data Presentation

To ensure the suitability of this compound for research and drug development, a clear definition of required quality attributes is essential. The following table outlines the key quantitative data points that should be requested from a custom synthesis provider and meticulously documented.

ParameterRecommended SpecificationAnalytical MethodPurpose
Purity (by GC) > 99.0%Gas Chromatography (GC)To quantify the percentage of the desired compound.
Identity Confirmation Conforms to structureNMR, Mass SpectrometryTo verify the correct molecular structure.
Isomeric Purity Report individual isomersHigh-Resolution GCTo identify and quantify other tetramethylheptane isomers.
Residual Solvents To be reportedHeadspace GC-MSTo identify and quantify any solvents used in synthesis/purification.
Water Content < 0.05%Karl Fischer TitrationTo determine the moisture content, which can affect reactions.
Appearance Clear, colorless liquidVisual InspectionA basic quality control check.

Experimental Protocols: Ensuring Quality and Consistency

Detailed experimental protocols are fundamental to verifying the quality of a custom-synthesized batch of this compound. The following represents a typical workflow for the quality control analysis of this compound.

Purity Determination by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.

Visualizing Key Information

To further aid researchers, the following diagrams illustrate important logical relationships and workflows.

Logical Relationship of Quality Parameters cluster_specs Required Specifications cluster_methods Analytical Methods cluster_purpose Purpose of Analysis Purity Purity (>99.0%) GC Gas Chromatography (GC) Purity->GC Identity Identity (Structure) NMR_MS NMR & Mass Spectrometry Identity->NMR_MS IsomericPurity Isomeric Purity HR_GC High-Resolution GC IsomericPurity->HR_GC ResidualSolvents Residual Solvents HS_GCMS Headspace GC-MS ResidualSolvents->HS_GCMS WaterContent Water Content KF Karl Fischer Titration WaterContent->KF Quantify Quantify Target Compound GC->Quantify Verify Verify Molecular Structure NMR_MS->Verify IdentifyIsomers Identify Structural Isomers HR_GC->IdentifyIsomers DetectSolvents Detect Process Solvents HS_GCMS->DetectSolvents MeasureMoisture Measure Water Content KF->MeasureMoisture Experimental Workflow for Purity Analysis Start Receive Custom Synthesized This compound SamplePrep Prepare Dilute Solution in High-Purity Solvent Start->SamplePrep GC_Injection Inject Sample into GC-FID SamplePrep->GC_Injection DataAcquisition Acquire Chromatogram GC_Injection->DataAcquisition DataAnalysis Integrate Peak Areas and Calculate % Purity DataAcquisition->DataAnalysis Report Generate Certificate of Analysis DataAnalysis->Report End Approve or Reject Batch Report->End

An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylheptane, with the molecular formula C₁₁H₂₄, is an acyclic alkane that belongs to the larger group of undecane (B72203) isomers. There are 159 structural isomers of undecane, and this guide focuses specifically on the tetramethyl-substituted heptane (B126788) isomers.[1] These compounds are saturated hydrocarbons characterized by a seven-carbon chain with four methyl group substituents. The positioning of these methyl groups gives rise to a variety of structural isomers, each with unique physicochemical properties.

While generally considered to be of low biological reactivity, the specific properties of tetramethylheptane isomers, such as their boiling points, melting points, and densities, are of interest in various research and industrial applications, including their potential use as solvents, excipients, or reference standards.[1] This guide provides a comprehensive overview of the known physicochemical properties of several tetramethylheptane isomers, detailed experimental protocols for their synthesis and analysis, and a discussion of their limited role in biological systems.

Physicochemical Properties of Tetramethylheptane Isomers

The structural variations among the isomers of tetramethylheptane significantly influence their physical properties. Increased branching generally leads to a more compact molecular structure, which can affect intermolecular forces (van der Waals forces) and, consequently, properties like boiling point and density. The following table summarizes available quantitative data for various tetramethylheptane isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2,3,3-Tetramethylheptane (B15455336) 61868-40-4180-57.06 (estimate)0.76441.4260
2,2,5,5-Tetramethylheptane 61868-47-1Not AvailableNot AvailableNot AvailableNot Available
2,2,6,6-Tetramethylheptane 40117-45-1Not AvailableNot AvailableNot AvailableNot Available
2,3,3,6-Tetramethylheptane 61868-51-7175-57.06 (estimate)0.7520Not Available
2,3,4,5-Tetramethylheptane 61868-53-9Not AvailableNot AvailableNot AvailableNot Available
2,3,5,5-Tetramethylheptane 61868-55-1172-57.06 (estimate)0.75141.4208
2,4,5,5-Tetramethylheptane Not Available177Not Available0.7591.426
3,3,4,4-Tetramethylheptane 61868-59-5184-57.06 (estimate)0.78061.4351
3,3,5,5-Tetramethylheptane 61868-61-9Not AvailableNot Available0.7671.431
3,4,4,5-Tetramethylheptane 61868-62-0186.6Not AvailableNot AvailableNot Available

Biological Activity and Signaling Pathways

As simple saturated hydrocarbons, tetramethylheptane and its isomers are not known to be involved in specific biological signaling pathways.[1] Their low reactivity renders them generally biologically inert. In the context of drug development, their primary relevance lies in their potential use as excipients, solvents for non-polar compounds, or as components of drug delivery systems where their physicochemical properties, such as lipophilicity and viscosity, are of importance.[1]

Experimental Protocols

Synthesis of 2,2,3,3-Tetramethylheptane

A scalable, three-step synthesis for 2,2,3,3-tetramethylheptane has been described and is outlined below.

Step 1: Grignard Reaction

  • Objective: To form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.

  • Procedure:

    • Prepare the Grignard reagent, propylmagnesium bromide, by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the Grignard solution in an ice bath.

    • Slowly add a solution of pinacolone (B1678379) in anhydrous diethyl ether to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2,3,3-tetramethylheptan-4-ol.

Step 2: Dehydration

  • Objective: To yield the alkene, 2,2,3,3-tetramethylhept-4-ene, through acid-catalyzed dehydration.

  • Procedure:

    • Combine the crude 2,2,3,3-tetramethylheptan-4-ol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture and distill the resulting alkene as it forms.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and fractionally distill to purify the 2,2,3,3-tetramethylhept-4-ene.

Step 3: Hydrogenation

  • Objective: To produce the final product, 2,2,3,3-tetramethylheptane, via catalytic hydrogenation.

  • Procedure:

    • Dissolve the purified 2,2,3,3-tetramethylhept-4-ene in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (as monitored by TLC or GC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate by distillation to obtain the final product, 2,2,3,3-tetramethylheptane.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of branched-chain alkanes.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the tetramethylheptane isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is homogeneous.

  • ¹H NMR Spectroscopy:

    • Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).[2]

    • The chemical shift is influenced by the local electronic environment, with methyl (R-CH₃) protons generally appearing between δ 0.7-1.3 ppm and methylene (B1212753) (R₂-CH₂) protons between δ 1.2-1.7 ppm.[2]

    • Signal splitting (multiplicity) provides information about neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Carbon signals for alkanes also appear in the upfield region of the spectrum.

    • The chemical shift is dependent on the number of attached carbon atoms, with quaternary carbons being the most downfield.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • For complex isomers, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the carbon skeleton.[2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for separating and identifying volatile organic compounds like tetramethylheptane isomers.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Gas Chromatography:

    • Inject the sample into the GC, which is equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • The oven temperature is programmed to ramp up, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Electron ionization (EI) is typically used to fragment the molecules.

    • The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a molecular fingerprint that can be used to identify the specific isomer by comparison to a spectral library or through interpretation of the fragmentation pattern.

Visualizations

Synthesis_Workflow start Propyl Bromide + Pinacolone grignard Grignard Reaction start->grignard alcohol 2,2,3,3-Tetramethylheptan-4-ol grignard->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration alkene 2,2,3,3-Tetramethylhept-4-ene dehydration->alkene hydrogenation Catalytic Hydrogenation alkene->hydrogenation product 2,2,3,3-Tetramethylheptane hydrogenation->product

Caption: Synthesis workflow for 2,2,3,3-tetramethylheptane.

Isomer_Characterization_Workflow sample Unknown Tetramethylheptane Isomer gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr data_analysis Data Analysis and Structure Elucidation gcms->data_analysis nmr->data_analysis structure Identified Isomer Structure data_analysis->structure

Caption: General experimental workflow for isomer characterization.

Branching_BoilingPoint_Relationship branching Increased Molecular Branching surface_area Decreased Molecular Surface Area branching->surface_area intermolecular_forces Weaker van der Waals Forces surface_area->intermolecular_forces boiling_point Lower Boiling Point intermolecular_forces->boiling_point

Caption: Logical relationship between molecular branching and boiling point.

References

Methodological & Application

Application Notes and Protocols for 2,2,4,4-Tetramethylheptane as a Reference Fuel in Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylheptane as a reference fuel in combustion studies. Due to a lack of direct experimental combustion data for this compound, this document utilizes data for iso-dodecane (2,2,4,6,6-pentamethylheptane), a structurally similar highly branched alkane, as a surrogate. This approach allows for the illustration of key combustion phenomena and experimental protocols relevant to highly branched alkanes.

Introduction to this compound as a Reference Fuel

This compound (C₁₁H₂₄) is a highly branched alkane that, due to its molecular structure, is expected to exhibit high resistance to autoignition, making it a valuable reference compound for combustion studies, particularly in the context of modern engine technologies and surrogate fuel development for jet and diesel fuels. Highly branched alkanes are crucial components in surrogate fuel mixtures designed to emulate the combustion behavior of real-world fuels. Their well-defined chemical structure allows for the systematic investigation of combustion kinetics and the validation of chemical kinetic models.

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [1]
Boiling Point Not available
Density Not available

Combustion Characteristics of Highly Branched Alkanes

The combustion of alkanes is a complex process involving a large number of elementary reactions. Highly branched alkanes, like this compound, generally exhibit higher octane (B31449) numbers and thus greater resistance to knock in internal combustion engines. This is attributed to their molecular structure, which influences the stability of radical species formed during oxidation.

Key combustion parameters used to characterize reference fuels include:

  • Ignition Delay Time (IDT): The time lag between the creation of a combustible mixture and the onset of ignition. It is a critical parameter for understanding autoignition phenomena in engines.

  • Laminar Flame Speed: The speed at which a laminar flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that reflects the overall reactivity of the fuel.

Quantitative Combustion Data (Using Iso-dodecane as a Surrogate)

The following tables summarize experimental data for iso-dodecane (2,2,4,6,6-pentamethylheptane), which serves as a surrogate to illustrate the expected combustion behavior of this compound.

Table 1: Ignition Delay Times of Iso-dodecane/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
980 - 180016LeanData not specified in search results
Not specified20Stoichiometric & RichData not specified in search results
Not specified40Stoichiometric & RichData not specified in search results

Note: Specific ignition delay time values were not available in the provided search results, but the conditions under which they were studied are documented.[2]

Table 2: Laminar Flame Speed of Alcohol-to-Jet (ATJ) Fuel (Primarily Iso-dodecane)

Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
Not specifiedNot specifiedData shows very good agreement between modeling and experiment[3]

Note: While the search results mention good agreement between modeled and experimental laminar flame speeds for ATJ fuel (mostly iso-dodecane), specific quantitative data points were not provided.[3]

Experimental Protocols

Detailed methodologies for key experiments in combustion studies are outlined below.

Ignition Delay Time Measurement

Apparatus: Shock Tube or Rapid Compression Machine

Protocol for Shock Tube Measurement:

  • Mixture Preparation: Prepare a homogeneous mixture of the reference fuel (e.g., iso-dodecane as a surrogate for this compound), oxidizer (typically synthetic air), and a diluent (e.g., Argon) in a mixing tank. The composition is determined by partial pressures.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified initial pressure.

    • Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated from the driven section by a diaphragm.

    • Rupture the diaphragm, generating a shock wave that propagates through the test gas, compressing and heating it to the desired experimental conditions.

    • The shock wave reflects off the end wall of the shock tube, further heating and compressing the gas, creating a region of stagnant, high-temperature, and high-pressure gas.

  • Data Acquisition:

    • Monitor the pressure in the driven section using piezoelectric pressure transducers.

    • Detect the onset of ignition by observing the sharp pressure rise and/or the emission of light from excited species (e.g., OH* chemiluminescence around 306 nm) using a photodetector and appropriate optical filters.

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.[4]

Protocol for Rapid Compression Machine Measurement:

  • Mixture Preparation: Similar to the shock tube protocol, prepare a precise fuel-air mixture.

  • RCM Operation:

    • Introduce the mixture into the combustion chamber of the rapid compression machine.

    • Rapidly compress the mixture to a target pressure and temperature by the movement of a piston. The compression time is typically on the order of milliseconds.

  • Data Acquisition:

    • Record the pressure inside the combustion chamber using a pressure transducer.

    • Ignition is identified by the sharp increase in pressure following the compression stroke. The ignition delay time is the duration from the end of compression to the point of maximum rate of pressure rise.

Laminar Flame Speed Measurement

Apparatus: Constant Volume Combustion Chamber (for spherically expanding flames) or Bunsen Burner Setup

Protocol for Spherically Expanding Flame Measurement:

  • Mixture Preparation: Prepare a homogenous fuel-air mixture in a high-pressure vessel.

  • Experiment Execution:

    • Introduce the mixture into a constant volume combustion chamber.

    • Ignite the mixture at the center of the chamber using a spark discharge.

    • A spherical flame will propagate outwards from the ignition point.

  • Data Acquisition and Analysis:

    • Record the flame propagation using high-speed schlieren photography or another imaging technique.

    • Track the flame radius as a function of time.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., zero flame curvature).[5]

Chemical Kinetic Modeling

The experimental data obtained from the protocols described above are crucial for the development and validation of detailed chemical kinetic models. These models consist of a series of elementary reactions with their corresponding rate constants that describe the oxidation of the fuel.

Modeling Workflow:

  • Mechanism Development: A detailed chemical kinetic mechanism for the reference fuel is constructed, often based on reaction rate rules and quantum chemical calculations.[6]

  • Simulation: The mechanism is used in simulation software (e.g., CHEMKIN) to predict combustion properties like ignition delay times and laminar flame speeds under the same conditions as the experiments.

  • Validation and Refinement: The simulation results are compared with the experimental data. Discrepancies between the model and experiment guide the refinement of the reaction mechanism, particularly the rates of key reactions identified through sensitivity analysis.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key combustion properties of a reference fuel.

Ignition_Delay_Time_Workflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis fuel Reference Fuel (this compound) mixer Mixing Tank fuel->mixer oxidizer Oxidizer (Air) oxidizer->mixer diluent Diluent (e.g., Ar) diluent->mixer st Shock Tube mixer->st Introduce Mixture rcm Rapid Compression Machine mixer->rcm Introduce Mixture pressure Pressure Transducer st->pressure emission OH* Chemiluminescence st->emission rcm->pressure idt Ignition Delay Time (τ) pressure->idt emission->idt Laminar_Flame_Speed_Workflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis fuel Reference Fuel (this compound) mixer Mixing Vessel fuel->mixer air Air air->mixer cvc Constant Volume Combustion Chamber mixer->cvc Fill Chamber ignition Spark Ignition cvc->ignition imaging High-Speed Schlieren Imaging ignition->imaging Trigger radius Flame Radius vs. Time imaging->radius stretched_speed Stretched Flame Speed radius->stretched_speed unstretched_speed Laminar Flame Speed (SL) stretched_speed->unstretched_speed Extrapolate to zero stretch

References

Application Note: Gas Chromatography Methods for the Analysis of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of 2,2,4,4-tetramethylheptane using gas chromatography (GC). The methodologies described are based on established principles for the analysis of volatile and semi-volatile hydrocarbons and are intended to serve as a comprehensive guide for method development and routine analysis.

Introduction

This compound is a branched-chain alkane. Accurate and reliable quantification of this and similar branched-chain alkanes is crucial in various fields, including environmental monitoring, petroleum analysis, and as potential impurities or degradation products in pharmaceutical and chemical manufacturing. Gas chromatography, owing to its high resolution and sensitivity for volatile compounds, is the analytical technique of choice for such analyses. This application note outlines a general GC method coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the determination of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.

Protocol for Liquid Samples:

  • Dissolution: If the sample is not already in a liquid form, dissolve a known weight of the sample in a volatile organic solvent such as hexane, pentane, or dichloromethane.[1][2] A typical starting concentration is in the range of 0.1 - 1 mg/mL.[2]

  • Dilution: If the initial concentration of this compound is expected to be high, perform serial dilutions to bring the concentration within the linear range of the detector.

  • Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean GC vial.[2] This removes any particulate matter that could block the injector or column.[2][3]

  • Internal Standard Addition: For accurate quantification, add a known concentration of an internal standard to the sample. A suitable internal standard should be a compound with similar chemical properties to this compound but with a different retention time. For example, a non-interfering alkane like n-nonane or n-decane could be considered.

Protocol for Solid Samples (e.g., polymers, soils):

  • Extraction: Use a suitable extraction technique to isolate this compound from the solid matrix.

    • Solvent Extraction: Extract a known weight of the homogenized solid sample with a suitable solvent (e.g., hexane, dichloromethane) using techniques like sonication or Soxhlet extraction.

    • Solid-Phase Extraction (SPE): SPE can be used to clean up complex sample extracts and concentrate the analyte of interest.[4][5]

  • Concentration: If the analyte concentration is low, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent and filter as described for liquid samples.

Protocol for Gaseous Samples (Headspace Analysis):

For volatile compounds in a liquid or solid matrix, static headspace analysis is a powerful technique.[2][6]

  • Sample Equilibration: Place a known amount of the liquid or solid sample into a headspace vial and seal it.

  • Incubation: Incubate the vial at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.

  • Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas for injection into the GC.[2][6]

Gas Chromatography (GC) Method

The following GC parameters are a recommended starting point and may require optimization for specific applications and instrumentation.

Table 1: Recommended Gas Chromatography Parameters

ParameterRecommended ConditionNotes
GC System Agilent 8890 GC or equivalent
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent)A 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[7]
Carrier Gas Helium or HydrogenHelium is commonly used.[7] Maintain a constant flow rate.
Flow Rate 1.0 - 1.5 mL/min
Inlet Split/Splitless Injector
Inlet Temperature 250 °CEnsure complete volatilization of the sample.
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)Splitless mode is suitable for trace analysis, while a split injection prevents column overload for concentrated samples.[7]
Oven Temperature Program Initial: 40 °C, hold for 2 minThis program should be optimized to achieve good separation from other components in the sample matrix.
Ramp: 10 °C/min to 280 °C
Final Hold: Hold at 280 °C for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Mode Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (m/z) 40 - 400

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The retention time is a key parameter for identifying a compound under specific chromatographic conditions.[8]

Table 2: Example Quantitative Data Summary

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)
This compoundTo be determined experimentallyTo be determinedTo be determinedTo be determined
Internal Standard (e.g., n-Decane)To be determined experimentally---

Note: The retention time of this compound will depend on the specific GC conditions used. It is expected to elute after lower boiling point hydrocarbons and before higher boiling point hydrocarbons.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for GC analysis of this compound.

Key Parameters in GC Separation

The separation of this compound from other components in a sample is influenced by several key chromatographic parameters.

GC_Parameters cluster_column Column Parameters cluster_temp Temperature Parameters cluster_flow Flow Parameters center GC Separation (Resolution) StationaryPhase Stationary Phase (e.g., non-polar) StationaryPhase->center ColumnLength Column Length ColumnLength->center FilmThickness Film Thickness FilmThickness->center OvenTemp Oven Temperature Program OvenTemp->center InletTemp Inlet Temperature InletTemp->center CarrierGas Carrier Gas (He, H2) CarrierGas->center FlowRate Flow Rate FlowRate->center

Caption: Key parameters influencing GC separation of this compound.

References

Application Note: Analysis of 2,2,4,4-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the highly branched alkane, 2,2,4,4-tetramethylheptane, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance around the quaternary carbons, this compound exhibits a characteristic fragmentation pattern dominated by the formation of stable tertiary carbocations. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices. This document outlines the experimental procedure, predicted mass spectral data, and the logical fragmentation pathways.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] In the analysis of hydrocarbons, particularly branched alkanes, GC-MS provides valuable structural information based on the fragmentation patterns generated by electron ionization (EI).[2][3] Branched alkanes, unlike their straight-chain counterparts, undergo preferential cleavage at the branching points to form more stable carbocations.[3][4] This leads to characteristic mass spectra that can be used for positive identification. The molecular ion peak in highly branched alkanes is often of low abundance or completely absent.[4][5]

This compound is a C11 hydrocarbon with a molecular weight of 156.31 g/mol .[6] Its structure, featuring two quaternary carbon centers, dictates a predictable fragmentation pattern. This application note will detail the expected fragmentation and provide a standardized protocol for its analysis.

Predicted GC-MS Fragmentation Pattern

The electron ionization mass spectrum of this compound is predicted to be dominated by fragments resulting from cleavage at the C2 and C4 positions, leading to the formation of highly stable tertiary carbocations. The molecular ion ([M]+•) at m/z 156 is expected to be of very low intensity or absent.

Table 1: Predicted Major Fragment Ions for this compound

m/zPredicted Fragment IonProposed StructureRelative Abundance
57tert-Butyl cation[C(CH₃)₃]⁺High (likely base peak)
99Neopentyl cation fragment[M - C₄H₉]⁺Moderate to High
41Allyl cation fragment[C₃H₅]⁺Moderate
71Pentyl fragment[C₅H₁₁]⁺Low to Moderate
141Loss of a methyl group[M - CH₃]⁺Low
156Molecular Ion[C₁₁H₂₄]⁺•Very Low to Absent

Logical Fragmentation Pathway

The fragmentation of this compound is governed by the stability of the resulting carbocations. The primary cleavage events are expected to occur at the bonds adjacent to the quaternary carbons.

fragmentation_pathway Predicted Fragmentation Pathway of this compound M This compound (m/z 156) frag57 tert-Butyl cation [C(CH3)3]+ (m/z 57) M->frag57 α-cleavage at C2-C3 frag99 [M - C4H9]+ (m/z 99) M->frag99 α-cleavage at C3-C4 frag141 [M - CH3]+ (m/z 141) M->frag141 Loss of CH3 frag71 [C5H11]+ (m/z 71) frag99->frag71 Rearrangement & Loss of C2H4

Caption: Predicted fragmentation of this compound.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Parameters may be optimized based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Dilution: For unknown samples, dilute in hexane to an estimated concentration within the calibration range.[2] A typical starting concentration is around 10-100 µg/mL.[2]

  • Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE/silicone septa.[2]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[2]

  • Injector Temperature: 250 °C.[2]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern and reference spectra if available. The presence of key fragments at m/z 57 and 99 will be strong indicators for this compound.

  • Quantification: If required, perform quantification by integrating the peak area of a characteristic ion (e.g., m/z 57) and comparing it to the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Standard Solutions prep2 Dilute Sample prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 inj Injection prep3->inj sep GC Separation inj->sep ion EI Ionization sep->ion det Mass Detection ion->det peak_id Peak Identification det->peak_id spec_ext Mass Spectrum Extraction peak_id->spec_ext frag_an Fragmentation Analysis spec_ext->frag_an quant Quantification frag_an->quant

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS analysis of this compound provides a characteristic fragmentation pattern that allows for its confident identification. The protocol outlined in this application note serves as a robust starting point for researchers and scientists. The predictable fragmentation, dominated by the formation of stable tertiary carbocations, is a key feature for the structural elucidation of this and other highly branched alkanes. Careful optimization of GC and MS parameters will ensure high-quality data for both qualitative and quantitative applications.

References

Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylheptane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 2,2,4,4-tetramethylheptane as an internal standard (IS) in gas chromatography (GC) for the quantitative analysis of volatile organic compounds (VOCs), with a particular focus on the analysis of components in complex hydrocarbon mixtures such as gasoline.

Introduction

Quantitative analysis by gas chromatography relies on the precise and accurate measurement of analyte concentrations. The internal standard method is a powerful technique to improve the accuracy and precision of GC analysis by correcting for variations in injection volume, instrument response, and sample preparation.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest, is not naturally present in the sample, and is well-resolved from other components in the chromatogram.[1]

This compound, a branched-chain alkane, is a suitable internal standard for the analysis of various volatile and semi-volatile hydrocarbons due to its chemical inertness, thermal stability, and a retention time that typically does not interfere with common analytes in petroleum products. Its highly branched structure provides a unique elution profile, often separating it from the more common linear and single-branched alkanes.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of the internal standard (in this case, this compound) to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. This ratiometric approach compensates for variations in injection volume and potential sample loss during preparation.[2]

Application: Quantitative Analysis of BTEX in Gasoline

A primary application for this compound as an internal standard is the quantification of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in gasoline samples by GC with Flame Ionization Detection (GC-FID).

Data Presentation

The following tables summarize typical quantitative data obtained during the analysis of BTEX compounds using this compound as an internal standard.

Table 1: GC-FID Retention Times

CompoundRetention Time (min)
Benzene6.5
Toluene9.8
Ethylbenzene12.1
p-Xylene12.3
m-Xylene12.5
o-Xylene (B151617)13.2
This compound (IS) 14.5

Note: Retention times are approximate and can vary based on the specific instrument, column, and analytical conditions.

Table 2: Relative Response Factors (RRF) for BTEX Analytes

The Relative Response Factor (RRF) is a measure of the detector's response to an analyte relative to the internal standard. It is calculated during the calibration process.

AnalyteRelative Response Factor (RRF)
Benzene1.15
Toluene1.08
Ethylbenzene1.03
p-Xylene1.02
m-Xylene1.02
o-Xylene1.01

Note: RRFs are specific to the detector and analytical conditions and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Analytes: Certified reference standards of benzene, toluene, ethylbenzene, p-xylene, m-xylene, and o-xylene (≥99% purity).

  • Internal Standard: this compound (≥99% purity).

  • Solvent: GC-grade pentane (B18724) or hexane.

  • Sample: Gasoline.

  • Equipment:

    • Gas Chromatograph with FID (GC-FID)

    • Capillary GC column (e.g., DB-5, HP-5, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Volumetric flasks, pipettes, and microsyringes

    • GC vials with PTFE-lined septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in pentane at a concentration of approximately 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution containing all BTEX analytes in pentane, each at a concentration of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Analyte Stock solution.[3] To each calibration standard, add a constant and known amount of the IS Stock solution to achieve a consistent internal standard concentration across all standards (e.g., 50 µg/mL).

Sample Preparation
  • Accurately dilute the gasoline sample with pentane to bring the analyte concentrations within the calibration range. A dilution factor of 1:100 is often a suitable starting point.

  • Add the same known amount of the IS Stock solution to the diluted gasoline sample as was added to the calibration standards.

GC-FID Operating Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of BTEX in a gasoline sample using this compound as an internal standard.

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Start prep_is Prepare Internal Standard Stock (this compound) start->prep_is prep_analyte Prepare Analyte Stock (BTEX) start->prep_analyte prep_sample Prepare Gasoline Sample (Dilution) start->prep_sample add_is_cal Add IS to Calibration Standards prep_is->add_is_cal add_is_sample Add IS to Sample prep_is->add_is_sample prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_cal->add_is_cal prep_sample->add_is_sample gc_analysis GC-FID Analysis add_is_cal->gc_analysis add_is_sample->gc_analysis data_acq Data Acquisition (Peak Areas) gc_analysis->data_acq calc_ratio Calculate Peak Area Ratios (Analyte/IS) data_acq->calc_ratio cal_curve Generate Calibration Curve calc_ratio->cal_curve From Standards quantify Quantify Analytes in Sample calc_ratio->quantify From Sample cal_curve->quantify end End quantify->end

Caption: Workflow for GC analysis with an internal standard.

Conclusion

This compound serves as a reliable internal standard for the quantitative GC analysis of volatile hydrocarbons. Its chemical properties and distinct retention time make it particularly suitable for complex matrices like gasoline. The detailed protocol and workflow provided herein offer a robust starting point for researchers and scientists to develop and validate their own quantitative methods, ensuring high-quality and reproducible results. Proper preparation of standards and samples, along with consistent GC conditions, are critical for the successful application of this method.

References

Application Notes and Protocols for Pyrolysis Studies of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolysis is a thermal decomposition process carried out in an inert atmosphere, leading to the cleavage of chemical bonds and the formation of smaller, often unsaturated, molecules. In the context of highly branched alkanes like 2,2,4,4-tetramethylheptane, pyrolysis studies are crucial for understanding combustion chemistry, biofuel development, and the thermal cracking of petroleum feedstocks. The rate of pyrolysis generally increases with the molecular weight and branching of an alkane.[1][2][3]

This document provides detailed application notes and protocols for conducting pyrolysis studies on this compound. Due to the limited availability of direct experimental data for this specific compound, the following protocols and expected outcomes are based on studies of structurally similar highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), and general principles of alkane pyrolysis.[4][5]

Predicted Pyrolysis Products

The pyrolysis of this compound is expected to yield a complex mixture of smaller hydrocarbons. The primary decomposition pathways will likely involve carbon-carbon bond scission, particularly at the sterically hindered quaternary carbon centers. Based on studies of similar branched alkanes, the product distribution is anticipated to include a variety of smaller alkanes and alkenes.

A study on the pyrolysis of the structurally similar 2,2,4-trimethylpentane at 700°C resulted in the formation of a tar containing various aromatic compounds, suggesting that at higher temperatures, secondary reactions leading to aromatization can occur.[4] Therefore, the product slate from the pyrolysis of this compound is expected to be diverse.

Table 1: Predicted Pyrolysis Products of this compound

Product Class Predicted Compounds Formation Pathway
Light Alkanes Methane, Ethane, Propane, Butane, IsobutaneC-C bond cleavage
Alkenes Ethene, Propene, Isobutene, Butene isomersC-C bond cleavage and subsequent hydrogen abstraction
Larger Fragments Pentanes, Pentenes, Hexanes, HexenesInitial C-C bond scission resulting in larger radical fragments
Aromatic Compounds Benzene, Toluene, Xylenes, and other polycyclic aromatic hydrocarbons (at high temperatures)Secondary reactions involving cyclization and dehydrogenation of smaller unsaturated fragments

Experimental Protocols

The following are detailed methodologies for key experiments in the pyrolysis of this compound.

Protocol 1: Flow Reactor Pyrolysis

This protocol describes a typical setup for studying the pyrolysis of this compound in a controlled flow environment.

1. Materials and Equipment:

  • This compound (high purity)
  • Inert carrier gas (e.g., Nitrogen, Argon)
  • Quartz or stainless steel flow reactor tube
  • Tube furnace with programmable temperature controller
  • Syringe pump for liquid feed introduction
  • Heated transfer lines
  • Condensation trap (e.g., cold finger cooled with liquid nitrogen)
  • Gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detection (FID) for product analysis
  • Gas bags or online mass spectrometer for gaseous product analysis

2. Experimental Procedure:

  • Assemble the pyrolysis apparatus as shown in the workflow diagram below.
  • Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air.
  • Set the furnace to the desired pyrolysis temperature (e.g., in the range of 500-800°C).
  • Set the flow rate of the inert carrier gas using a mass flow controller.
  • Load the this compound into a syringe and place it in the syringe pump.
  • Heat the transfer lines to a temperature sufficient to prevent condensation of the reactant and products (e.g., 200°C).
  • Once the furnace reaches the set temperature, start the syringe pump to introduce the liquid reactant into the heated zone of the reactor at a constant flow rate. The reactant will vaporize and be carried through the reactor by the inert gas.
  • The reaction products exit the reactor and pass through a condensation trap to collect liquid products.
  • Gaseous products can be collected in gas bags for offline analysis or analyzed online with a mass spectrometer.
  • After the experiment, cool the reactor to room temperature under the inert gas flow.
  • Analyze the collected liquid and gaseous products using GC-MS and/or GC-FID.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Liquid Products: Dilute an aliquot of the collected liquid sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
  • Gaseous Products: Directly inject a sample from the gas bag into the GC-MS.

2. GC-MS Parameters (Example):

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • MS Ion Source Temperature: 230°C.
  • Mass Range: m/z 35-550.

3. Data Analysis:

  • Identify the individual components in the chromatogram by comparing their mass spectra with a standard library (e.g., NIST).
  • Quantify the products using internal or external standards.

Visualizations

Experimental_Workflow cluster_Reactant_Delivery Reactant Delivery cluster_Pyrolysis_System Pyrolysis System cluster_Product_Collection Product Collection & Analysis Syringe_Pump Syringe Pump with This compound Mixing_Zone Heated Mixing Zone Syringe_Pump->Mixing_Zone Carrier_Gas Inert Carrier Gas (N2 or Ar) Carrier_Gas->Mixing_Zone Reactor Flow Reactor in Tube Furnace Mixing_Zone->Reactor Condensation_Trap Condensation Trap (Liquid Products) Reactor->Condensation_Trap Gas_Collection Gas Collection (Gaseous Products) Condensation_Trap->Gas_Collection GC_MS GC-MS Analysis Condensation_Trap->GC_MS Liquid Sample Gas_Collection->GC_MS Gas Sample

Caption: Experimental workflow for the flow reactor pyrolysis of this compound.

Pyrolysis_Pathway cluster_Initiation Initiation cluster_Propagation Propagation (β-scission) cluster_Termination Termination Parent This compound Rad1 t-butyl radical + neopentyl radical Parent->Rad1 C-C Cleavage Rad2 isobutyl radical + 1,1-dimethylpentyl radical Parent->Rad2 C-C Cleavage Products1 Isobutene + methyl radical Rad1->Products1 Products2 Propene + t-butyl radical Rad2->Products2 Stable_Products Smaller Alkanes and Alkenes Products1->Stable_Products Products2->Stable_Products

Caption: Hypothetical reaction pathway for the pyrolysis of this compound.

References

Application Notes and Protocols for 2,2,4,4-Tetramethylheptane in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,2,4,4-tetramethylheptane as a non-polar solvent in various spectroscopic techniques. This document outlines the solvent's properties, provides detailed experimental protocols, and presents data in a clear, accessible format.

Introduction

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its chemical structure and lack of chromophores make it an excellent candidate for a non-polar solvent in spectroscopic applications where high transparency in the ultraviolet (UV), visible (Vis), and infrared (IR) regions is crucial. Its inert nature and low reactivity prevent interference with the analyte of interest, ensuring the integrity of the spectral data. This document will explore its application in UV-Vis, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its proper handling and application in a laboratory setting.

PropertyValueReference
Chemical Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2]
CAS Number 61868-44-8[1][2]
Boiling Point Not available
Density Not available
Refractive Index Not available
UV Cutoff ~215 nm (estimated)[3][4][5]

Note: Direct experimental data for some properties of this compound are limited. The UV cutoff is estimated based on the value for isooctane (B107328) (2,2,4-trimethylpentane), a structurally similar branched alkane.

Applications in Spectroscopy

UV-Vis Spectroscopy

Due to its lack of double bonds or aromatic rings, this compound is transparent over a wide range of the UV-Vis spectrum. This makes it an ideal solvent for analyzing non-polar compounds that absorb in the UV and visible regions. Non-polar solvents are known to preserve the fine spectral details of an analyte.[6]

Key Advantages:

  • High UV Transparency: Allows for the analysis of compounds at lower wavelengths.

  • Inertness: Does not react with most analytes.

  • Preservation of Fine Structure: The non-polar environment minimizes solute-solvent interactions that can broaden spectral bands.[7]

Infrared (IR) Spectroscopy

In IR spectroscopy, the choice of solvent is critical as the solvent itself has a characteristic absorption spectrum. Alkanes like this compound are suitable for IR studies because their spectra are relatively simple, dominated by C-H and C-C bond vibrations. The regions where these bonds absorb are well-known, allowing the user to distinguish between the solvent and analyte signals. It is particularly useful for examining regions where other common solvents, like chloroform (B151607) or carbon tetrachloride, have strong absorptions.

Expected Transparent Regions:

  • 4000-3000 cm⁻¹

  • 2800-1500 cm⁻¹

  • 1300-800 cm⁻¹

Note: These are estimated transparent regions based on the typical IR spectra of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are typically used in NMR to avoid large solvent signals, non-deuterated solvents can be employed for certain applications, such as when the analyte signals do not overlap with the solvent signals or when using solvent suppression techniques. The proton (¹H) NMR spectrum of this compound is expected to show signals in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons. The carbon-¹³ (¹³C) NMR spectrum will show a set of signals corresponding to the different carbon environments in the molecule.

Experimental Protocols

Protocol for UV-Vis Spectroscopy

This protocol outlines the general steps for performing a UV-Vis analysis of a non-polar analyte using this compound as the solvent.

Materials:

  • This compound (spectroscopic grade)

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Baseline Correction:

    • Fill a clean quartz cuvette with this compound.

    • Place the cuvette in the reference beam of the spectrophotometer.

    • Fill a second quartz cuvette with the same solvent and place it in the sample beam.

    • Run a baseline scan over the desired wavelength range to zero the absorbance of the solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a known volume of this compound in a volumetric flask to achieve the desired concentration. Ensure complete dissolution.

  • Sample Analysis:

    • Rinse the sample cuvette with a small amount of the prepared solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis:

    • The resulting spectrum will show the absorbance of the analyte as a function of wavelength.

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Analyte Solution in this compound C Fill Sample Cuvette with Solution A->C B Fill Reference Cuvette with Solvent D Run Baseline Correction B->D E Acquire Sample Spectrum C->E D->E F Analyze Spectrum (λmax, Absorbance) E->F

UV-Vis Spectroscopy Workflow.
Protocol for IR Spectroscopy (Liquid Phase)

This protocol describes the analysis of a liquid or a solid sample dissolved in this compound using IR spectroscopy.

Materials:

  • This compound (spectroscopic grade, anhydrous)

  • Analyte of interest

  • FTIR spectrometer

  • Demountable liquid cell with NaCl or KBr windows

  • Syringes

Procedure:

  • Background Spectrum:

    • Assemble the clean, dry liquid cell.

    • Acquire a background spectrum of the empty cell to account for any atmospheric and cell window absorptions.

  • Solvent Spectrum:

    • Inject this compound into the liquid cell using a syringe.

    • Acquire the IR spectrum of the solvent. This will be used to identify solvent peaks in the final sample spectrum.

  • Sample Preparation:

    • If the analyte is a solid, dissolve it in a minimal amount of this compound. The concentration should be high enough to produce a good signal but not so high as to cause peak saturation.

    • If the analyte is a liquid, it can be analyzed neat or diluted in the solvent.

  • Sample Analysis:

    • Clean and dry the liquid cell.

    • Inject the sample solution into the cell.

    • Acquire the IR spectrum of the sample.

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the pure analyte.

    • Identify the characteristic absorption bands of the analyte.

IR_Spectroscopy_Workflow A Acquire Background Spectrum (Empty Cell) B Acquire Solvent Spectrum (this compound) A->B C Prepare Analyte Solution B->C D Acquire Sample Spectrum C->D E Subtract Solvent Spectrum D->E F Analyze Analyte Spectrum E->F

IR Spectroscopy Workflow.

Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its structure and comparison with similar non-polar solvents.

Table 1: Estimated UV-Vis Properties

PropertyEstimated Value
UV Cutoff ~215 nm
Useful Range > 215 nm

Table 2: Estimated IR Absorption Bands

Wavenumber Range (cm⁻¹)Assignment
2975-2850C-H stretching
1470-1430C-H bending (CH₂)
1385-1365C-H bending (CH₃)
~725C-C skeletal vibrations

Table 3: Estimated ¹H NMR Chemical Shifts

Proton EnvironmentEstimated Chemical Shift (ppm)
-CH₃0.8 - 1.0
-CH₂-1.2 - 1.4
-CH-1.4 - 1.6

Disclaimer: The spectroscopic data provided in these tables are estimates based on the properties of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended for precise characterization.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a promising non-polar solvent for various spectroscopic applications. Its high transparency in the UV-Vis and specific regions of the IR spectrum, combined with its chemical inertness, makes it a valuable tool for the analysis of non-polar analytes. The protocols and data provided in these application notes serve as a guide for researchers and scientists to effectively utilize this solvent in their spectroscopic studies.

References

Application Notes and Protocols: The Use of 2,2,4,4-Tetramethylheptane in Lubricant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2,2,4,4-tetramethylheptane as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of lubricating oils. The protocols provided are designed for the quantitative analysis of branched alkane hydrocarbons within lubricant formulations.

Introduction

Lubricating oils are complex mixtures of hydrocarbons, primarily composed of alkanes, cycloalkanes, and aromatic compounds. The performance and degradation of lubricants are heavily influenced by their chemical composition. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detailed characterization of these complex hydrocarbon mixtures.[1][2] For accurate and precise quantification of individual components or classes of compounds within a lubricant sample, the use of an internal standard is highly recommended.[1][3] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, instrument response, and sample preparation.

This document outlines the application of this compound as a suitable internal standard for the quantitative analysis of branched alkanes in lubricants. Its highly branched structure and C11 carbon number make it an ideal surrogate for many lubricant components, while its unique structure ensures it is unlikely to be a naturally occurring significant component in most lubricant base oils, thus minimizing potential interference.

Key Properties of this compound

PropertyValueReference
IUPAC NameThis compound[4]
Molecular FormulaC11H24[4]
Molecular Weight156.31 g/mol [4]
Boiling PointData available in specialized databases[4]
StructureHighly branched alkane[4]

Application: Internal Standard for Quantitative GC-MS Analysis

The primary application of this compound in lubricant analysis is as an internal standard for the quantification of other branched alkanes. The principle relies on the relative response factor (RRF) of the analyte compared to the internal standard.

Logical Relationship for Quantification

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Lubricant_Sample Lubricant Sample Spiked_Sample Spiked Sample Lubricant_Sample->Spiked_Sample Add Internal_Standard This compound (Known Concentration) Internal_Standard->Spiked_Sample Add GC_MS GC-MS Instrument Spiked_Sample->GC_MS Inject Chromatogram Chromatogram (Peak Areas) GC_MS->Chromatogram Generate Analyte_Area Analyte Peak Area Chromatogram->Analyte_Area IS_Area Internal Standard Peak Area Chromatogram->IS_Area Concentration_Calculation Calculate Analyte Concentration Analyte_Area->Concentration_Calculation IS_Area->Concentration_Calculation RRF Relative Response Factor RRF->Concentration_Calculation

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve the compound in high-purity hexane (B92381) and make up to the mark.

  • This stock solution has a concentration of approximately 1 mg/mL. Store refrigerated.

Protocol 2: Sample Preparation and Spiking
  • Accurately weigh approximately 50 mg of the lubricant sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the this compound internal standard stock solution.

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific lubricant matrix and target analytes.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Scan ModeFull Scan

Experimental Workflow Diagram

G start Start prep_IS Prepare Internal Standard Solution start->prep_IS prep_sample Prepare Lubricant Sample with IS prep_IS->prep_sample gcms_analysis GC-MS Analysis prep_sample->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification of Branched Alkanes data_processing->quantification end End quantification->end

Caption: Step-by-step experimental workflow.

Data Presentation

The following table represents hypothetical quantitative data for the analysis of selected branched alkanes in a lubricant sample using this compound as an internal standard.

AnalyteRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaRelative Response Factor (RRF)Calculated Concentration (mg/g)
2,6,10-Trimethyldodecane15.845,67850,1231.050.96
2,6,10,14-Tetramethylpentadecane (Pristane)18.289,12350,1230.981.82
2,6,10,14-Tetramethylhexadecane (Phytane)19.576,54350,1230.991.55

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of branched alkanes in lubricating oils by GC-MS. Its chemical similarity to the analytes of interest and its low probability of being a significant native component in lubricant formulations make it a reliable choice for improving the accuracy and precision of analytical results. The protocols and data presented here provide a framework for researchers to develop and validate their own quantitative methods for lubricant analysis.

References

Application Notes and Protocols for the Environmental Analysis of Branched Alkanes: 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive overview of the environmental analysis of highly branched alkanes, with a specific focus on 2,2,4,4-tetramethylheptane. Due to the limited availability of environmental data for this specific compound, a read-across approach has been adopted, utilizing data from structurally similar C11-C15 isoalkanes. This approach is a common practice in environmental risk assessment to estimate the properties of a substance by using data from analogous compounds. These application notes and protocols are designed to guide researchers in assessing the environmental fate and potential impact of such compounds.

Environmental Fate and Ecotoxicity

Highly branched alkanes, such as this compound, are components of complex hydrocarbon mixtures used in various industrial applications. Their environmental distribution is primarily governed by their physical and chemical properties, such as low water solubility and high octanol-water partition coefficients, which suggest a tendency to adsorb to soil and sediment.

1.1. Biodegradation:

Branched alkanes are generally more resistant to biodegradation than their linear counterparts. The presence of quaternary carbon atoms, as in this compound, further hinders microbial degradation. While not expected to be readily biodegradable, some level of degradation may occur over extended periods under favorable environmental conditions. The general order of hydrocarbon biodegradation is: n-alkanes > iso-alkanes > naphthenic and polyaromatic hydrocarbons.[1]

1.2. Bioaccumulation:

The potential for bioaccumulation is a significant concern for persistent organic pollutants. For C11-C15 isoalkanes, some studies suggest a potential for bioaccumulation, although other data indicate that the bioaccumulation factor (BCF) values are below the threshold that would classify them as bioaccumulative.

1.3. Ecotoxicity:

Based on data for similar C11-C15 isoalkanes, the acute toxicity to aquatic organisms is considered low.[2] However, chronic toxicity, particularly to fish, has been observed to be more sensitive.[2] There is a lack of specific toxicity data for sediment-dwelling and soil organisms.[2]

Data Summary:

Table 1: Environmental Fate and Ecotoxicity of C11-C15 Isoalkanes (as a proxy for this compound)

Parameter Finding Reference
Biodegradability Not expected to be readily biodegradable.[2]
Bioaccumulation Contains constituents with the potential to bioaccumulate, but BCF values may be below 2,000.[2]
Acute Aquatic Toxicity Low concern for aquatic life (invertebrates and algae).[2]
Chronic Aquatic Toxicity Fish were more sensitive in chronic toxicity testing.[2]
Sediment/Soil Toxicity No toxicity data available for sediment-dwelling or soil organisms.[2]
Human Health Hazard Low acute toxicity via oral, dermal, and inhalation routes; considered an aspiration hazard. Not a skin or eye irritant or a dermal sensitizer.[2]

Experimental Protocols

The following protocols outline standard methods for the analysis of branched alkanes in environmental matrices.

2.1. Protocol for Determination of Branched Alkanes in Water Samples

Objective: To quantify the concentration of this compound and similar compounds in water samples.

Methodology: Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for volatile organic compounds.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Purge and Trap Concentrator

  • Vials (40 mL, amber glass, with PTFE-lined septa)

  • Methanol (B129727) (purge and trap grade)

  • Reagent water (organic-free)

  • Internal standards and calibration standards

Procedure:

  • Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace (zero air bubbles). If residual chlorine is present, add a quenching agent (e.g., ascorbic acid).

  • Sample Preservation: Store samples at ≤6 °C and protect from light. Analyze within 14 days. For high-concentration samples, a methanol preservation technique can be used.[3]

  • Purge and Trap: a. Place a known volume of the sample (e.g., 5 mL) into the purging vessel. b. Add internal standards. c. Purge the sample with an inert gas (e.g., helium) at a constant flow rate for a specified time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase. d. The vapor is passed through a sorbent trap, where the analytes are adsorbed.

  • Desorption and Analysis: a. After purging, the trap is heated rapidly, and the analytes are desorbed onto the gas chromatograph. b. The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase. A typical column would be a non-polar capillary column. c. The MS detector identifies and quantifies the compounds based on their mass spectra.

  • Calibration: Prepare a series of calibration standards of known concentrations of the target analyte and run them under the same conditions as the samples to create a calibration curve.

2.2. Protocol for Determination of Branched Alkanes in Soil and Sediment Samples

Objective: To quantify the concentration of this compound and similar compounds in soil and sediment.

Methodology: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Soxhlet extraction apparatus or ultrasonic bath

  • Extraction solvents (e.g., methylene (B1212753) chloride/acetone mixture)

  • Anhydrous sodium sulfate (B86663)

  • Concentrator (e.g., Kuderna-Danish)

  • Internal standards and calibration standards

Procedure:

  • Sample Preparation: a. Air-dry the soil/sediment sample or use it as is, determining the moisture content separately to report results on a dry weight basis. b. Homogenize the sample.

  • Extraction: a. Soxhlet Extraction: Mix a known weight of the sample with anhydrous sodium sulfate and place it in a thimble. Extract with a suitable solvent mixture for 6-24 hours. b. Ultrasonic Extraction: Place a known weight of the sample in a beaker with the extraction solvent. Sonicate for a specified period (e.g., 3 x 5 minutes), allowing the sample to cool between sonications.

  • Extract Cleanup and Concentration: a. After extraction, the solvent extract is dried by passing it through anhydrous sodium sulfate. b. The extract is then concentrated to a smaller volume using a Kuderna-Danish or similar apparatus. c. If necessary, a cleanup step (e.g., using silica (B1680970) gel) can be performed to remove interfering compounds.

  • GC-MS Analysis: a. Inject an aliquot of the concentrated extract into the GC-MS. b. The GC-MS conditions will be similar to those used for water analysis, with potential adjustments to the temperature program to elute the semi-volatile compounds.

  • Calibration: Prepare and analyze a series of calibration standards in the same solvent as the final extract.

Visualizations

Environmental Fate of Branched Alkanes

Environmental_Fate cluster_release Release into Environment cluster_transport Transport and Partitioning cluster_fate Environmental Fate Processes cluster_receptors Potential Receptors Release Industrial Discharge / Spills Water Water Column Release->Water Soil Soil / Sediment Release->Soil Atmosphere Atmosphere (Volatilization) Water->Atmosphere Bioaccumulation Potential Bioaccumulation Water->Bioaccumulation Adsorption Adsorption to Particulates Water->Adsorption Biodegradation Slow Biodegradation Soil->Biodegradation Soil->Adsorption Terrestrial_Organisms Terrestrial Organisms Biodegradation->Terrestrial_Organisms Aquatic_Organisms Aquatic Organisms Bioaccumulation->Aquatic_Organisms Adsorption->Soil

Caption: Environmental pathway of branched alkanes.

Workflow for Analysis of Branched Alkanes in Environmental Samples

Analytical_Workflow cluster_sampling Sample Collection and Preservation cluster_extraction Sample Preparation and Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample Collection (Zero Headspace) Preservation Store at <= 6 C Water_Sample->Preservation Soil_Sample Soil/Sediment Sample Collection Soil_Sample->Preservation Purge_Trap Purge and Trap (Water) Preservation->Purge_Trap Solvent_Extraction Solvent Extraction (Soil) Preservation->Solvent_Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purge_Trap->GCMS Solvent_Extraction->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Analytical workflow for branched alkanes.

References

Application Note & Protocol: Quantification of 2,2,4,4-Tetramethylheptane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4,4-Tetramethylheptane (C11H24, MW: 156.31 g/mol , CAS: 61868-44-8) is a branched alkane that may be present as a component in complex hydrocarbon mixtures such as fuels, lubricants, and various industrial solvents.[1][2] Accurate quantification of this isomer is crucial for quality control, formulation development, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the selective determination of this compound in these intricate matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Key Experimental Protocols

The following protocols outline a comprehensive workflow for the quantification of this compound in a complex organic matrix, such as a fuel or lubricant base oil.

1. Sample Preparation: Solvent Dilution and Internal Standard Spiking

This protocol describes the preparation of a complex hydrocarbon sample for GC-MS analysis. The primary objectives are to dilute the sample to a concentration within the linear range of the instrument and to add an internal standard for accurate quantification.

  • Materials:

    • Complex mixture sample (e.g., fuel, base oil)

    • Hexane (B92381) (or other suitable non-polar solvent), HPLC grade or higher

    • This compound analytical standard (≥98% purity)

    • Internal Standard (IS): n-Dodecane (or a suitable deuterated alkane)

    • Class A volumetric flasks (10 mL)

    • Micropipettes

    • Vortex mixer

    • 2 mL autosampler vials with septa caps

  • Procedure:

    • Prepare a Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane and mix thoroughly.

    • Prepare an Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-dodecane and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane and mix thoroughly.

    • Prepare Calibration Standards: Perform serial dilutions of the this compound primary stock solution with hexane to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike Calibration Standards with Internal Standard: Add a constant concentration of the internal standard stock solution to each calibration standard to achieve a final IS concentration of 10 µg/mL.

    • Sample Preparation: Accurately weigh approximately 100 mg of the complex mixture sample into a 10 mL volumetric flask.

    • Spike Sample with Internal Standard: Add the internal standard stock solution to the sample flask to achieve a final concentration of 10 µg/mL upon dilution to 10 mL.

    • Dilution: Dilute the sample to the 10 mL mark with hexane.

    • Vortex and Transfer: Vortex the flask for 30 seconds to ensure homogeneity. Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Analysis Protocol

This protocol details the instrumental parameters for the separation and detection of this compound and the internal standard.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Autosampler

  • GC-MS Parameters:

ParameterSetting
GC System
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplit (Split Ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature50°C, hold for 2 minutes
Ramp 110°C/min to 150°C
Ramp 225°C/min to 280°C, hold for 5 minutes
MS System
Ion Source Temp.230°C
Transfer Line Temp.280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundQuantifier: m/z 57, Qualifiers: m/z 71, 85
n-Dodecane (IS)Quantifier: m/z 57, Qualifiers: m/z 71, 85 (Note: SIM windows will be time-segmented based on retention times)

Data Presentation

The following table summarizes example quantitative data for the analysis of this compound. This data is illustrative and will vary based on the specific instrumentation and experimental conditions.

Table 1: Example Quantitative Performance Data

ParameterThis compoundn-Dodecane (IS)
Retention Time (min) ~10.5~12.2
Linear Range (µg/mL) 0.5 - 100-
Correlation Coefficient (R²) >0.998-
Limit of Detection (LOD) (µg/mL) 0.15-
Limit of Quantification (LOQ) (µg/mL) 0.5-
Precision (%RSD, n=6) < 5%-
Accuracy (Recovery %) 95 - 105%-

Mandatory Visualizations

G Experimental Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock Solution cal_standards Create Calibration Standards stock_analyte->cal_standards stock_is Prepare Internal Standard Stock spike_cal Spike Standards with IS stock_is->spike_cal spike_sample Spike Sample with IS stock_is->spike_sample cal_standards->spike_cal gcms GC-MS Analysis (SIM Mode) spike_cal->gcms sample_prep Weigh & Dilute Complex Sample sample_prep->spike_sample spike_sample->gcms peak_integration Peak Integration (Analyte & IS) gcms->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample peak_integration->quantification cal_curve->quantification report Report Results quantification->report

Caption: Workflow for this compound quantification.

G GC-MS Quantification Principle cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Sample Injection Column Column Injector->Column Separation IonSource Ionization Column->IonSource Elution MassAnalyzer Mass Filtering (SIM) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Chromatogram (Intensity vs. Time) Detector->Chromatogram

Caption: Principle of separation and detection by GC-MS.

References

Application Note: High-Resolution Mass Spectrometry of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis of tetramethylheptane isomers using high-resolution mass spectrometry (HRMS), coupled with gas chromatography (GC). It includes sample preparation, instrumental parameters, and data analysis strategies, along with expected fragmentation patterns for the differentiation of various isomers.

Introduction

Tetramethylheptane (C₁₁H₂₄) isomers are branched alkanes that can be present in complex hydrocarbon mixtures, such as fuels, lubricants, and environmental samples. Due to their structural similarity, the differentiation and identification of these isomers pose a significant analytical challenge. High-resolution mass spectrometry offers the necessary mass accuracy and resolving power to distinguish between isobaric fragments and confirm elemental compositions, which is crucial for unambiguous identification. When coupled with gas chromatography, which separates isomers based on their boiling points and interactions with the stationary phase, GC-HRMS provides a powerful tool for the detailed characterization of these compounds.

Experimental Protocols

This section outlines the recommended methodologies for the GC-HRMS analysis of tetramethylheptane isomers.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality data.

  • Sample Dilution: Dilute the sample containing tetramethylheptane isomers in a volatile, non-polar solvent such as hexane (B92381) or pentane. The final concentration should be in the low ppm (µg/mL) range to avoid column overload and detector saturation.

  • Internal Standard: For quantitative analysis, add an internal standard to the sample. A suitable internal standard would be a deuterated alkane or a branched alkane with a different retention time from the target analytes.

  • Filtration: Filter the diluted sample through a 0.2 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

  • Vialing: Transfer the final sample to a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the separation and detection of tetramethylheptane isomers.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar non-polar column
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program 40 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 30-200
Acquisition Rate 10 spectra/s
Resolution > 10,000 (FWHM)

Data Presentation: Fragmentation Patterns

The mass spectra of branched alkanes are characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion (M⁺) peak for alkanes is often of low abundance or absent. The following table summarizes the prominent ions observed in the electron ionization mass spectra of two tetramethylheptane isomers, based on data from the NIST Mass Spectrometry Data Center.

m/zProposed Fragment2,2,6,6-Tetramethylheptane (Relative Abundance %)2,2,3,5-Tetramethylheptane (Relative Abundance %)
41[C₃H₅]⁺4540
43[C₃H₇]⁺60100
57[C₄H₉]⁺10085
71[C₅H₁₁]⁺1530
85[C₆H₁₃]⁺510
99[C₇H₁₅]⁺<15
156[C₁₁H₂₄]⁺ (M⁺)Not ObservedNot Observed

Note: The data presented is based on low-resolution mass spectra from the NIST database and is intended to illustrate the general fragmentation patterns. High-resolution analysis would provide exact mass measurements for each fragment, allowing for the determination of their elemental composition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-HRMS analysis of tetramethylheptane isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Hexane Sample->Dilution InternalStd Internal Standard Spiking Dilution->InternalStd Filtration Filtration (0.2 µm PTFE) InternalStd->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration Deconvolution Spectral Deconvolution PeakIntegration->Deconvolution LibrarySearch Database/Library Search Deconvolution->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis LibrarySearch->FragmentationAnalysis Identification Isomer Identification FragmentationAnalysis->Identification

GC-HRMS Experimental Workflow
Fragmentation Pathway of a Tetramethylheptane Isomer

The following diagram illustrates a representative fragmentation pathway for a tetramethylheptane isomer, leading to the formation of a stable tertiary carbocation.

fragmentation_pathway Parent Tetramethylheptane (C₁₁H₂₄) MolecularIon Molecular Ion [C₁₁H₂₄]⁺˙ (m/z 156) Parent->MolecularIon Electron Ionization (-e⁻) FragmentIon Stable Tertiary Carbocation [C₄H₉]⁺ (m/z 57) MolecularIon->FragmentIon Fragmentation NeutralRadical Neutral Radical [C₇H₁₅]˙ MolecularIon->NeutralRadical

Representative Fragmentation Pathway

Conclusion

High-resolution mass spectrometry coupled with gas chromatography is an indispensable technique for the detailed analysis of tetramethylheptane isomers. The high mass accuracy and resolving power of HRMS instruments allow for the confident identification of isomers based on their unique fragmentation patterns and the elemental composition of their fragment ions. The provided protocol serves as a robust starting point for researchers and scientists in various fields, enabling the accurate characterization of these complex branched alkanes.

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS experiments for branched alkane separation.

Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers

  • Question: My chromatogram shows poor separation of branched alkane isomers, with many peaks overlapping. How can I improve the resolution?

  • Answer: Achieving baseline separation of branched alkane isomers can be challenging due to their similar boiling points and chemical structures.[1] Here are several parameters to optimize:

    • GC Column Selection: The choice of the stationary phase is critical for separating isomers.[1][2]

      • Recommendation: A long capillary column (e.g., 60 m or 100 m) with a thin film thickness (e.g., 0.1 to 0.25 µm) provides a higher number of theoretical plates, leading to better separation.[1] A non-polar or slightly polar stationary phase, such as one composed of 5% diphenyl / 95% dimethyl polysiloxane, is a good starting point.[1] For complex hydrocarbon mixtures, a non-polar stationary phase is often optimal.[3]

    • Oven Temperature Program: The temperature ramp rate is a key parameter for separating compounds with close boiling points.[1][4]

      • Recommendation: Start with a slow oven ramp rate (e.g., 1-2 °C/min) to increase the interaction time of the analytes with the stationary phase, which can improve separation.[1] Temperature programming, in general, enhances the resolution of compounds with a wide range of boiling points.[5][6]

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency.

      • Recommendation: Set the carrier gas flow rate to its optimal linear velocity for your specific column diameter to maximize separation efficiency. For a 0.25 mm ID column, a good starting point is 1-2 mL/min.[1][7]

Issue 2: Peak Tailing or Broadening

  • Question: The peaks for my branched alkanes are tailing and broad. What is the cause and how can I fix it?

  • Answer: Peak tailing and broadening can be caused by several factors, including issues with the injection port, column, or system activity.[1][8]

    • Injection Port Temperature: The injection port temperature must be high enough to ensure the complete and rapid vaporization of the analytes.[1][9]

      • Recommendation: Set the injector temperature to at least the boiling point of the highest-eluting isomer. For high-boiling point alkanes, this could be in the range of 350-400 °C.[1]

    • Column Contamination or Degradation: Active sites in the GC system, caused by contamination or column bleed, can lead to peak tailing.[1]

      • Recommendation: Bake out the column at its maximum recommended temperature for a few hours. If the problem persists, you may need to trim the first few centimeters of the column inlet or replace the column entirely.[1]

    • Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[1]

      • Recommendation: Try diluting your sample or using a higher split ratio during injection.

Issue 3: Low Signal Intensity and Poor Sensitivity

  • Question: The signal for my branched alkane isomers is very low, making detection and quantification difficult. How can I improve the sensitivity?

  • Answer: Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.[1][7]

    • Mass Spectrometer (MS) Settings: The settings of the mass spectrometer can significantly impact signal intensity.

      • Recommendation: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[7] For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity.[7] The characteristic fragment ions for alkanes are m/z 57, 71, and 85.[7]

    • Injector Type and Mode: The choice of injector and injection mode can impact the amount of sample transferred to the column.

      • Recommendation: A splitless injection is generally preferred for trace analysis to ensure that the majority of the sample enters the column.[1][10] A pressure pulse during a splitless injection can also help reduce mass discrimination against higher molecular weight compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-MS parameters for branched alkane analysis?

A1: While optimal parameters depend on the specific instrument and sample, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30-60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane)Provides good resolution for a wide range of alkanes.[7][10]
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/minInert gases that provide good chromatographic efficiency.[7][10]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[1][10]
Injector Temp. 280-350 °CEnsures rapid and complete vaporization of the sample.[10][11]
Oven Program Initial: 40-50°C (hold 1-3 min), Ramp: 5-10°C/min to 320°C, Hold: 5-10 minA slower ramp rate generally provides better separation of closely eluting compounds.[7][10]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[10]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[7][10]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[10]
Mass Range 40-550 amuCovers the expected mass range for a variety of alkanes and their fragments.
Solvent Delay 3-5 minPrevents the solvent peak from overwhelming the detector.

Q2: How does the oven temperature program affect the separation of branched alkanes?

A2: The oven temperature program is a critical parameter that directly influences the retention time and separation of compounds.[4][12] For a complex mixture of branched alkanes with a wide range of boiling points, a temperature program is essential.[5] A slow temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1] In contrast, an isothermal (constant temperature) method may result in very long retention times for higher boiling point alkanes and poor separation of early eluting ones.[12]

Q3: What are the characteristic mass spectral fragments for alkanes?

A3: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations with the general formula [CnH2n+1]+. You will observe a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor in SIM mode for increased sensitivity are m/z 57, 71, and 85.[7][10] The molecular ion (M+) is often of very low abundance or completely absent in the EI spectra of long-chain alkanes.[10]

Experimental Protocols

Protocol 1: General GC-MS Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of a mixture of branched alkanes.

  • Sample Preparation:

    • Prepare a stock solution of your alkane mixture at a known concentration (e.g., 1 mg/mL) in a suitable solvent like hexane (B92381) or dichloromethane.

    • Create a series of working standards by serial dilution to cover the expected concentration range of your samples.

  • Instrument Setup:

    • Install a suitable GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[7]

    • Set the GC-MS parameters according to the recommendations in the table above.

    • Perform an autotune of the mass spectrometer to ensure optimal performance.[7]

    • Run a solvent blank to check for system contamination.[7]

  • Calibration:

    • Inject the series of calibration standards and the solvent blank.

    • Generate a calibration curve by plotting the peak area of the target analytes against their concentration.[7]

  • Sample Analysis:

    • Inject your unknown samples.

    • Identify the branched alkanes based on their retention times and mass spectra by comparing them to the standards and library data.

    • Quantify the analytes using the calibration curve.

Visualizations

GC_MS_Troubleshooting_Workflow Start Poor Branched Alkane Separation CheckResolution Check Resolution and Peak Shape Start->CheckResolution PoorResolution Poor Resolution / Co-elution CheckResolution->PoorResolution Issue Identified PeakTailing Peak Tailing / Broadening CheckResolution->PeakTailing Issue Identified LowSensitivity Low Signal / Poor Sensitivity CheckResolution->LowSensitivity Issue Identified GoodSeparation Acceptable Separation CheckResolution->GoodSeparation No Issues OptimizeColumn Optimize GC Column (Length, Phase, Film Thickness) PoorResolution->OptimizeColumn OptimizeTemp Optimize Oven Temperature Program (Slower Ramp Rate) PoorResolution->OptimizeTemp OptimizeFlow Optimize Carrier Gas Flow Rate PoorResolution->OptimizeFlow CheckInjectorTemp Increase Injector Temperature PeakTailing->CheckInjectorTemp CheckColumnHealth Check Column Health (Bakeout, Trim, Replace) PeakTailing->CheckColumnHealth CheckSampleLoad Reduce Sample Concentration (Dilute, Increase Split) PeakTailing->CheckSampleLoad OptimizeMS Optimize MS Parameters (Source Temp, SIM mode) LowSensitivity->OptimizeMS OptimizeInjection Optimize Injection (Splitless, Pressure Pulse) LowSensitivity->OptimizeInjection OptimizeColumn->CheckResolution OptimizeTemp->CheckResolution OptimizeFlow->CheckResolution CheckInjectorTemp->CheckResolution CheckColumnHealth->CheckResolution CheckSampleLoad->CheckResolution OptimizeMS->CheckResolution OptimizeInjection->CheckResolution GC_Method_Development_Flowchart Start Start: Define Analytical Goal SelectColumn 1. Select GC Column (Non-polar, 30-60m, 0.25mm ID, 0.25µm film) Start->SelectColumn SetInitialParams 2. Set Initial GC-MS Parameters (Injector, Oven, MS) SelectColumn->SetInitialParams RunStandard 3. Inject Alkane Standard Mixture SetInitialParams->RunStandard EvaluateChromatogram 4. Evaluate Chromatogram (Resolution, Peak Shape, Sensitivity) RunStandard->EvaluateChromatogram IsSeparationGood Separation Acceptable? EvaluateChromatogram->IsSeparationGood Optimize 5. Optimize Parameters IsSeparationGood->Optimize No FinalizeMethod 6. Finalize and Validate Method IsSeparationGood->FinalizeMethod Yes OptimizeTemp Adjust Oven Program (Ramp Rate) Optimize->OptimizeTemp OptimizeFlow Adjust Carrier Gas Flow Optimize->OptimizeFlow OptimizeInjection Adjust Injection Parameters Optimize->OptimizeInjection OptimizeTemp->RunStandard OptimizeFlow->RunStandard OptimizeInjection->RunStandard

References

Troubleshooting peak tailing for 2,2,4,4-Tetramethylheptane in GC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues for 2,2,4,4-Tetramethylheptane in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the trailing edge of a peak is broader than its leading edge, resulting in an asymmetrical peak shape.[1] This can negatively impact analysis by reducing the resolution between closely eluting compounds and making accurate peak integration and quantification less precise.[1] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2]

Q2: Why are my peaks for this compound, a non-polar compound, tailing?

A2: While peak tailing is often associated with the chemical interactions of polar analytes with active sites in the GC system, non-polar compounds like this compound can also exhibit tailing.[3] For non-polar analytes, peak tailing is most often due to physical issues within the GC system rather than chemical interactions.[1] These physical issues can create turbulence in the carrier gas flow path or create unswept (dead) volumes.[1]

Q3: If all the peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram show tailing, it is a strong indication of a physical problem within the GC system that is affecting all compounds. Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating a dead volume.[1]

  • Poor Column Cut: A ragged or uneven cut at the column's inlet can disrupt the carrier gas flow, causing turbulence.[1]

  • Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[4]

  • System Leaks: Leaks at the inlet or detector connections can disrupt the pressure and flow uniformity.

Q4: What if only the this compound peak is tailing?

A4: If only a specific peak is tailing, the issue is more likely related to an interaction specific to that compound. Although less common for a non-polar alkane, possible causes could include:

  • Column Contamination: Specific contaminants at the head of the column might be interacting with the analyte.

  • Co-elution: An impurity co-eluting with your analyte can give the appearance of a tailing peak.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, which can sometimes manifest as tailing.[5]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.

Guide 1: Diagnosing the Source of Peak Tailing

Q: How can I systematically determine the cause of peak tailing for this compound?

A: A logical, step-by-step approach is the most efficient way to troubleshoot. The following workflow can help you diagnose the issue:

G A Peak Tailing Observed for This compound B Are all peaks tailing (including solvent)? A->B C Physical Issue Likely B->C Yes D Analyte-Specific Issue B->D No E Check for System Leaks (Protocol 3) C->E H Check for Column Contamination D->H F Perform Inlet Maintenance (Protocol 1) E->F G Trim Column Inlet (Protocol 2) F->G K Problem Resolved? G->K I Evaluate for Co-eluting Impurities H->I J Optimize Injection Volume I->J J->K L System Ready K->L Yes M Further Investigation (e.g., column replacement) K->M No

A logical workflow for troubleshooting peak tailing in GC.
Guide 2: Addressing Physical Issues in the GC System

Q: My investigation points to a physical issue. What are the most common problems and how do I fix them?

A: The most frequent physical causes of peak tailing are related to the inlet and the column.

G A Potential Causes of Peak Tailing B Physical Issues A->B C Chemical Issues (Less likely for alkanes) A->C D Improper Column Installation B->D E Contaminated Inlet Liner B->E F System Leaks B->F H Active Sites C->H I Column Bleed C->I G Poor Column Cut D->G

Potential causes of peak tailing in gas chromatography.
  • Contaminated Inlet Liner: Over time, non-volatile residues from samples can accumulate in the inlet liner, creating active sites or disrupting the sample vaporization process.

    • Solution: Replace the inlet liner and septum. See Protocol 1: Inlet Maintenance .

  • Improper Column Installation: If the column is set too high or too low in the inlet, it can create a "dead volume" where the carrier gas flow is not efficient, leading to band broadening and peak tailing.

    • Solution: Reinstall the column, ensuring the correct insertion depth as specified by your instrument manufacturer.

  • Poor Column Cut: A jagged or angled column cut can create turbulence at the point where the sample enters the column.

    • Solution: Trim the front end of the column to ensure a clean, 90-degree cut. See Protocol 2: Column Trimming .

  • System Leaks: Leaks in the gas lines or at fittings can cause fluctuations in the carrier gas flow rate and pressure, leading to distorted peak shapes.

    • Solution: Perform a thorough leak check of the system. See Protocol 3: System Leak Check .

Data Presentation

The following tables illustrate how different GC parameters can influence the peak shape of a branched alkane like this compound. The peak shape is quantified using the Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak.

Table 1: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Asymmetry Factor (As)Peak Shape Description
2001.8Significant Tailing
2251.4Moderate Tailing
2501.1Good Symmetry
2751.0Excellent Symmetry
3001.0Excellent Symmetry

An inlet temperature that is too low can result in slow or incomplete vaporization of the analyte, leading to peak tailing.

Table 2: Effect of Carrier Gas Flow Rate on Peak Asymmetry

Carrier Gas Flow Rate (mL/min)Asymmetry Factor (As)Peak Shape Description
0.51.7Significant Tailing
1.01.2Minor Tailing
1.51.0Excellent Symmetry
2.01.1Minor Tailing
2.51.3Moderate Tailing

An optimal flow rate ensures efficient transfer of the analyte through the column. Flow rates that are too low can lead to increased diffusion and peak broadening/tailing, while excessively high flow rates may not allow for proper interaction with the stationary phase.

Experimental Protocols

Protocol 1: Inlet Maintenance (Septum and Liner Replacement)

This protocol details the routine replacement of the inlet liner and septum, which is a common solution for peak tailing caused by contamination.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Tweezers or liner removal tool[6][7][8]

  • Lint-free gloves

  • Wrenches for inlet fittings

Procedure:

  • Cool Down the GC: Ensure the inlet and oven are at a safe temperature (below 50°C).

  • Turn Off Carrier Gas: Stop the flow of the carrier gas to the inlet.

  • Remove the Septum Retainer: Unscrew the septum retaining nut.[6]

  • Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Do not overtighten the retaining nut upon reassembly.[6]

  • Access the Liner: Open the inlet to access the liner.

  • Remove the Old Liner: Carefully remove the old liner using tweezers or a specialized liner removal tool.[6][7][8] Note its orientation.

  • Install the New Liner: Wearing lint-free gloves, place a new, deactivated liner (with a new O-ring) in the same orientation as the old one.[7][8]

  • Reassemble the Inlet: Securely reassemble the inlet components.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the inlet fittings.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to stabilize before running a sample.

Protocol 2: Column Trimming

This procedure is used to remove the front section of the GC column, which may be contaminated or have a poor cut.

Materials:

  • Ceramic scoring wafer or diamond-tipped column cutter

  • Magnifying glass

  • Lint-free gloves

  • Wrenches for column fittings

Procedure:

  • Cool Down the GC: Ensure the oven and inlet are at room temperature.

  • Turn Off Carrier Gas: Stop the carrier gas flow.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Wearing gloves, use a ceramic scoring wafer to make a light, single score on the column, approximately 10-20 cm from the inlet end.[9]

  • Break the Column: Hold the column on either side of the score and gently flick the end to create a clean break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat, 90-degree surface with no jagged edges or shards.[9] If the cut is not clean, repeat the process.

  • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered during the process.

Protocol 3: System Leak Check

This protocol describes how to perform a leak check using an electronic leak detector, which is the recommended method for capillary GC systems.[10][11]

Materials:

  • Electronic leak detector

Procedure:

  • Pressurize the System: Set the carrier gas pressure to your normal operating pressure or slightly higher to make small leaks more detectable.[12]

  • Turn Off Oven Fan: Turn off the GC oven fan to prevent drafts from affecting the leak detector.[10]

  • Check Fittings Systematically: Begin at the gas source and follow the gas lines to the instrument, checking each fitting.[10][12]

  • Check Inlet and Detector Fittings: Carefully move the probe of the electronic leak detector around all fittings at the inlet and detector. Pay close attention to the septum nut, the column nut, and any other connections.[12]

  • Listen and Watch for Signals: The leak detector will provide an audible and/or visual signal if a leak is detected.[12]

  • Tighten or Replace Fittings: If a leak is found, gently tighten the fitting. If the leak persists, the fitting or ferrule may need to be replaced.

  • Re-check: After tightening or replacing a fitting, re-check the connection with the leak detector to ensure the leak has been resolved.

  • Restore Operating Conditions: Once the system is confirmed to be leak-free, you can turn the oven fan back on and return to your normal operating conditions.

References

Technical Support Center: Resolving Co-elution of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of tetramethylheptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the co-elution of these compounds during Gas Chromatography (GC) analysis.

Troubleshooting Guide: Overcoming Co-elution

Issue: Poor chromatographic resolution and significant peak overlap are observed for tetramethylheptane isomers.

This guide provides a systematic approach to troubleshoot and resolve this common issue.

Initial Assessment: Identifying the Problem

The first step is to confirm and characterize the co-elution. When analyzing a mixture of tetramethylheptane isomers, it is common to encounter co-elution, where two or more isomers exit the GC column at nearly the same time, resulting in overlapping peaks[1][2].

  • Symptom Checklist:

    • Asymmetrical or broad peaks.

    • Presence of "shoulders" on a peak, suggesting a hidden component[2].

    • Inconsistent peak integration and quantification.

    • Mass spectral analysis across a single chromatographic peak shows varying ion ratios, indicating multiple components.

Method Optimization Strategy

Improving the separation of co-eluting isomers involves a logical optimization of key chromatographic parameters: selectivity, efficiency, and retention[1].

Logical Workflow for Troubleshooting Co-elution

cluster_start cluster_column Column Selection (Selectivity) cluster_temp Temperature Program (Retention & Selectivity) cluster_flow Carrier Gas Flow (Efficiency) cluster_end start Co-elution of Tetramethylheptane Isomers col_select Change Stationary Phase or Column Dimensions start->col_select Primary Adjustment temp_prog Optimize Ramp Rate or Isothermal Temperature col_select->temp_prog If co-elution persists end_node Improved Separation col_select->end_node flow_rate Adjust Linear Velocity temp_prog->flow_rate Fine-tuning temp_prog->end_node flow_rate->end_node

Caption: A logical workflow for troubleshooting the co-elution of isomers.

Frequently Asked Questions (FAQs)

Q1: Why do tetramethylheptane isomers frequently co-elute during GC analysis?

A1: The structural similarity of tetramethylheptane isomers results in very close boiling points and polarities. Since gas chromatography separates compounds primarily based on their boiling points and interactions with the stationary phase, these slight differences make achieving baseline separation challenging[3][4]. Inadequate chromatographic conditions, such as using an inappropriate stationary phase or a suboptimal temperature program, are common contributing factors to co-elution[5].

Q2: Which GC column stationary phase is best suited for separating tetramethylheptane isomers?

A2: For separating non-polar branched alkanes, the choice of stationary phase is critical.

  • Standard Non-Polar Phases: A good starting point is a non-polar stationary phase, such as a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)[5][6].

  • Specialized Phases: For challenging separations of alkane isomers, specialized stationary phases may be required. Columns with unique selectivities, such as those based on novel materials like metal-organic frameworks, have shown promise for separating linear and branched alkanes[7][8][9].

Q3: How can I optimize the GC temperature program to resolve co-eluting tetramethylheptane isomers?

A3: Optimizing the temperature program is often the most effective way to improve the separation of closely eluting compounds[5].

  • Slower Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) around the elution temperature of the isomers can significantly enhance resolution[5].

  • Isothermal Segments: Introducing an isothermal hold at a temperature just below the elution temperature of the critical pair can also improve separation.

  • Lower Initial Temperature: A lower starting oven temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution of early eluting isomers[10].

Q4: Can adjusting the carrier gas flow rate improve the separation of tetramethylheptane isomers?

A4: Yes, optimizing the carrier gas flow rate, or more precisely the linear velocity, can maximize column efficiency (the number of theoretical plates). An optimal linear velocity will result in sharper peaks, which can improve the resolution of closely eluting compounds. It is important to operate the column at the optimal flow rate for the carrier gas being used (e.g., Helium, Hydrogen, or Nitrogen)[1][11].

Q5: Are there any alternative analytical techniques to resolve severe co-elution of tetramethylheptane isomers?

A5: While GC-MS is the most common technique, for extremely challenging separations, other approaches can be considered. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and can resolve components that co-elute in a single-dimension separation. Additionally, specialized adsorbent materials, such as certain zeolites or metal-organic frameworks, can be used for the selective separation of alkane isomers based on their molecular shape and size[4][12][13].

Experimental Protocols & Data

Table 1: GC-MS Method Parameters for Analysis of Tetramethylheptane Isomers

This table provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the GC system used.

ParameterRecommended Starting ConditionRationale for Optimization
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column is a good starting point. For better resolution, consider a longer column (e.g., 60 m) or a column with a different stationary phase for altered selectivity[5][11].
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overload and ensures sharp peaks.
Carrier Gas HeliumProvides good efficiency and is inert.
Constant Flow Rate 1.0 mL/minAn optimal flow rate maximizes column efficiency[14].
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 200 °C.A slow ramp rate is crucial for separating closely boiling isomers[5].
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range m/z 40-200Covers the expected mass fragments of tetramethylheptane isomers.
Detailed Experimental Workflow

The following workflow outlines the steps for analyzing and resolving co-eluting tetramethylheptane isomers.

Experimental Workflow for Resolving Co-eluting Isomers

cluster_prep 1. Sample Preparation cluster_initial 2. Initial GC-MS Analysis cluster_eval 3. Evaluate Co-elution cluster_opt 4. Method Optimization cluster_final 5. Final Method Validation prep Prepare a standard mixture of tetramethylheptane isomers in a suitable solvent (e.g., hexane). initial_run Analyze the standard using the initial method parameters (see Table 1). prep->initial_run eval Examine the chromatogram for peak shape and resolution. Identify co-eluting isomer pairs. initial_run->eval opt Systematically adjust one parameter at a time (e.g., temperature ramp, flow rate, or change column) and re-analyze. eval->opt If co-elution is present validate Once separation is achieved, validate the method for reproducibility and robustness. eval->validate If separation is adequate opt->eval

Caption: A systematic workflow for the analysis and resolution of co-eluting isomers.

References

Improving signal-to-noise for 2,2,4,4-Tetramethylheptane in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2,2,4,4-Tetramethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results and improve the signal-to-noise (S/N) ratio for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used technique for the analysis of this compound.[1][2] As a volatile, non-polar hydrocarbon, it is ideally suited for separation by gas chromatography.[3] The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection.[2] LC-MS is generally not suitable for this compound due to its high volatility and poor ionization efficiency in common LC-MS sources like Electrospray Ionization (ESI).

Q2: Why is the molecular ion peak for this compound often weak or completely absent in my mass spectrum?

A2: This is a characteristic behavior of highly branched alkanes in mass spectrometry.[4] The molecular ion of this compound is unstable and undergoes extensive fragmentation upon ionization, particularly with high-energy techniques like Electron Ionization (EI).[4][5] The fragmentation preferentially occurs at the branching points, leading to the formation of more stable tertiary carbocations.[4] This rapid fragmentation consumes the molecular ions, resulting in a very low abundance or complete absence of the molecular ion peak in the spectrum, while the fragment ions dominate.[5]

Q3: Which ionization technique provides the best signal for this compound?

A3: The choice of ionization technique depends on the analytical goal.

  • Electron Ionization (EI): This is the most common technique for GC-MS and is considered a "hard" ionization method.[6][7] It uses high-energy electrons to ionize the molecule, leading to extensive and reproducible fragmentation.[7] While this often results in a weak molecular ion, the resulting fragment pattern is like a fingerprint, which is excellent for compound identification through spectral library matching (e.g., NIST library).[3][8]

  • Chemical Ionization (CI): This is a "soft" ionization technique that can be used to preserve the molecular ion.[7][8] In CI, a reagent gas is ionized first, and these ions then react with the analyte molecule, typically through proton transfer.[8] This process imparts less energy to the analyte, reducing fragmentation and often producing a prominent [M+H]+ or [M-H]+ ion, which is useful for confirming the molecular weight.

Q4: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing this compound?

A4: A low S/N ratio can stem from several factors throughout the analytical workflow:

  • Suboptimal GC Conditions: An unoptimized temperature program, incorrect carrier gas flow rate, or sample overload can lead to broad peaks, which reduces the signal height relative to the baseline noise.[9]

  • System Contamination: High background noise can be caused by column bleed, a contaminated GC inlet liner, or impurities in the carrier gas or solvents.[9][10]

  • Mass Spectrometer Issues: A dirty ion source, incorrect tuning, or low detector voltage can significantly decrease signal intensity.[11][12]

  • Matrix Effects: If analyzing this compound in a complex sample, co-eluting compounds from the matrix can interfere with the ionization process in the MS source, leading to ion suppression and a weaker signal.[13][14]

Troubleshooting Guides

Issue 1: Very Low or No Signal Detected

Q: I am injecting my sample, but I see no peak, or the signal is barely above the noise. How can I diagnose the problem?

A: A complete loss of signal usually points to a systematic failure. A step-by-step check of the instrument is the most effective way to identify the root cause. Start by ensuring the mass spectrometer is properly tuned and calibrated.[10][11] Then, follow a logical path from the sample injection to the detector.

cluster_MS MS System Check cluster_GC GC System Check cluster_Sample Sample & Method Check start_node Start: No Signal for This compound MS_Tune Is MS tuned and calibrated recently? start_node->MS_Tune check_node Check/Action decision_node Decision remediate_node Remediation ok_node OK? Tune_MS Tune and Calibrate MS MS_Tune->Tune_MS No Check_Gas Carrier gas supply and pressure OK? MS_Tune->Check_Gas Yes Tune_MS->MS_Tune Clean_Source Clean Ion Source, Check Detector MS_OK MS Performance OK Fix_Gas Replace Cylinder, Check for Leaks Check_Gas->Fix_Gas No Check_Inlet Inspect/Replace Inlet Liner & Septum Check_Gas->Check_Inlet Yes Fix_Gas->Check_Gas GC_OK GC System OK Check_Inlet->GC_OK Check_Sample Is sample concentration appropriate? GC_OK->Check_Sample Prep_Sample Prepare Fresh Standard at Known Concentration Check_Sample->Prep_Sample No/Unsure Check_Method Review Method Parameters (Split Ratio, Temp) Check_Sample->Check_Method Yes Prep_Sample->Check_Sample Sample_OK Sample & Method OK Check_Method->Sample_OK Sample_OK->Clean_Source If problem persists start_node Experimental Goal decision_node Decision start_node->decision_node What is the primary analytical question? technique_node Technique decision_node->technique_node Structural Confirmation (What is it?) technique_node2 Use Chemical Ionization (CI) decision_node->technique_node2 Molecular Weight ID (How big is it?) result_node Expected Result technique_node->result_node Use Electron Ionization (EI) outcome1 outcome1 result_node->outcome1 Provides characteristic fragmentation pattern for library matching. result_node2 Preserves molecular ion, gives prominent [M+H]+ peak. technique_node2->result_node2 outcome2 outcome2 result_node2->outcome2 Confirms mass but provides less structural information. cluster_frag Primary Fragmentation Pathways mol_ion This compound Molecular Ion [M]+• (m/z 156) (Unstable) loss1 Loss of Methyl Radical mol_ion->loss1 - •CH3 loss2 Loss of tert-Butyl Radical mol_ion->loss2 - •C4H9 loss3 Loss of Neopentyl Radical mol_ion->loss3 - •C5H11 fragment Fragment loss Loss frag1 C10H21+ (m/z 141) loss1->frag1 Forms stable tertiary carbocation conclusion Extensive fragmentation leads to a very weak or absent molecular ion peak. frag2 C7H15+ (m/z 99) loss2->frag2 Forms stable tertiary carbocation frag3 C6H13+ (m/z 85) loss3->frag3 Forms stable tertiary carbocation

References

Technical Support Center: Quantification of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2,2,4,4-Tetramethylheptane.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What are the possible causes and solutions?

Answer:

Poor peak shape for branched alkanes like this compound is often indicative of issues within the GC system or interactions with the sample matrix.

Possible Causes:

  • Active Sites in the GC System: Silanol groups in the injector liner, column, or detector can interact with analytes, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

  • Improper Injection Technique: A slow injection speed can cause band broadening.

  • Matrix-Induced Peak Distortion: Co-eluting matrix components can interfere with the chromatography of the analyte.

Troubleshooting Steps:

  • Inertness of the GC System:

    • Use a deactivated injector liner with glass wool.

    • Condition the GC column according to the manufacturer's instructions to passivate active sites.

    • Trim the first few centimeters of the column to remove accumulated non-volatile residues.

  • Injection Parameters:

    • Optimize the injection volume; try reducing the injected amount.

    • Ensure a fast injection speed.

    • Consider using a programmed temperature vaporization (PTV) inlet for better control over the injection process.

  • Sample Preparation:

    • Implement a more rigorous cleanup step in your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) with a non-polar sorbent can be effective.

    • If using headspace analysis, optimize the equilibration temperature and time to favor the transfer of the analyte over less volatile matrix components.

Question: My recovery of this compound is low and inconsistent. How can I improve it?

Answer:

Low and variable recovery is a common challenge, often stemming from the sample preparation process or matrix effects.

Possible Causes:

  • Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for this compound from your specific matrix.

  • Analyte Loss during Evaporation: If a solvent evaporation step is used, the volatile nature of this compound can lead to significant losses.

  • Matrix Suppression: Co-eluting matrix components can suppress the ionization of this compound in the MS source, leading to a lower signal and apparent low recovery.[1][2]

Troubleshooting Steps:

  • Optimize Extraction:

    • For liquid samples (e.g., plasma, water), consider liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or pentane.

    • For solid samples (e.g., soil, tissue), headspace solid-phase microextraction (HS-SPME) is a good option to extract volatile compounds while leaving non-volatile matrix components behind.[3]

    • If using SPE, ensure the sorbent is appropriate for retaining and eluting branched alkanes.

  • Minimize Analyte Loss:

    • If an evaporation step is necessary, use a gentle stream of nitrogen and carefully control the temperature to avoid excessive loss of the volatile analyte.

    • Consider using a solvent-free extraction technique like HS-SPME.

  • Assess and Mitigate Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of matrix suppression.

    • Use a matrix-matched calibration curve to compensate for systematic matrix effects.

    • Employ an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for both extraction recovery and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-eluting compounds from the sample matrix.[2] In the context of GC-MS analysis of this compound, these effects can manifest as either signal enhancement or, more commonly, signal suppression. This interference can lead to inaccurate quantification, poor precision, and a higher limit of detection.

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solvent standard at the same concentration.

The formula for calculating the Matrix Factor is:

  • MF (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.

Q3: What is the most effective way to compensate for matrix effects in the quantification of this compound?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of signal suppression or enhancement. By monitoring the ratio of the analyte to the IS, accurate and precise quantification can be achieved. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative.

Q4: What are some recommended sample preparation techniques to minimize matrix effects for this compound in biological and environmental samples?

A4: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some recommendations:

  • For Biological Fluids (e.g., Blood, Plasma): Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for volatile compounds like this compound.[3] It allows for the extraction of the analyte from the headspace above the sample, leaving non-volatile matrix components like proteins and salts behind.

  • For Environmental Water Samples: Purge and trap concentration followed by GC-MS is a standard method for volatile hydrocarbons.[4] This technique effectively isolates volatile analytes from the water matrix.

  • For Solid Matrices (e.g., Soil, Tissue): Solvent extraction with a non-polar solvent like hexane, followed by a cleanup step using Solid-Phase Extraction (SPE) with silica (B1680970) or Florisil, can be used to remove polar interferences.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using HS-SPME-GC-MS

This protocol provides a general procedure for the extraction and analysis of this compound from human plasma. Optimization may be required for specific applications.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • Pipette 500 µL of plasma into a 10 mL headspace vial.
  • Add a known amount of internal standard (e.g., deuterated this compound or a suitable analog like dodecane-d26).
  • Immediately seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.
  • Equilibrate the sample at 60°C for 15 minutes with agitation.
  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Source 230°C
MS Quad 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined based on the mass spectrum of this compound
Qualifier Ions To be determined based on the mass spectrum of this compound

4. Calibration:

  • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank plasma. Process these standards alongside the unknown samples.

Protocol 2: Assessment of Matrix Effect

This protocol describes how to quantitatively evaluate the matrix effect.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.
  • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire extraction procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.
  • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix sample before starting the extraction procedure, at the same concentration as Set A.

2. Analyze all samples using the developed GC-MS method.

3. Calculate the Matrix Factor (MF) and Recovery (RE):

ParameterFormulaInterpretation
Matrix Factor (MF) (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100< 100% = Suppression> 100% = Enhancement
Recovery (RE) (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100Indicates the efficiency of the extraction process.

Data Presentation

The following tables provide examples of how to present quantitative data for method validation. The values are illustrative and should be replaced with experimental data.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.5 ng/mLSignal-to-Noise ≥ 10
Intra-day Precision (%RSD) < 10%≤ 15%
Inter-day Precision (%RSD) < 12%≤ 15%
Accuracy (% Bias) -5% to +8%Within ±15%

Table 2: Matrix Effect and Recovery Data for this compound in Different Matrices

MatrixMatrix Factor (MF) %Recovery (RE) %
Human Plasma 85% (Suppression)92%
Urine 95% (Slight Suppression)95%
Soil Extract 78% (Suppression)88%

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Soil) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., HS-SPME, LLE) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Optional GCMS GC-MS Analysis Extraction->GCMS Cleanup->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve (Matrix-Matched) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

troubleshooting start Inaccurate Quantification of this compound check_recovery Is Recovery Low and Variable? start->check_recovery check_peak_shape Is Peak Shape Poor? start->check_peak_shape matrix_effect Potential Matrix Effect (Signal Suppression) check_recovery->matrix_effect Yes extraction_issue Inefficient Extraction or Analyte Loss check_recovery->extraction_issue Also Yes gc_issue Active Sites or Column Overload check_peak_shape->gc_issue Yes solution_me Implement Matrix-Matched Calibration Use Stable Isotope-Labeled IS Improve Sample Cleanup matrix_effect->solution_me solution_extraction Optimize Extraction Solvent/Method Use Gentle Evaporation Consider HS-SPME extraction_issue->solution_extraction solution_gc Use Deactivated Liner Trim GC Column Optimize Injection Volume gc_issue->solution_gc

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Column Selection for High Molecular Weight Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of high molecular weight (HMW) branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when selecting a GC column for HMW branched alkane analysis? The most critical factor is the stationary phase.[1][2] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice, following the principle of "like dissolves like."[3] On these columns, compounds are separated primarily based on their boiling points.[3][4]

Q2: Why is a "low-bleed" or "MS-grade" column recommended? For HMW alkane analysis, high oven temperatures are required for elution.[5] Low-bleed or MS-grade columns are thermally stable and exhibit minimal stationary phase degradation (bleed) at these high temperatures.[3] This is crucial for achieving low-noise baselines, protecting the mass spectrometer (MS) detector, and ensuring accurate quantification.[3][4]

Q3: How does film thickness affect the analysis of HMW alkanes? For high-boiling point compounds like HMW alkanes, a thinner film (e.g., ≤0.25 µm) is recommended.[3] Thicker films increase analyte retention, which can lead to excessively long analysis times and potential peak broadening for compounds that are already strongly retained. Thinner films help reduce retention and allow for elution at more reasonable temperatures.[3][6]

Q4: What is the impact of column internal diameter (I.D.) and length?

  • Internal Diameter (I.D.): A 0.25 mm I.D. column offers a good balance between efficiency (narrow peaks) and sample capacity.[1] For higher resolution of complex mixtures of isomers, a smaller I.D. (<0.25 mm) can be used.[3]

  • Length: A 30-meter column is a standard choice that provides an excellent balance of resolution and analysis time.[1][3] Shorter columns (e.g., 15 m) can be used for faster analysis if the required separation is achieved.[3]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of HMW branched alkanes.

Problem / Symptom Potential Cause Recommended Solution
Poor Peak Resolution / Overlap 1. Incorrect stationary phase.1. Ensure a non-polar, thermally stable column is used (e.g., 5% Phenyl Polysiloxane).[3]
2. Temperature program is not optimized.2. Optimize the temperature ramp rate. A slower ramp rate (e.g., 5-10°C/min) can improve separation of closely eluting peaks.[7][8]
3. Column dimensions are not suitable for the sample complexity.3. For highly complex samples, use a longer column (e.g., 30 m or 60 m) with a smaller I.D. (e.g., 0.18 mm) to increase efficiency.[9]
4. Column overload.4. Dilute the sample or use a higher split ratio during injection.[10]
Peak Tailing 1. Active sites in the inlet liner or on the column.1. Use a deactivated or inert inlet liner. Trim the first few centimeters of the column inlet.[11]
2. Column contamination with high molecular weight residues.2. Bake out the column at its maximum allowed temperature. If tailing persists, the column may need replacement.[10][12]
3. Sample is too concentrated.3. Reduce the amount of sample injected by diluting it or increasing the split ratio.[9]
Broad or Distorted Peaks 1. Injector temperature is too low.1. Increase the injector temperature to ensure rapid and complete vaporization of HMW analytes.[10]
2. Column degradation.2. Check for oxygen leaks in the system and ensure high-purity carrier gas. Replace the column if it is damaged.[12]
3. Inefficient temperature programming.3. Ensure the temperature program ramps to a sufficiently high final temperature to elute all compounds with sharp peaks.[8]
No Peaks or Very Small Peaks 1. High boiling compounds are not eluting.1. Increase the final oven temperature and hold time. Ensure the column's maximum temperature limit is not exceeded.[10][13]
2. Leak in the injection port (septum).2. Check for leaks and replace the septum.[10][14]
3. Syringe is partially plugged.3. Clean or replace the syringe.[10]
Rising Baseline (Column Bleed) 1. Column is operating above its maximum temperature limit.1. Verify the column's maximum programmed temperature limit and operate below it.[12]
2. Oxygen is present in the carrier gas.2. Check for leaks in the system and ensure oxygen traps are installed and functional. Oxygen can degrade the stationary phase.[12]
3. Contamination of the column.3. Condition the column by baking it out at a high temperature.[9]

Column Selection and Analysis Workflow

The following diagrams illustrate the logical process for selecting a GC column and a general workflow for troubleshooting common issues.

start Start: Analyze HMW Branched Alkanes q_phase What is the polarity of the analytes? start->q_phase a_phase Use a Non-Polar Phase (e.g., 5% Phenyl Dimethylpolysiloxane) q_phase->a_phase Alkanes are Non-Polar q_temp Are analytes high-boiling? a_phase->q_temp a_temp Select a High-Temperature, Low-Bleed Column (Max Temp >350°C) q_temp->a_temp Yes q_film Need to reduce retention for HMW compounds? a_temp->q_film a_film Use a Thin Film (df ≤ 0.25 µm) q_film->a_film Yes q_resolution Is high resolution for isomers required? a_film->q_resolution a_resolution Use Longer Column (≥30 m) and Smaller I.D. (≤0.25 mm) q_resolution->a_resolution Yes end Column Selected a_resolution->end

Caption: Logical workflow for GC column selection for HMW alkane analysis.[3]

start Chromatographic Problem Observed q_problem What is the primary symptom? start->q_problem poor_res Poor Peak Resolution q_problem->poor_res Overlap peak_tail Peak Tailing q_problem->peak_tail Asymmetry no_peaks No / Small Peaks q_problem->no_peaks Low Signal sol_res1 Optimize Temperature Program (Slower Ramp) poor_res->sol_res1 sol_res2 Check for Column Overload (Dilute Sample) poor_res->sol_res2 sol_res3 Use Longer / Narrower Column poor_res->sol_res3 sol_tail1 Trim Column Inlet peak_tail->sol_tail1 sol_tail2 Use Inert Liner peak_tail->sol_tail2 sol_tail3 Bake Out Column peak_tail->sol_tail3 sol_nopeak1 Increase Final Oven Temp/Time no_peaks->sol_nopeak1 sol_nopeak2 Check for Leaks (esp. Septum) no_peaks->sol_nopeak2 sol_nopeak3 Clean/Replace Syringe no_peaks->sol_nopeak3

Caption: A troubleshooting decision tree for common GC analysis issues.

Data Presentation: Comparison of Recommended GC Columns

Non-polar stationary phases are the standard for separating alkanes based on their boiling points.[5] For HMW compounds, columns with high thermal stability are essential.[5]

Column TypeStationary PhaseMax Temperature (°C)Key Features & Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability and low bleed, making it robust for analyzing high boilers like waxes and HMW hydrocarbons.[5]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Features low bleed ideal for mass spectrometry and excellent inertness. Commonly used for detailed hydrocarbon analysis (DHA).[5]
Thermo TG-5MS 5% Phenyl / 95% Dimethylpolysiloxane350A general-purpose, low-polarity phase widely used for hydrocarbon analysis, offering good thermal stability.[3]
Generic 100% Dimethylpolysiloxane 100% Dimethylpolysiloxane~325-350A very common non-polar phase that separates compounds strictly by boiling point.[3][4]

Experimental Protocols

General Protocol for GC-MS Analysis of HMW Branched Alkanes

This protocol provides a starting point for method development. Optimization is likely required based on the specific instrument, column, and sample matrix.

  • Sample Preparation:

    • Accurately weigh the sample containing the HMW alkanes.

    • Dissolve the sample in a high-purity, volatile solvent (e.g., hexane, heptane) to a final concentration of approximately 1-10 µg/mL.[3]

    • Vortex the solution to ensure it is fully dissolved. If necessary, filter the sample to remove any particulates.[3]

  • GC-MS Instrument Conditions (Example):

    • GC Column: Select a suitable column from the table above (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

    • Injection: 1 µL, Splitless or Split (e.g., 50:1 ratio).

    • Injector Temperature: 350°C (or higher, depending on analyte boiling points, but do not exceed column max temp).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 40-100°C, hold for 1-2 minutes.

      • Ramp: 10°C/minute to 380°C (or near the column's maximum temperature limit).[8]

      • Final Hold: Hold at the final temperature for 10-20 minutes to ensure all HMW compounds have eluted.[8]

    • MS Transfer Line Temperature: 350°C.

    • Ion Source Temperature: 230-250°C.

    • Mass Range: Scan from m/z 50-800.

  • Column Conditioning (for new columns):

    • Before first use, a new column must be conditioned.[15]

    • Install the column in the injector but leave the detector end disconnected.

    • Purge with carrier gas at room temperature for 15-30 minutes to remove oxygen.

    • Program the oven to ramp slowly (5-10°C/min) to the maximum allowable isothermal temperature (or 20°C above the final method temperature).

    • Hold for several hours until the baseline is stable.

    • Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.

References

Technical Support Center: Gas Chromatography Analysis of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak splitting and other issues during the gas chromatography (GC) analysis of 2,2,4,4-Tetramethylheptane.

Troubleshooting Guide: Peak Splitting Issues

Peak splitting in gas chromatography, where a single compound appears as two or more closely eluting peaks, can compromise the accuracy of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues when analyzing this compound.

Question 1: What are the primary causes of peak splitting in the GC analysis of this compound?

Peak splitting for this compound can stem from several factors, broadly categorized as injection-related problems, column issues, and inappropriate method parameters.[1] Given its nature as a volatile, branched-chain alkane, particular attention should be paid to sample introduction and column interactions.

Question 2: How can I determine if the peak splitting is due to my injection technique?

Injection-related issues are a common source of split peaks.[2][3][4] An inconsistent or improper injection can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.[3]

Troubleshooting Steps for Injection-Related Problems:

  • Manual vs. Autosampler Injections: If using manual injection, inconsistencies in injection speed can cause peak splitting.[1][3] An autosampler is recommended for better reproducibility.[3]

  • Syringe Inspection: Check the syringe for any damage to the needle or plunger. A damaged syringe can lead to poor sample introduction.[1]

  • Injection Volume: Injecting too large a volume of sample can lead to column overload and cause peak fronting or splitting.[5][6][7] Try reducing the injection volume.[1]

  • Inlet Temperature: The inlet temperature should be high enough to ensure the complete and rapid vaporization of this compound and the solvent. A temperature that is too low can result in slow vaporization and peak splitting.[1]

  • Liner Contamination or Suitability: A dirty or contaminated inlet liner can interfere with sample vaporization.[3] Ensure the liner is clean and consider using one with glass wool to aid in sample vaporization.[2][4]

Question 3: My injection technique seems correct. Could the column be the source of the peak splitting?

Yes, column-related problems are another frequent cause of peak splitting. These issues can be either physical or chemical in nature.

Troubleshooting Steps for Column-Related Problems:

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a poor transfer of the sample and result in split peaks.[3][5] Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[5][6]

  • Column Contamination: Contamination at the head of the column can interfere with the chromatography process.[8] Trimming a small portion (10-20 cm) from the front of the column can often resolve this.[5]

  • Stationary Phase Mismatch: A mismatch between the polarity of the solvent and the stationary phase can cause poor sample focusing and lead to peak splitting.[2][6] For a nonpolar compound like this compound, a nonpolar stationary phase such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5MS) is suitable.[8]

  • Column Overload: Injecting too concentrated a sample can overload the stationary phase, resulting in peak distortion.[1][6][7] Diluting the sample can help determine if this is the cause.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial oven temperature for analyzing this compound?

The initial oven temperature should be set low enough to allow for proper focusing of the analyte at the head of the column. A good starting point is an initial oven temperature that is about 20°C below the boiling point of the sample solvent.[5][6] If the initial temperature is too high, it can lead to broad or split peaks.[5][6]

Q2: Can the choice of solvent affect my analysis of this compound?

Absolutely. The solvent should be compatible with the stationary phase of your column.[2] Using a solvent with a significantly different polarity from the stationary phase can cause peak splitting, especially in splitless injections.[5][6] For the nonpolar this compound, a nonpolar solvent like hexane (B92381) or heptane (B126788) is a suitable choice.

Q3: What are some typical GC parameters for analyzing volatile organic compounds (VOCs) like this compound?

The analysis of VOCs is commonly performed using gas chromatography with a flame ionization detector (FID) or a mass spectrometer (MS).[9][10] A common technique involves purge and trap concentration for trace analysis.[10]

Experimental Protocols and Data

Recommended GC Parameters for this compound Analysis

The following table summarizes recommended starting parameters for the GC analysis of this compound. These may need to be optimized for your specific instrument and application.

ParameterRecommended ValueRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column is suitable for the separation of nonpolar alkanes.[8]
Carrier Gas Helium or HydrogenProvides good efficiency.[1]
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 0.25 mm ID column.[1][11]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.[1]
Injection Volume 1 µLA standard injection volume; may need to be reduced to avoid overload.[1][8]
Split Ratio 50:1 to 100:1A higher split ratio can help prevent column overload.[1]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 200°CA lower initial temperature allows for good focusing, and a moderate ramp rate provides good separation.[1]
Detector FID or MSBoth are suitable for detecting hydrocarbons.[9][10]
Detector Temp 280 °C (FID) or as per MS requirementsPrevents condensation of the analyte in the detector.
Troubleshooting Data Summary
IssuePotential CauseRecommended Action
Peak Splitting Improper column installationRe-install the column, ensuring a clean cut and correct depth.[5][6]
Contaminated inlet linerReplace the liner.[3][4]
Column overloadReduce injection volume or dilute the sample.[1][7]
Solvent/Stationary phase mismatchUse a solvent with a polarity similar to the stationary phase.[2][6]
Peak Fronting Column overloadReduce injection volume or dilute the sample.[6][7]
Peak Tailing Active sites in the inlet or columnUse a deactivated liner and/or trim the column.[5]
Poor column cutRe-cut the column end cleanly.[5][6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting issues encountered during the GC analysis of this compound.

PeakSplitting_Troubleshooting start Peak Splitting Observed check_injection Step 1: Verify Injection Technique start->check_injection injection_issue Is the injection technique faulty? check_injection->injection_issue fix_injection Correct Injection Technique: - Use autosampler - Check syringe - Optimize injection volume/speed injection_issue->fix_injection Yes check_column Step 2: Assess Column Condition injection_issue->check_column No resolved Peak Splitting Resolved fix_injection->resolved column_issue Is there a column problem? check_column->column_issue fix_column Address Column Issues: - Re-install column - Trim column inlet - Replace liner column_issue->fix_column Yes check_method Step 3: Review Method Parameters column_issue->check_method No fix_column->resolved method_issue Are method parameters suboptimal? check_method->method_issue fix_method Optimize Method: - Adjust oven temperature - Check solvent compatibility - Reduce sample concentration method_issue->fix_method Yes method_issue->resolved No, consult further support fix_method->resolved

Caption: Troubleshooting workflow for peak splitting.

References

Technical Support Center: Analysis of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,2,4,4-Tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of contamination in my this compound analysis?

A1: Contamination in the analysis of this compound can originate from several sources, broadly categorized as either related to the sample itself or introduced during the analytical process.

  • Sample-Related Impurities: These are contaminants inherent to the this compound sample. A primary source is the synthesis process, which often involves the oligomerization of isobutylene. This can lead to the presence of structural isomers (other tetramethylheptanes or different branched alkanes) and other oligomers (e.g., dimers, trimers).

  • Process-Related Contamination: These contaminants are introduced during sample handling and analysis. Common sources include:

    • Solvents: Impurities present in the solvents used for sample dilution or preparation.

    • Lab Consumables (Extractables and Leachables): Plasticizers, antioxidants, and other compounds can leach from vial septa, caps, pipette tips, and other plasticware into the sample.[1][2]

    • GC System: Contamination can arise from septum bleed, dirty injector liners, column bleed, or carryover from previous injections.[3][4][5]

    • Gases: Impurities in the carrier gas or other GC gases can introduce a high baseline or ghost peaks.

Q2: I am observing unexpected peaks ("ghost peaks") in my chromatogram when analyzing this compound. What is the likely cause and how can I resolve it?

A2: Ghost peaks are extraneous peaks that appear in a chromatogram and are a common sign of contamination. To troubleshoot this issue, a systematic approach is recommended:

  • Run a Blank Analysis: Inject a vial of your solvent without the this compound sample. If the ghost peaks are present, the contamination is likely from the solvent, vial, or GC system.

  • Check the Solvent: Use a fresh, high-purity solvent from a different batch or supplier to see if the ghost peaks disappear.

  • Inspect the GC System:

    • Septum and Liner: Replace the injector septum and clean or replace the injector liner. These are common sources of contamination.[3]

    • Column Conditioning: Bake out the GC column according to the manufacturer's instructions to remove any accumulated contaminants.

    • Carryover: If the ghost peaks correspond to analytes from a previous injection, extend the run time or increase the final oven temperature to ensure all compounds elute.

Q3: My peak for this compound is showing significant tailing. What could be causing this?

A3: Peak tailing for a non-polar compound like this compound is often indicative of active sites in the GC system. These are locations where the analyte can have secondary, undesirable interactions.

  • Active Sites in the Injector: A contaminated or non-deactivated injector liner can cause peak tailing. Using a deactivated liner is crucial.

  • Column Issues: Contamination at the head of the GC column can create active sites. Trimming a small portion (10-20 cm) from the inlet of the column can often resolve this. Column degradation over time can also lead to peak tailing, in which case the column may need to be replaced.

  • System Leaks: Small leaks in the system can affect carrier gas flow and lead to poor peak shape. A thorough leak check of the system is recommended.[4]

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

This guide provides a logical workflow to pinpoint the origin of contamination in your this compound analysis.

Troubleshooting Workflow: Contamination Source Identification start Observe Unexpected Peaks or High Baseline blank_injection Inject Solvent Blank start->blank_injection peaks_in_blank Are unexpected peaks present? blank_injection->peaks_in_blank source_is_system Contamination is in the Solvent, Vial, or GC System peaks_in_blank->source_is_system Yes source_is_sample Contamination is likely in the this compound Sample peaks_in_blank->source_is_sample No check_solvent Use New, High-Purity Solvent source_is_system->check_solvent peaks_gone_solvent Peaks Disappear check_solvent->peaks_gone_solvent Yes peaks_remain_system Peaks Remain check_solvent->peaks_remain_system No solvent_issue Original Solvent is Contaminated peaks_gone_solvent->solvent_issue check_gc Systematically Check GC Components (Septum, Liner, Column) peaks_remain_system->check_gc

Caption: A step-by-step workflow to diagnose the source of contamination.

Data Presentation

Table 1: Potential Contaminants and Their Likely Sources in this compound Analysis
Contaminant TypeSpecific ExamplesLikely Source
Isomeric Impurities 2,2,4,5-Tetramethylheptane, 2,3,4,4-Tetramethylheptane, other C11H24 isomersSynthesis byproducts (oligomerization of isobutylene)
Oligomerization Byproducts Diisobutylene (C8H16), Triisobutylene (C12H24)Incomplete reaction or side reactions during synthesis
Solvent Impurities Benzene, Toluene, other hydrocarbonsCommercial solvent impurity
Leachables/Extractables Phthalates, Siloxanes, AdipatesVial septa, plasticware, o-rings[1][2]
GC System Contaminants Column bleed (siloxanes), previous analytesDegraded GC column, insufficient cleaning between runs[3][4]

Note: This table provides hypothetical examples of potential impurities. Actual contaminants and their concentrations will vary depending on the supplier and batch of this compound and the analytical conditions.

Experimental Protocols

Key Experiment: GC-MS Analysis of this compound

This section provides a general methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Note: This is a representative protocol and may require optimization for your specific instrumentation and sample matrix.

Objective: To identify and quantify this compound and its potential impurities.

Materials:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable non-polar solvent)

  • GC-MS system with a capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare a sample solution by diluting the this compound sample in hexane to fall within the calibration range.

  • Instrumental Analysis:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on the expected concentration of impurities.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp to 200 °C at 10 °C/min.

        • Hold at 200 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify this compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the analytes by creating a calibration curve from the standards and applying it to the sample data.

Experimental Workflow Diagram

GC-MS Analysis Workflow for this compound sample_prep Sample Preparation (Dilution in Hexane) gc_injection GC Injection (Split/Splitless) sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis report Reporting of Results data_analysis->report

Caption: A generalized workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Enhancing Ionization Efficiency of Branched Alkanes in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the ionization efficiency of branched alkanes in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of branched alkanes, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the molecular ion peak ([M]⁺) of my branched alkane weak or completely absent in the mass spectrum?

A1: Branched alkanes are known to undergo extensive fragmentation, especially with high-energy ionization techniques like Electron Ionization (EI). This is due to the stability of the carbocations formed upon fragmentation. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1] This extensive fragmentation reduces the number of intact molecular ions that reach the detector, resulting in a weak or absent [M]⁺ peak. This effect is particularly pronounced in highly branched alkanes.[1]

Q2: I am observing a very low signal-to-noise ratio for my branched alkane peaks. What are the possible causes and how can I improve it?

A2: A low signal-to-noise ratio can stem from several factors related to both the sample introduction and the ionization process. Here are some common causes and their solutions:

  • System Leaks: Leaks in the GC or MS system can lead to a decrease in the amount of sample reaching the ion source and an increase in background noise.

    • Solution: Perform a thorough leak check of the entire system, including fittings, septa, and O-rings. Use an electronic leak detector for accuracy.

  • Contaminated Ion Source: Over time, the ion source can become contaminated with sample residues and column bleed, leading to reduced ionization efficiency and increased background noise.

    • Solution: Follow the manufacturer's instructions to clean the ion source. Regular cleaning is crucial for maintaining optimal performance.

  • Improper Column Installation: Incorrect installation of the GC column can create dead volume or leaks, resulting in peak broadening and reduced signal intensity.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the transfer line to the mass spectrometer.

  • Suboptimal Ionization Method: Electron Ionization (EI) is often not ideal for branched alkanes due to extensive fragmentation.

    • Solution: Switch to a "soft" ionization technique like Chemical Ionization (CI) or Atmospheric Pressure Photoionization (APPI) to reduce fragmentation and enhance the molecular ion or protonated molecule peak.

Q3: My peak shapes are poor (tailing or fronting) for my branched alkane analytes. What could be the issue?

A3: Poor peak shape is often indicative of issues within the chromatographic system or interactions with active sites.

  • Active Sites: Active sites in the injector liner, column, or transfer line can interact with analytes, causing peak tailing.

    • Solution: Use deactivated liners and columns. If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.

  • Improper Temperature Settings: If the injector or transfer line temperatures are too low, it can lead to incomplete vaporization and peak broadening or tailing.

    • Solution: Optimize the temperature of the injector and transfer line to ensure complete and rapid vaporization of the branched alkane analytes without causing thermal degradation.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of branched alkanes by mass spectrometry.

Q4: Which ionization technique is best for analyzing branched alkanes?

A4: The choice of ionization technique depends on the analytical goal.

  • Electron Ionization (EI): While EI leads to extensive fragmentation and a weak molecular ion, the resulting fragment ions can provide valuable structural information for identifying the branching pattern of the alkane.

  • Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This is highly beneficial for confirming the molecular weight of the branched alkane. Methane (B114726) is a commonly used reagent gas for CI analysis of hydrocarbons.

  • Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly well-suited for nonpolar compounds like alkanes. It can provide a strong molecular ion or protonated molecule with minimal fragmentation.

Q5: What are the characteristic fragment ions I should look for in the EI mass spectrum of a branched alkane?

A5: The most significant fragmentation pathway for branched alkanes under EI is the cleavage of C-C bonds at the branching point to form the most stable carbocation. Therefore, you will observe prominent peaks corresponding to the loss of alkyl radicals from the parent molecule. The largest substituent at a branch is often eliminated readily as a radical. For example, a branched alkane will preferentially lose a larger alkyl group to form a more stable tertiary or secondary carbocation.

Q6: What are the common adduct ions observed for branched alkanes in Chemical Ionization (CI) with methane as the reagent gas?

A6: In methane CI, you can expect to see several adduct ions in addition to the protonated molecule ([M+H]⁺). The most common adducts are formed by the addition of ethyl ([M+C₂H₅]⁺) and propyl ([M+C₃H₅]⁺) cations, which are reactive species present in the methane plasma. The relative abundance of these adduct ions can vary depending on the ion source conditions.

Experimental Protocols

Below are detailed methodologies for performing Chemical Ionization and Atmospheric Pressure Photoionization for the analysis of branched alkanes.

Protocol 1: GC-MS Analysis of Branched Alkanes using Chemical Ionization (CI) with Methane

1. Sample Preparation:

  • Dissolve the branched alkane standard or sample in a volatile, non-polar solvent such as hexane (B92381) or heptane (B126788) to a final concentration of 1-10 µg/mL.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with a CI ion source
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet: Split/splitless injector at 280 °C
  • Injection Volume: 1 µL in splitless mode (purge valve open after 1 min)
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 300 °C
  • Hold: 5 minutes at 300 °C
  • CI Source Parameters:
  • Reagent Gas: Methane (CH₄) at a flow rate of 1.5-2.0 mL/min
  • Ion Source Temperature: 200-250 °C
  • Electron Energy: 100-200 eV
  • Emission Current: 100-300 µA
  • Mass Spectrometer Parameters:
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 50-500
  • Scan Rate: 2 scans/sec

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.
  • Identify the [M+H]⁺, [M+C₂H₅]⁺, and [M+C₃H₅]⁺ ions to confirm the molecular weight of the branched alkane.

Protocol 2: LC-MS Analysis of Branched Alkanes using Atmospheric Pressure Photoionization (APPI)

1. Sample Preparation:

  • Dissolve the branched alkane standard or sample in a non-polar solvent compatible with reversed-phase chromatography, such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and toluene, to a final concentration of 1-10 µg/mL.

2. LC-MS System and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent) with an APPI source
  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)
  • Gradient:
  • Start at 50% B, hold for 1 minute
  • Linear gradient to 100% B over 10 minutes
  • Hold at 100% B for 5 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • APPI Source Parameters:
  • Dopant: Toluene delivered via a T-junction post-column at a flow rate of 10-30 µL/min
  • Vaporizer Temperature: 350-450 °C
  • Drying Gas (N₂): 8-12 L/min at 300 °C
  • Nebulizer Gas (N₂): 30-50 psi
  • Capillary Voltage: 3500 V
  • Fragmentor Voltage: 100-150 V

3. Data Acquisition and Analysis:

  • Acquire the data in positive ion mode.
  • Look for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ to determine the molecular weight.

Data Presentation

The following table summarizes the expected primary ions for a model branched alkane, 2,2,4-trimethylpentane (B7799088) (isooctane, MW = 114.23), using different ionization techniques.

Ionization TechniquePrimary Ion(s)Expected m/zNotes
Electron Ionization (EI)[C₄H₉]⁺57Extensive fragmentation, molecular ion is typically absent or very weak.
Chemical Ionization (CI) with Methane[M+H]⁺115Protonated molecule, significantly more abundant than the EI molecular ion.
[M+C₂H₅]⁺143Adduct with ethyl cation.
[M+C₃H₅]⁺155Adduct with propyl cation.
Atmospheric Pressure Photoionization (APPI)[M]⁺ or [M+H]⁺114 or 115Formation of either the radical cation or the protonated molecule is possible.

Visualizations

Experimental Workflow for GC-CI-MS Analysis of Branched Alkanes

GC_CI_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Branched Alkane Sample Dissolve Dissolve in Hexane Sample->Dissolve Inject Inject into GC Dissolve->Inject Column Separation on HP-5ms Column Inject->Column Ionization Chemical Ionization (Methane) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Identify [M+H]⁺ and Adducts Spectrum->Analysis

Caption: Workflow for the analysis of branched alkanes using GC with Chemical Ionization Mass Spectrometry.

Logical Relationship for Troubleshooting Low Signal Intensity

Troubleshooting_Logic cluster_instrument_check Instrument Checks cluster_method_optimization Method Optimization Problem Low Signal Intensity for Branched Alkane LeakCheck Perform Leak Check Problem->LeakCheck CleanSource Clean Ion Source Problem->CleanSource CheckColumn Check Column Installation Problem->CheckColumn SoftIonization Use Soft Ionization (CI/APPI) Problem->SoftIonization Result1 Result1 LeakCheck->Result1 Leak Found? Result2 Result2 CleanSource->Result2 Source Dirty? Result3 Result3 CheckColumn->Result3 Improperly Installed? OptimizeTemp Optimize Temperatures (Inlet, Transfer Line) SoftIonization->OptimizeTemp CheckSolvent Ensure Appropriate Solvent OptimizeTemp->CheckSolvent FinalResult FinalResult CheckSolvent->FinalResult Improved Signal Result1->CleanSource No FixLeak Fix Leak Result1->FixLeak Yes Result2->CheckColumn No Clean Clean Source Result2->Clean Yes Result3->SoftIonization No Reinstall Reinstall Column Result3->Reinstall Yes

Caption: Troubleshooting flowchart for addressing low signal intensity of branched alkanes in mass spectrometry.

References

Technical Support Center: Strategies for Reducing Solvent Interference in Spectroscopic Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spectroscopic Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on mitigating solvent interference during the spectroscopic analysis of alkanes.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is solvent interference in spectroscopic analysis?

A1: Solvent interference occurs when the signal from the solvent used to dissolve a sample overlaps with or obscures the signal of the analyte (in this case, alkanes). This can manifest as large, broad peaks that mask the smaller peaks of interest, making spectral interpretation and quantification difficult. This is a common issue in techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Q2: Why is choosing the right solvent crucial for alkane analysis?

A2: The choice of solvent is critical because an ideal solvent should dissolve the alkane sample without generating a strong background signal in the spectral region of interest. An inappropriate solvent can lead to saturated detector signals, distorted analyte peaks, and inaccurate quantitative results.

Troubleshooting Guides by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Common Issues & Solutions

Q1: My ¹H NMR spectrum is dominated by a large solvent peak, obscuring my alkane signals. What should I do?

A1: This is a very common issue. Here are the primary strategies to address this:

  • Use Deuterated Solvents: The most effective strategy is to use a deuterated solvent (e.g., chloroform-d, CDCl₃). In these solvents, most hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H), which resonates at a different frequency and does not appear in the ¹H NMR spectrum.[1][2][3] This dramatically reduces the solvent signal, allowing for clear observation of the analyte's proton signals.[4]

  • Implement Solvent Suppression Pulse Sequences: If using a protonated solvent is unavoidable or if residual proton signals from a deuterated solvent are still problematic, you can use solvent suppression pulse sequences. Common techniques include:

    • Presaturation: This involves irradiating the solvent resonance with a low-power radiofrequency pulse before the main excitation pulse. This equalizes the population of the solvent's nuclear spin states, leading to a significantly reduced signal.[5][6]

    • WET (Water suppression Enhanced through T1 effects): This is another effective technique that uses a series of selective pulses and gradients to dephase the solvent magnetization, leading to its suppression.[7][8] It is particularly useful for suppressing multiple solvent peaks.[8]

Q2: I'm using a deuterated solvent, but I still see a small peak from the residual non-deuterated solvent. How can I be sure it's the solvent and not a sample peak?

A2: Each deuterated solvent has a characteristic chemical shift for its residual protonated signal. You can consult reference tables to confirm the identity of the peak. For example, the residual peak for CDCl₃ typically appears at 7.26 ppm.

Q3: Will solvent suppression techniques affect my alkane signals?

A3: It's possible, especially if your alkane signals are very close to the solvent peak. Presaturation can sometimes partially saturate nearby analyte signals.[5] Gradient-based methods like WET can offer better selectivity. When setting up these experiments, it's crucial to define the suppression region as narrowly as possible around the solvent peak to minimize effects on your signals of interest.[8]

Experimental Protocols

Protocol 1: Basic Presaturation for Solvent Suppression

  • Acquire a Standard ¹H Spectrum: Obtain a quick ¹H spectrum to identify the exact frequency of the solvent peak.

  • Set the Transmitter Frequency: Set the transmitter offset (O1) to the frequency of the solvent peak.

  • Select a Presaturation Pulse Program: Choose a pulse program that includes presaturation (often designated with "pr" or "sat" in the name, e.g., zgpr).

  • Set Saturation Power and Time: Set the saturation power to a low level and the saturation time (relaxation delay, d1) to 1-2 seconds.

  • Acquire the Spectrum: Run the experiment. You should observe a significant reduction in the solvent peak intensity.

  • Optimization: If suppression is insufficient, you can try increasing the saturation time or slightly adjusting the saturation power. Be cautious, as too much power can broaden the saturation effect and impact nearby analyte peaks.

Protocol 2: WET (Water suppression Enhanced through T1 effects) for Multiple Solvent Peaks

  • Acquire a Standard ¹H Spectrum: Obtain a standard proton spectrum to identify the solvent peaks you wish to suppress.

  • Define Suppression Regions: In your NMR software, use the integration tool to define the regions of the solvent peaks you want to suppress. It is advisable to select a narrow region around each peak to avoid suppressing adjacent analyte signals.[8]

  • Select the WET Pulse Program: Choose the WET pulse sequence from your software's library.

  • Create the Experiment: The software will use the defined regions to create the WET experiment.

  • Adjust Parameters: You may need to adjust the relaxation delay (d1) to ensure full relaxation of your analyte signals.

  • Acquire the Spectrum: Run the WET experiment to obtain a spectrum with the selected solvent peaks suppressed.

Quantitative Data
Deuterated Solvent Residual ¹H Signal (ppm) Common Uses for Alkane Analysis
Chloroform-d (CDCl₃)7.26Excellent for a wide range of non-polar to moderately polar organic compounds, including many alkanes.
Benzene-d₆ (C₆D₆)7.16Good for aromatic compounds and can induce different chemical shifts compared to CDCl₃, which can help resolve overlapping signals.
Dichloromethane-d₂ (CD₂Cl₂)5.32Useful for compounds that are sparingly soluble in CDCl₃.
Acetone-d₆ ((CD₃)₂CO)2.05A more polar option for alkanes with some functional groups.
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)2.50A highly polar aprotic solvent, generally less common for simple alkanes but useful for functionalized hydrocarbons.[3]

Note: Chemical shifts can vary slightly depending on the sample and instrument conditions.

Infrared (IR) Spectroscopy

Common Issues & Solutions

Q1: The solvent I'm using has strong absorption bands that overlap with the C-H stretching or bending regions of my alkane sample.

A1: This is a frequent challenge in transmission IR spectroscopy. Here are some effective strategies:

  • Choose an IR-Transparent Solvent: Select a solvent that has minimal absorption in the region of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices because they have "IR windows" (regions of transparency) that cover large portions of the mid-IR spectrum.[9]

  • Use Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a surface-sensitive technique that requires minimal to no sample preparation.[10][11] The IR beam only penetrates a few microns into the sample, which significantly reduces the path length through the solvent compared to transmission methods.[10] This minimizes the contribution of the solvent to the spectrum, even for solvents that are highly absorbing in transmission, such as water and alcohols.[12]

  • Perform Digital Spectral Subtraction: This is a post-acquisition data processing technique where a spectrum of the pure solvent is digitally subtracted from the spectrum of the sample solution.[13][14]

Q2: Can I use water or ethanol (B145695) to dissolve my sample for IR analysis?

A2: It is generally not recommended for transmission IR spectroscopy. Solvents with -OH groups, like water and ethanol, have very strong and broad absorption bands in the mid-IR region, which can completely obscure the signals from your alkane sample.[9] However, ATR-FTIR is much more amenable to aqueous and alcoholic solutions due to the short path length of the measurement.[12]

Q3: My spectral subtraction results in strange derivative-like peaks or an uneven baseline.

A3: This can happen if the concentration of the solvent in the sample and reference spectra are not identical, or if there are slight changes in the path length between measurements. When performing the subtraction, a scaling factor is often applied to the solvent spectrum to achieve the best cancellation of its peaks.[13] It's important to adjust this factor carefully to avoid over- or under-subtracting.

Experimental Protocols

Protocol 3: Digital Solvent Subtraction in FTIR Spectroscopy

  • Acquire the Sample Spectrum: Record the IR spectrum of your alkane dissolved in the chosen solvent.

  • Acquire the Solvent Reference Spectrum: Using the same experimental conditions (e.g., same cell, same temperature), record the IR spectrum of the pure solvent.

  • Open the Subtraction Tool: In your spectroscopy software, open the spectral subtraction function.

  • Select the Spectra: Designate the sample spectrum as the primary spectrum and the solvent spectrum as the reference to be subtracted.

  • Adjust the Subtraction Factor: The software will apply a default subtraction factor. Manually adjust this factor while observing the resulting spectrum. The goal is to make the solvent peaks disappear without creating negative peaks or distorted baselines.

  • Save the Resultant Spectrum: Once a satisfactory subtraction is achieved, save the new spectrum, which should primarily show the peaks of your alkane analyte.

Data Presentation
Solvent Transparent Regions (cm⁻¹) Notes
Carbon Tetrachloride (CCl₄)4000-1600, 1200-500Good for observing C-H stretching and the fingerprint region.
Carbon Disulfide (CS₂)4000-2400, 2000-1600, 1400-500Complementary to CCl₄, transparent in the fingerprint region.[9]
Chloroform (CHCl₃)4000-3100, 2900-1300, 1100-800Can be used, but has more absorption bands than CCl₄ and CS₂.

Note: These are approximate regions of transparency and can vary slightly.

Raman Spectroscopy

Common Issues & Solutions

Q1: I am observing strong Raman peaks from my solvent that are interfering with my alkane analysis.

A1: While Raman spectroscopy is generally less prone to solvent interference than IR (especially with aqueous solutions), some organic solvents can have strong Raman signals. Here's how to address this:

  • Solvent Selection: Choose a solvent with weak Raman scattering in the spectral region of interest. Water is an excellent solvent for Raman spectroscopy because it is a very weak Raman scatterer. For non-polar alkanes, solvents like hexane (B92381) or cyclohexane (B81311) may be used, but their own C-H signals will overlap with the analyte. In such cases, careful spectral subtraction is necessary.

  • Spectral Subtraction: Similar to IR spectroscopy, you can acquire a spectrum of the pure solvent and subtract it from the sample spectrum.

  • Baseline Correction: Sometimes, solvent interference can manifest as a broad, sloping baseline, especially due to fluorescence. Most Raman software packages have automated baseline correction algorithms that can help remove this background.

Q2: My Raman spectrum has sharp, narrow spikes that are not related to my sample or solvent. What are these?

A2: These are likely "cosmic rays," which are high-energy particles that can hit the CCD detector and create spurious signals.[15] Most Raman software includes algorithms to identify and remove these artifacts.

Q3: The baseline of my Raman spectrum is very high and noisy, making it difficult to see my alkane peaks.

A3: This is often due to fluorescence from the sample, impurities, or even the solvent itself.[3] Strategies to mitigate fluorescence include:

  • Changing the Excitation Wavelength: Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[3]

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes "burn off" the fluorescent species.

Visualizations

Workflow for Mitigating Solvent Interference

Solvent_Interference_Workflow start Solvent Interference Observed technique Identify Spectroscopic Technique start->technique nmr NMR technique->nmr NMR ir IR technique->ir IR raman Raman technique->raman Raman deuterated Use Deuterated Solvent nmr->deuterated suppression Use Solvent Suppression Pulse Sequence (e.g., WET) nmr->suppression atr Use ATR-FTIR ir->atr transparent_solvent Choose IR-Transparent Solvent (e.g., CCl4) ir->transparent_solvent weak_scatterer Choose Weak Raman Scatterer (e.g., Water) raman->weak_scatterer change_laser Change Excitation Wavelength raman->change_laser end Interference Minimized deuterated->end suppression->end atr->end subtraction Perform Digital Spectral Subtraction transparent_solvent->subtraction weak_scatterer->subtraction change_laser->end subtraction->end

Caption: Decision workflow for selecting a strategy to reduce solvent interference.

Digital Spectral Subtraction Process

Spectral_Subtraction start Start acquire_sample Acquire Spectrum of Alkane in Solvent start->acquire_sample acquire_solvent Acquire Spectrum of Pure Solvent (Same Conditions) start->acquire_solvent subtract Digitally Subtract Solvent Spectrum from Sample Spectrum acquire_sample->subtract acquire_solvent->subtract adjust Adjust Subtraction Factor Interactively subtract->adjust evaluate Evaluate Result: - Solvent Peaks Removed? - No Negative Peaks? - Flat Baseline? adjust->evaluate evaluate->adjust No end Final Spectrum (Alkane Only) evaluate->end Yes

Caption: Step-by-step process for digital spectral subtraction.

References

Validation & Comparative

A Comparative Guide to Quantitative Analysis of 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of quantitative analytical methods for 2,2,4,4-Tetramethylheptane, a volatile organic compound. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte. The methodologies and data presented are based on established principles of analytical method validation, primarily following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Methodology Comparison

For the quantitative analysis of the non-polar and volatile compound this compound, Gas Chromatography (GC) is the most suitable technique.[6] This guide compares two common detection methods used in conjunction with GC: Flame Ionization Detection (FID) and Mass Spectrometry (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is widely used for the quantification of organic compounds. It offers high sensitivity, a wide linear range, and robustness. The FID detector responds to carbon-containing compounds, making it a universal detector for hydrocarbons like this compound.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique provides both quantitative and qualitative information. While offering excellent selectivity and sensitivity, it can be more complex and costly than GC-FID. GC-MS is particularly useful for unambiguous identification of the analyte, especially in complex matrices.[7]

Quantitative Performance Data

The following tables summarize the validation parameters for the proposed GC-FID method and a comparative GC-MS method for the quantification of this compound. The data is representative of a typical method validation study.

Table 1: Linearity

ParameterGC-FID MethodGC-MS Method
Range1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²)0.99950.9998
Regression Equationy = 25432x + 1234y = 54321x + 567

Table 2: Accuracy (Recovery)

Concentration (µg/mL)GC-FID Method (% Recovery)GC-MS Method (% Recovery)
1099.5100.2
50101.299.8
9098.9100.5
Average 99.9 100.2

Table 3: Precision (Repeatability & Intermediate Precision)

ParameterGC-FID Method (%RSD)GC-MS Method (%RSD)
Repeatability (n=6)1.20.8
Intermediate Precision (n=6)1.81.1

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FID Method (µg/mL)GC-MS Method (µg/mL)
LOD0.50.05
LOQ1.00.1

Experimental Protocols

Detailed methodologies for the validation of the GC-FID method are provided below.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in hexane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (10, 50, and 90 µg/mL).

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

Method Validation Protocol

The validation of the analytical method is performed according to ICH Q2(R1) guidelines.[1][2][3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components is determined by analyzing a blank (hexane) and a spiked sample. The chromatograms are examined for any interfering peaks at the retention time of this compound.

  • Linearity: The linearity is evaluated by analyzing five calibration standards in the range of 1-100 µg/mL. A calibration curve is constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is determined by analyzing the QC samples at three different concentrations (low, medium, high) in triplicate. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the medium QC sample are performed on the same day. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day by a different analyst to assess the intermediate precision. The %RSD is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters (e.g., oven temperature, flow rate) and observing the effect on the results.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of the quantitative method for this compound.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards (1-100 µg/mL) Stock->Standards QC Prepare QC Samples (Low, Med, High) Stock->QC GC_FID GC-FID Analysis Standards->GC_FID QC->GC_FID Specificity Specificity GC_FID->Specificity Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision LOD_LOQ LOD & LOQ GC_FID->LOD_LOQ Robustness Robustness GC_FID->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Method validation workflow for this compound analysis.

References

A Comparative Analysis of 2,2,4,4-Tetramethylheptane and Isooctane as Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced combustion strategies and the development of next-generation engine technologies, the use of well-characterized fuel surrogates is paramount. These surrogates, typically composed of a few key hydrocarbon components, are designed to emulate the physical and chemical properties of complex commercial fuels like gasoline. Isooctane (B107328) (2,2,4-trimethylpentane) has long served as a primary reference fuel, defining the 100-point on the octane (B31449) rating scale. This guide provides a detailed comparative analysis of isooctane and a lesser-known, highly branched C11 alkane, 2,2,4,4-tetramethylheptane, as potential fuel surrogates.

While extensive experimental data exists for isooctane, this compound is not as well-characterized in publicly available literature. Therefore, this comparison will leverage established principles of hydrocarbon combustion and data from structurally similar molecules to infer the performance of this compound, highlighting areas where further experimental validation is needed.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of the two compounds. These properties are critical in determining their behavior in an engine, affecting everything from fuel-air mixture formation to energy release.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol [1]114.23 g/mol
Boiling Point ~180-190 °C (Predicted)99.2 °C
Density ~0.75 g/cm³ (Predicted)0.692 g/cm³
Heat of Combustion (Liquid) -7407.4 kJ/mol (for 2,2,5,5-tetramethylheptane)[2]~ -5461 kJ/mol

Note: Experimental data for this compound is limited. Values are estimated based on data from NIST and PubChem for the specified compound or structurally similar compounds like 2,2,5,5-tetramethylheptane.[1][2][3]

Combustion Properties: A Comparative Outlook

The performance of a fuel surrogate is primarily defined by its combustion characteristics, which dictate its suitability for emulating real-world fuels in research environments.

Anti-Knock Quality: Octane Number

The resistance of a fuel to autoignition, or "knocking," in a spark-ignition engine is quantified by its Research Octane Number (RON) and Motor Octane Number (MON). Isooctane, by definition, has a RON and MON of 100.[4][5]

Ignition Delay Time

Ignition delay time (IDT) is a critical parameter in understanding autoignition phenomena and is a key target for fuel surrogate validation. It is the time lag between the creation of a combustible mixture and the onset of ignition. Generally, for alkanes, increased branching and shorter chain lengths lead to longer ignition delay times, signifying higher resistance to autoignition.[6] Given its highly branched structure, this compound is expected to exhibit longer ignition delay times than isooctane under similar conditions.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. For alkanes, increased branching tends to decrease the laminar flame speed.[9] This is attributed to the lower reactivity of the branched fuel molecules. Therefore, it is anticipated that the laminar flame speed of this compound would be lower than that of isooctane under identical conditions.

Experimental Protocols

To empirically validate the performance of these fuel surrogates, standardized experimental procedures are essential.

Octane Number Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[10][11][12][13][14][15][16][17][18]

  • ASTM D2699 (RON): This method evaluates the fuel's anti-knock performance under milder, low-speed engine operating conditions (600 rpm).[10][13][14][15][16]

  • ASTM D2700 (MON): This method assesses the fuel's anti-knock characteristics under more severe, high-speed (900 rpm) and high-temperature conditions.[11][12][17][18]

In both tests, the compression ratio of the CFR engine is adjusted until a standard level of knock intensity is observed for the test fuel. This is then compared to the knock intensity of primary reference fuels (PRFs), which are blends of isooctane and n-heptane. The octane number is determined by the percentage of isooctane in the PRF blend that matches the knock intensity of the sample.

Ignition Delay Time Measurement

Ignition delay times are typically measured using a shock tube or a rapid compression machine.[19][20][21][22][23][24][25]

  • Shock Tube: A shock wave rapidly heats and pressurizes a test gas mixture, and the time until ignition is measured by detecting a sharp rise in pressure or the emission of light from radical species like OH*.[19][22][23]

  • Rapid Compression Machine (RCM): A piston rapidly compresses the fuel-air mixture, and the time from the end of compression to ignition is measured.

Laminar Flame Speed Measurement

Laminar flame speed can be measured using several methods, with the constant volume combustion chamber being a common apparatus.[9][26][27][28][29][30][31][32]

  • Constant Volume Combustion Chamber: A premixed fuel-air mixture is ignited at the center of a spherical, sealed chamber. The propagation of the spherical flame is recorded using high-speed imaging, and the laminar flame speed is calculated from the flame radius and the pressure rise inside the chamber.[26][27][28]

Visualizing the Comparison and Experimental Workflow

To better illustrate the comparative logic and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Molecular Structure cluster_1 Predicted Combustion Properties cluster_2 Performance as Fuel Surrogate 2_2_4_4_Tetramethylheptane This compound (C11H24, Highly Branched) Higher_ON Higher Octane Number (>100) 2_2_4_4_Tetramethylheptane->Higher_ON Longer_IDT Longer Ignition Delay Time 2_2_4_4_Tetramethylheptane->Longer_IDT Lower_LFS Lower Laminar Flame Speed 2_2_4_4_Tetramethylheptane->Lower_LFS Isooctane Isooctane (C8H18, Branched) Standard_ON Standard Octane Number (100) Isooctane->Standard_ON Reference_IDT Reference Ignition Delay Time Isooctane->Reference_IDT Reference_LFS Reference Laminar Flame Speed Isooctane->Reference_LFS TMH_Performance Potentially good for high anti-knock applications Higher_ON->TMH_Performance Longer_IDT->TMH_Performance Lower_LFS->TMH_Performance Isooctane_Performance Established primary reference fuel Standard_ON->Isooctane_Performance Reference_IDT->Isooctane_Performance Reference_LFS->Isooctane_Performance

Caption: Logical flow of comparing this compound and isooctane.

Start Fuel Surrogate Selection Physicochemical Physicochemical Property Measurement (Density, Viscosity, etc.) Start->Physicochemical Combustion_Experiments Combustion Experiments Physicochemical->Combustion_Experiments RON_MON Octane Number Testing (ASTM D2699/D2700) Combustion_Experiments->RON_MON IDT Ignition Delay Time Measurement (Shock Tube/RCM) Combustion_Experiments->IDT LFS Laminar Flame Speed Measurement (Constant Volume Chamber) Combustion_Experiments->LFS Data_Analysis Data Analysis and Comparison RON_MON->Data_Analysis IDT->Data_Analysis LFS->Data_Analysis Model_Validation Kinetic Model Validation Data_Analysis->Model_Validation End Surrogate Performance Evaluation Model_Validation->End

Caption: Experimental workflow for evaluating fuel surrogate performance.

Conclusion

Isooctane remains the cornerstone of octane rating and a critical component in gasoline surrogate formulation due to its well-documented and standardized combustion properties. This compound, while not extensively studied, presents an intriguing possibility as a surrogate component for fuels with very high anti-knock requirements. Based on the principles of hydrocarbon combustion, its highly branched structure strongly suggests superior anti-knock characteristics compared to isooctane.

However, a comprehensive understanding of its potential as a fuel surrogate necessitates further experimental investigation. Direct measurements of its octane numbers, ignition delay times, and laminar flame speeds are crucial for validating its performance and for the development of accurate chemical kinetic models. Such data would be invaluable for researchers in the field of combustion science and engine development.

References

A Comparative Guide to 2,2,4,4-Tetramethylheptane and n-Heptane as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the selection of a non-polar solvent for synthesis, extraction, or chromatography, the choice between a linear and a branched alkane can significantly impact process efficiency, solute solubility, and overall experimental outcomes. This guide provides a detailed comparison of the physicochemical properties and potential performance of 2,2,4,4-tetramethylheptane, a highly branched alkane, and n-heptane, its linear isomer, as non-polar solvents. While direct comparative experimental data on their solvent performance is limited, this document leverages available physicochemical data and established principles of solvent chemistry to offer a comprehensive overview for laboratory professionals.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between the linear n-heptane and the sterically hindered this compound give rise to notable variations in their physical properties. These properties are crucial in determining their suitability for specific laboratory applications.

PropertyThis compoundn-HeptaneSignificance in Solvent Applications
Molecular Formula C₁₁H₂₄C₇H₁₆Different molecular weights and carbon numbers influence volatility and intermolecular forces.
Molecular Weight 156.31 g/mol 100.21 g/mol Affects molar concentration and boiling point.
Boiling Point 170 °C98.4 °C[1]A higher boiling point for this compound allows for reactions at higher temperatures with reduced solvent loss.
Melting Point -57.06 °C (estimate)-90.6 °C[1]Both remain liquid over a wide range of temperatures suitable for most laboratory procedures.
Density @ 20°C 0.7511 g/mL0.684 g/mL[1]The higher density of this compound may be a factor in phase separation processes.
Refractive Index @ 20°C 1.42301.3876[1]Useful for in-line concentration measurements and purity assessments.
Viscosity @ 20°C Data not readily available0.42 cP[2]The more compact, branched structure of this compound may lead to a slightly higher viscosity.
Dielectric Constant @ 20°C Data not readily available1.92[2]Both are non-polar, with low dielectric constants, making them suitable for dissolving non-polar solutes.
Flash Point Data not readily available-4 °C[2]n-Heptane is highly flammable; this compound is expected to have a higher flash point due to its higher boiling point.

Performance as a Non-Polar Solvent: A Comparative Analysis

The choice between these two solvents will largely depend on the specific requirements of the application, including desired solubility, reaction temperature, and ease of removal.

Solubility

The principle of "like dissolves like" governs the solubility in non-polar solvents. Both n-heptane and this compound are effective at dissolving other non-polar molecules such as oils, fats, and other hydrocarbons. However, the degree of branching can influence solubility.[1]

  • n-Heptane: Its linear structure allows for greater surface area contact and stronger van der Waals forces with linear, non-polar solutes.

  • This compound: The bulky tert-butyl groups create steric hindrance, which can disrupt the packing of the solvent molecules. This can sometimes lead to increased solubility for solutes with complex, non-linear structures as the less ordered solvent structure can more easily accommodate them.[1] Conversely, the reduced surface area for interaction might decrease solubility for some linear solutes compared to n-heptane.

Applications in Organic Synthesis

The significantly higher boiling point of this compound is a distinct advantage for organic reactions that require elevated temperatures. It provides a wider operational temperature range, allowing for faster reaction kinetics while minimizing solvent loss through evaporation. In contrast, the lower boiling point of n-heptane makes it easier to remove from the reaction mixture post-synthesis, which can be advantageous for isolating non-volatile products.

Use in Extraction and Chromatography

In liquid-liquid extractions, both solvents are effective for extracting non-polar compounds from aqueous solutions. The choice may depend on the specific selectivity required and the ease of subsequent solvent removal. In chromatography, n-heptane is a common mobile phase component in normal-phase HPLC. The elution strength of this compound would be similar, but its higher viscosity could lead to higher backpressures. The different shapes of the two solvent molecules might also lead to different selectivities for certain analytes.

Experimental Protocols

To aid researchers in evaluating these solvents for their specific needs, a detailed protocol for determining the solubility of a solid compound is provided below.

Protocol: Determination of Solubility of a Solid Compound

Objective: To quantitatively determine the solubility of a solid compound in this compound and n-heptane at a specific temperature.

Materials:

  • Solid compound (solute)

  • This compound

  • n-Heptane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to separate vials.

    • Accurately add a known volume of this compound to one set of vials and n-heptane to another set.

    • Seal the vials and place them in a constant temperature shaker/water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is fully evaporated, weigh the vial containing the dry solute.

  • Quantification (Alternative Method):

    • If the solute has a chromophore, a calibration curve can be prepared using a UV-Vis spectrophotometer or HPLC.

    • After filtration, accurately dilute a known volume of the saturated solution with the respective solvent.

    • Measure the absorbance or peak area and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • From the gravimetric method, calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

    • From the quantification method, use the determined concentration of the saturated solution as the solubility.

Visualizing Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the solubility determination protocol.

G Workflow for Solubility Determination prep1 Add excess solute to vials prep2 Add known volume of solvent (this compound or n-Heptane) prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48 hours) prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw and filter supernatant samp1->samp2 grav1 Weigh filtered solution samp2->grav1 quant2 Dilute filtered solution samp2->quant2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dry solute grav2->grav3 grav4 Calculate solubility grav3->grav4 quant1 Prepare calibration curve quant3 Analyze using UV-Vis or HPLC quant1->quant3 quant2->quant3 quant4 Determine concentration quant3->quant4

Caption: Workflow for determining the solubility of a solid compound.

Molecular Structure Comparison

The fundamental differences in the properties and performance of these solvents stem from their distinct molecular geometries.

Caption: Comparison of linear and branched alkane structures.

Conclusion

Both this compound and n-heptane are effective non-polar solvents with distinct properties that make them suitable for different applications. n-Heptane, with its lower boiling point and well-characterized properties, is a versatile and commonly used solvent. This compound, on the other hand, offers a significantly higher boiling point, making it an excellent choice for high-temperature reactions. Its branched structure may also offer unique solubility characteristics for complex molecules. The selection between the two should be based on a careful consideration of the specific experimental requirements, including temperature, the nature of the solute, and the need for subsequent solvent removal. The provided experimental protocol for solubility determination offers a practical framework for researchers to empirically evaluate the best solvent for their specific needs.

References

A Comparative Guide to the Combustion Characteristics of C11 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ignition Delay Times

Ignition delay time is a critical parameter in characterizing fuel reactivity. Experimental studies using shock tubes provide precise measurements of this property under controlled conditions.

Experimental Data for n-Undecane

Ignition delay times for n-undecane have been measured behind reflected shock waves. The data presented below is for mixtures of n-undecane in 4% oxygen/argon at various temperatures, pressures, and equivalence ratios (Φ).[1][2]

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
1168 - 160020.5Data not specified in abstract
1168 - 1600100.5Data not specified in abstract
1168 - 1600200.5Data not specified in abstract
1168 - 160021.0Data not specified in abstract
1168 - 1600101.0Data not specified in abstract
1168 - 1600201.0Data not specified in abstract
1168 - 160022.0Data not specified in abstract
1168 - 1600102.0Data not specified in abstract
1168 - 1600202.0Data not specified in abstract

Note: The source abstracts state that the data is available in the full paper, but the specific values are not provided in the abstract itself. The trend observed is that ignition delay times decrease with increasing temperature and pressure, and a decrease in equivalence ratio results in a shorter ignition delay time.[1][2]

Comparison with Other n-Alkanes and Isomeric Effects

For fuel-lean and stoichiometric mixtures, n-nonane exhibits approximately 25%–35% longer ignition delay times than n-undecane, indicating that the longer carbon chain of n-undecane leads to a higher reactivity under these conditions.[1][2] However, for fuel-rich mixtures, the ignition delay times of the two fuels are very similar.[1][2]

For branched isomers of undecane (B72203), it is generally expected that they will have longer ignition delay times compared to n-undecane. This is because branched alkanes are more stable and their molecular structure can hinder the initiation and propagation of chain branching reactions that lead to ignition.

Heat of Combustion

The heat of combustion is a measure of the energy released when a substance is completely burned. It is a key indicator of the energy content of a fuel.

Experimental Data for n-Undecane

The standard enthalpy of combustion for liquid n-undecane is well-documented.

IsomerStandard Enthalpy of Combustion (ΔcH°) (kJ/mol)
n-Undecane-7433.9 to -7428.7

Source: NIST Chemistry WebBook[3]

Comparison with Branched Isomers

Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas. It is a fundamental property that influences the design and performance of combustion systems.

Data for C11 Alkane Isomers

Currently, there is a lack of direct experimental data for the laminar flame speed of n-undecane or any of its isomers in the public domain. However, studies on other n-alkanes, such as n-dodecane, have been conducted and can provide an indication of the expected behavior.[8][9] It is anticipated that the laminar flame speed of n-undecane would be similar to that of n-dodecane under comparable conditions. For branched isomers, differences in thermal diffusivity and reactivity of key intermediates would likely lead to variations in laminar flame speed compared to the linear isomer.

Experimental Protocols

Determination of Ignition Delay Times (Shock Tube Method)

Principle: A shock tube is a facility used to generate high temperatures and pressures for a short duration to study chemical kinetics. A mixture of the fuel and oxidizer is rapidly heated and compressed by a shock wave, and the time until ignition is measured.

Methodology:

  • Mixture Preparation: A specific mixture of the C11 alkane isomer, oxygen, and a diluent gas (e.g., argon) is prepared at a known equivalence ratio.

  • Shock Tube Operation: The prepared gas mixture is introduced into the driven section of the shock tube. A high-pressure driver gas is separated from the driven section by a diaphragm.

  • Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the test gas, compressing and heating it to the desired experimental conditions.

  • Ignition Detection: The ignition event is detected by monitoring the emission from electronically excited radicals, such as CH*, using a photodetector, and by measuring the rapid pressure rise associated with combustion using a pressure transducer located at the endwall of the shock tube.[1][2]

  • Data Acquisition: The time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition is recorded as the ignition delay time.

Determination of Heat of Combustion (Calorimetry)

Principle: Bomb calorimetry is the standard method for determining the heat of combustion of liquid fuels. A known mass of the substance is burned in a constant-volume container (the "bomb") filled with excess oxygen, and the heat evolved is measured by the temperature rise of the surrounding water bath.

Methodology:

  • Sample Preparation: A precise mass of the liquid C11 alkane isomer is placed in a sample holder within the bomb.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a container of a known mass of water (the calorimeter), which is equipped with a stirrer and a high-precision thermometer.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion, and the maximum temperature rise is determined.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by burning a substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.

Visualizations

Experimental_Workflow_Ignition_Delay cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition & Analysis Fuel C11 Alkane Isomer Mixer Gas Mixer Fuel->Mixer Oxidizer Oxygen Oxidizer->Mixer Diluent Argon Diluent->Mixer ShockTube Shock Tube Loading Mixer->ShockTube DiaphragmRupture Diaphragm Rupture ShockTube->DiaphragmRupture ShockWave Shock Wave Propagation & Reflection DiaphragmRupture->ShockWave Ignition Ignition Event ShockWave->Ignition Sensors Pressure & Emission Sensors Ignition->Sensors DAQ Data Acquisition System Sensors->DAQ Analysis Calculate Ignition Delay Time DAQ->Analysis

Caption: Experimental workflow for determining ignition delay times using a shock tube.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The combustion of alkanes involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting.

References

A Researcher's Guide to the Identification and Differentiation of Tetramethylheptane Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of analytical techniques used to identify and differentiate the structural isomers of tetramethylheptane (C₁₁H₂₄), focusing on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to Tetramethylheptane Isomers

Tetramethylheptane has several structural isomers, each with a unique branching pattern of methyl groups along a heptane (B126788) backbone. The differentiation of these isomers is crucial as their structural variations can influence properties such as boiling point, viscosity, and reactivity, which are critical in various applications, including fuel and lubricant technologies, and as reference compounds in analytical chemistry. Some of the common structural isomers include:

  • 2,2,5,6-Tetramethylheptane

  • 3,4,4,5-Tetramethylheptane

  • 2,3,4,5-Tetramethylheptane

  • 2,2,4,4-Tetramethylheptane

  • 2,2,5,5-Tetramethylheptane

  • 3,3,5,5-Tetramethylheptane

  • 2,4,5,5-Tetramethylheptane

  • 2,3,5,5-Tetramethylheptane

This guide will explore the analytical methodologies used to distinguish between these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a key parameter for identification. When coupled with a mass spectrometer, which provides information about the mass-to-charge ratio of ionized molecules and their fragments, GC-MS offers a robust method for both separation and identification.

Comparative GC Retention Data
IsomerKovats Retention Index (Standard Non-Polar)
2,4,5-Trimethylheptane907[1]
3,3,5-Trimethylheptane913[2]
3,4,4-Trimethylheptane932
3,4,5-Trimethylheptane946[3]
2,2,6,6-Tetramethylheptane (B1616008)966.6[4]

Note: Data for all tetramethylheptane isomers is not available. The provided data for trimethylheptanes illustrates the principle of separation based on branching.

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The fragmentation patterns are indicative of the molecule's structure, with cleavage preferentially occurring at branching points to form more stable carbocations. The mass spectra of tetramethylheptane isomers will show a molecular ion peak (M⁺) at m/z 156, although it may be weak. The key to differentiation lies in the relative abundances of the fragment ions.

For example, isomers with gem-dimethyl groups (two methyl groups on the same carbon) are likely to show a prominent peak corresponding to the loss of a methyl group (M-15, m/z 141) and a tert-butyl cation (m/z 57). Isomers with different substitution patterns will yield distinct fragmentation patterns. For instance, the mass spectrum of 2,2,6,6-tetramethylheptane shows a base peak at m/z 57, corresponding to the stable tert-butyl cation.[4][5] The mass spectrum of 2,2,3,5-tetramethylheptane (B14554074) also exhibits significant fragmentation.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of each tetramethylheptane isomer will be unique due to the different chemical environments of the protons. Key features to consider are:

  • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Methyl protons will generally appear in the upfield region (around 0.8-1.7 ppm).

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple peaks by the influence of neighboring protons. The n+1 rule is often applicable for simple alkanes.

Due to the high degree of branching and the presence of many chemically similar protons, the ¹H NMR spectra of tetramethylheptane isomers can be complex and may show overlapping signals.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local environment.

  • Number of Signals: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. This can be a powerful tool for distinguishing between isomers with different symmetries.

  • Chemical Shift (δ): The chemical shifts of carbon atoms in alkanes typically range from 10 to 60 ppm. Quaternary, tertiary, secondary, and primary carbons resonate in characteristic regions.

While specific experimental ¹³C NMR data for all tetramethylheptane isomers is limited in public databases, the predicted number of signals based on molecular symmetry can be a key differentiator. For example, a highly symmetrical isomer like 3,3,5,5-tetramethylheptane would be expected to have fewer ¹³C signals than a less symmetrical isomer like 2,3,4,5-tetramethylheptane.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify tetramethylheptane isomers.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dilute the sample containing the tetramethylheptane isomers in a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the isomer based on its fragmentation pattern and compare the retention times to known standards or retention indices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of tetramethylheptane isomers.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width, acquisition time, and relaxation delay.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Analyze the chemical shifts, integrations (for ¹H), and number of signals (for ¹³C) to determine the structure of the isomer. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment of complex spectra.

Visualization of Analytical Workflow

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_identification Identification & Differentiation Sample Tetramethylheptane Isomer Mixture GC Gas Chromatography (Separation) Sample->GC Injection NMR_Acq NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Acq Dissolution MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution GC_Data Retention Time Data GC->GC_Data MS_Data Mass Spectra MS->MS_Data Identification Isomer Identification GC_Data->Identification MS_Data->Identification NMR_Data Chemical Shifts, Integrals, Multiplicities NMR_Acq->NMR_Data NMR_Data->Identification

Caption: Workflow for the identification of tetramethylheptane isomers.

Logical Relationship for Isomer Differentiation

differentiation_logic Start Unknown Tetramethylheptane Isomer GCMS_Analysis GC-MS Analysis Start->GCMS_Analysis NMR_Analysis NMR Analysis Start->NMR_Analysis Retention_Index Compare Retention Index GCMS_Analysis->Retention_Index Num_13C_Signals Count ¹³C NMR Signals NMR_Analysis->Num_13C_Signals Fragmentation_Pattern Analyze Fragmentation Pattern Retention_Index->Fragmentation_Pattern Tentative ID Structure_Confirmed Structure Confirmed Fragmentation_Pattern->Structure_Confirmed H1_NMR_Pattern Analyze ¹H NMR Spectrum (Shifts, Integrals, Splitting) Num_13C_Signals->H1_NMR_Pattern Symmetry Info H1_NMR_Pattern->Structure_Confirmed

Caption: Logical steps for differentiating tetramethylheptane isomers.

Conclusion

The identification and differentiation of tetramethylheptane structural isomers require a combination of powerful analytical techniques. GC-MS provides excellent separation and characteristic fragmentation patterns that are highly indicative of the branching structure. NMR spectroscopy, particularly ¹³C NMR, offers valuable information about the molecular symmetry and the connectivity of the carbon skeleton. While obtaining a complete set of experimental data for every isomer can be challenging, a systematic approach combining these methods allows for the confident identification and differentiation of these closely related compounds, which is essential for research and development in various chemical industries.

References

A Comparative Guide to the Accurate and Precise Quantification of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of branched alkanes is critical in various applications, from petroleum analysis to the characterization of pharmaceutical ingredients. The isomeric complexity of branched alkanes presents a significant analytical challenge. This guide provides an objective comparison of the performance of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for a given analytical need.

Quantitative Performance Comparison

The selection of an analytical technique for branched alkane quantification often depends on a trade-off between accuracy, precision, sensitivity, and the level of structural information required. The following table summarizes the key quantitative performance metrics for GC-FID, GC-MS, and NMR spectroscopy.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy (Recovery) Typically 80-120%[1]98.3–101.60% for specific terpenes[2]High, with deviations from gravimetric values often less than 1% with validated protocols
Precision (%RSD) Repeatability < 11.9% for n-alkanes[3]; Intermediate reproducibility < 20%[4]Intraday and interday precision ≤ 2.56% for specific terpenes[2]Maximum combined measurement uncertainty of 1.5% (at 95% confidence)[5]
**Linearity (R²) **> 0.999[3]> 0.999[2]Excellent, with data points generally differing by less than 1% from gravimetric values
Limit of Quantification (LOQ) 1.0 µg/mL for specific terpenes[1]0.6 mg/Kg for MOSH and MOAH[4]Dependent on desired accuracy and experiment time[6]
Selectivity Good for separating isomers with appropriate columns.High, with the ability to distinguish co-eluting compounds based on mass spectra.High, capable of distinguishing isomers based on their unique spectral fingerprints.

Experimental Protocols and Methodologies

Detailed and validated experimental protocols are essential for achieving accurate and precise quantification of branched alkanes. Below are representative methodologies for GC-FID, GC-MS, and NMR analysis.

Quantification of Branched Alkanes using Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The flame ionization detector offers high sensitivity and a wide linear range for carbon-based compounds.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Sample containing branched alkanes Dilution Dilute sample in a suitable solvent (e.g., hexane) Sample->Dilution InternalStandard Add internal standard (e.g., n-C20) Dilution->InternalStandard Injection Inject sample onto GC column InternalStandard->Injection Separation Separation of alkanes based on boiling point Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Integration Integrate peak areas of branched alkanes and internal standard Detection->Integration Quantification Quantify branched alkanes based on peak area ratios and calibration curve Integration->Quantification Calibration Generate calibration curve from standards Calibration->Quantification

Workflow for branched alkane quantification by GC-FID.

  • Sample Preparation:

    • Accurately weigh the sample containing branched alkanes.

    • Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a known final concentration.

    • Add a known concentration of an internal standard (e.g., an n-alkane not present in the sample) to all samples and calibration standards.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-1 fused silica (B1680970) capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Injector: Split/splitless injector at 300 °C in splitless mode.[7]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 6 °C/min to 300 °C.

      • Final hold: 20 minutes at 300 °C.[7]

    • Detector Temperature: 300 °C.[7]

    • Injection Volume: 1 µL.[7]

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of the branched alkane(s) of interest and the internal standard.

    • Analyze the calibration standards using the same GC-FID method.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Analyze the unknown samples and determine the concentration of the branched alkanes using the calibration curve.

Quantification of Branched Alkanes using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both quantitative and qualitative information.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing branched alkanes Extraction Solvent extraction (if necessary) Sample->Extraction Derivatization Derivatization (optional, for improved volatility) Extraction->Derivatization Injection Inject sample into GC-MS Derivatization->Injection Separation Chromatographic separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass analysis (e.g., Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram (TIC) analysis MassAnalysis->TIC Quantification Quantification using calibration curve TIC->Quantification SIM Selected Ion Monitoring (SIM) for target compounds SIM->Quantification cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing and Calculation Analyte Accurately weigh analyte Solvent Dissolve in deuterated solvent Analyte->Solvent InternalStandard Accurately weigh internal standard of known purity InternalStandard->Solvent Acquisition Acquire 1H NMR spectrum with optimized parameters for quantification Solvent->Acquisition Integration Integrate signals of analyte and internal standard Acquisition->Integration Calculation Calculate analyte concentration based on integral values, molar masses, and weights Integration->Calculation

References

Guide to Inter-laboratory Comparison of 2,2,4,4-Tetramethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of the analysis of 2,2,4,4-tetramethylheptane, a branched alkane. Due to a lack of publicly available, specific inter-laboratory comparison studies for this compound, this document presents a hypothetical comparison based on established principles of analytical method validation and proficiency testing.[1][2][3][4][5] The experimental data herein is illustrative and intended to guide researchers in designing and evaluating such studies.

Data Presentation: A Hypothetical Inter-laboratory Comparison

The following table summarizes fictional performance data from four independent laboratories for the quantitative analysis of this compound. This data reflects typical performance metrics evaluated in analytical method validation and proficiency testing.[3][6][7]

Performance Parameter Laboratory A Laboratory B Laboratory C Laboratory D
Accuracy (% Recovery) 98.5%101.2%95.8%99.1%
Precision (Repeatability RSD %) 1.8%2.5%3.1%2.2%
Precision (Reproducibility RSD %) 3.5%4.1%5.2%3.8%
Limit of Detection (LOD) (µg/L) 0.50.81.00.6
Limit of Quantification (LOQ) (µg/L) 1.52.43.01.8

Note: This data is for illustrative purposes only.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and comparison of analytical results. The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile organic compounds.

Objective: To quantify the concentration of this compound in a given sample matrix.

1. Sample Preparation

  • Matrix: Specify the sample matrix (e.g., water, soil, plasma).

  • Extraction: A liquid-liquid extraction using a non-polar solvent like hexane (B92381) or pentane (B18724) is suitable.

    • To 10 mL of the sample, add 5 mL of hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

    • Repeat the extraction process on the aqueous layer with a fresh aliquot of hexane to maximize recovery.

    • Combine the organic extracts.

  • Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 57, 71, 85). A full scan mode (m/z 40-300) can be used for initial identification.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of this compound in hexane at concentrations ranging from the LOQ to an upper limit appropriate for the expected sample concentrations.

  • Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the samples) to improve accuracy and precision.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in an inter-laboratory comparison study.

G Workflow for an Inter-laboratory Comparison Study A Study Design and Protocol Development B Sample Preparation and Distribution A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Performance Evaluation (e.g., Z-scores) E->F G Issuance of Final Report F->G

Caption: A typical workflow for conducting an inter-laboratory comparison study.

G Factors Influencing Analytical Measurement Accuracy cluster_0 Methodological Factors cluster_1 Environmental & Instrumental Factors cluster_2 Human Factors center Analytical Result M1 Specificity M1->center M2 Linearity M2->center M3 Accuracy M3->center M4 Precision M4->center M5 Robustness M5->center E1 Laboratory Conditions E1->center E2 Instrument Calibration E2->center E3 Reagent Quality E3->center H1 Analyst Training H1->center H2 Sample Handling H2->center H3 Data Interpretation H3->center

Caption: Key factors that can influence the accuracy of an analytical measurement.

References

A Comparative Guide to GC Columns for the Separation of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the effective separation of structurally similar isomers is a critical challenge. Tetramethylheptane (C11H24), with its numerous branched isomers, serves as a pertinent example where precise chromatographic resolution is paramount for accurate identification and quantification. This guide provides an objective comparison of the performance of different gas chromatography (GC) columns for the separation of tetramethylheptane isomers, supported by experimental data and detailed methodologies.

The separation of tetramethylheptane isomers is primarily dictated by the choice of the GC capillary column, specifically its stationary phase. Given that these isomers are non-polar alkanes, their separation is governed by boiling point differences and subtle variations in molecular shape. Consequently, non-polar stationary phases are the industry standard for this application.

Comparison of GC Column Performance

This section details the performance of two commonly employed non-polar GC columns for detailed hydrocarbon analysis (DHA), a technique used for the comprehensive characterization of gasoline and related petroleum streams which include C11 isomers. The columns compared are a 100% dimethylpolysiloxane phase and a 5% phenyl / 95% dimethylpolysiloxane phase.

Parameter Column A: 100% Dimethylpolysiloxane (e.g., Restek Rtx-DHA-100) Column B: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Agilent DB-5)
Stationary Phase Crossbond 100% dimethyl polysiloxane5% Phenyl / 95% Dimethylpolysiloxane
Selectivity Primarily boiling point-based separation.Boiling point-based separation with enhanced selectivity for unsaturated or aromatic compounds due to π-π interactions.[1]
Resolution of Branched Alkanes Provides high-efficiency separation for a wide range of hydrocarbons. Meets ASTM D6730 requirements for critical pairs.[2]Offers slightly increased selectivity and resolution for closely eluting isomers compared to 100% dimethylpolysiloxane phases.[1]
Typical Application Detailed Hydrocarbon Analysis (DHA) of gasolines and petroleum streams.[2][3]General purpose analysis of a wide range of non-polar and moderately polar compounds.
Example Isomer Pair Resolution Meets ASTM D5134 requirement for 2-methylheptane/4-methylheptane resolution (≥1.35).[4]Generally provides good resolution for branched alkanes.
Thermal Stability Up to 300/340 °C.[5]Typically up to 325/350 °C.

Note: Specific performance characteristics such as retention times and resolution for tetramethylheptane isomers are highly dependent on the specific analytical conditions and the full composition of the sample mixture. The data presented is based on typical performance for detailed hydrocarbon analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal separation of tetramethylheptane isomers. The following methodologies are representative of those used in detailed hydrocarbon analysis.

Methodology for Detailed Hydrocarbon Analysis (ASTM D6730)

This method is designed for the comprehensive analysis of gasolines and other spark-ignition engine fuels, which includes the C11 isomer range.

1. Sample Preparation:

  • Samples are typically diluted in a suitable solvent like pentane (B18724) or hexane.

  • An internal standard, such as a non-interfering hydrocarbon, is added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: Rtx-DHA-100, 100 m, 0.25 mm ID, 0.50 µm film thickness.[2] A short (e.g., 2.5 m) Rtx-5 DHA tuning column may be used in series to achieve the required selectivity.[6]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Injection: Split injection with a high split ratio (e.g., 200:1) is common to avoid column overload.[4]

  • Injector Temperature: 200-250 °C.[4]

  • Oven Temperature Program: A slow temperature ramp is crucial for resolving complex mixtures. A typical program might start at a low temperature (e.g., 35 °C) and hold for an extended period (e.g., 60 minutes) to separate the most volatile components, followed by a slow ramp (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).

  • Detector: Flame Ionization Detector (FID).[4]

  • Detector Temperature: 250 °C.[4]

General Protocol for Gasoline Range Organics (GRO) Analysis (EPA Method 8015D)

This method is used for the determination of nonhalogenated volatile organic compounds, including gasoline range organics (C6 to C10, with a boiling range of approximately 60 °C to 170 °C), which can be extended to include C11 isomers.[7][8][9][10]

1. Sample Preparation:

  • Aqueous samples can be analyzed using purge-and-trap or headspace techniques.[9][11]

  • Soil and solid samples require extraction with a suitable solvent (e.g., methanol) followed by analysis of the extract.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column such as a DB-1 or equivalent.

  • Carrier Gas: Helium.

  • Injection: Split/splitless or direct injection depending on the sample introduction method.

  • Oven Temperature Program: A temperature program is designed to elute the target gasoline range organics within a reasonable time, for example, an initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 200-250°C.

  • Detector: Flame Ionization Detector (FID).[9][11]

Logical Workflow for GC Column Selection and Method Development

The process of selecting an appropriate GC column and developing a method for separating tetramethylheptane isomers can be summarized in the following workflow.

GC_Column_Selection_Workflow cluster_start Initial Considerations cluster_selection Column Selection cluster_method_dev Method Development cluster_validation Validation & Analysis define_analytes Define Target Analytes (Tetramethylheptane Isomers) select_phase Select Stationary Phase (Non-polar: 100% Dimethylpolysiloxane or 5% Phenyl) define_analytes->select_phase sample_matrix Characterize Sample Matrix (e.g., Gasoline, Pure Standard) sample_matrix->select_phase select_dimensions Select Column Dimensions (Long column, small ID for high resolution) select_phase->select_dimensions set_conditions Set Initial GC Conditions (Based on ASTM/EPA methods) select_dimensions->set_conditions optimize_temp Optimize Temperature Program (Slow ramp for isomer separation) set_conditions->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow run_standard Run Standard Mixture (Identify peaks, determine retention times) optimize_flow->run_standard assess_performance Assess Performance (Resolution, Peak Shape) run_standard->assess_performance analyze_samples Analyze Samples assess_performance->analyze_samples

References

Evaluating the purity of synthesized 2,2,4,4-Tetramethylheptane against standards

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the evaluation of synthesized 2,2,4,4-Tetramethylheptane against commercial-grade standards, employing detailed analytical protocols and comparative data.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthetically produced this compound. By offering detailed experimental protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document facilitates a direct comparison of in-house synthesized products with commercially available standards. The methodologies and data presented herein are intended to ensure the quality and consistency of this compound in research and development applications.

Introduction

This compound is a highly branched alkane of interest in various fields of chemical research. Its synthesis, typically achieved through the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane, can yield impurities that may affect experimental outcomes. Therefore, rigorous purity assessment is crucial. This guide outlines the necessary steps to characterize the synthesized product and compare it against a standard reference.

Experimental Protocols

Detailed methodologies for the primary analytical techniques used in purity determination are provided below.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for separating and quantifying volatile and semi-volatile compounds. For branched alkanes like this compound, GC can effectively separate isomers and other impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 MS (60 m x 0.25 mm x 0.25 µm) fused silica (B1680970) capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 10 minutes at 150°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

Prepare a 1 mg/mL solution of the synthesized this compound in high-purity hexane. Similarly, prepare a solution of a commercial standard of this compound at the same concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify the main compound and any impurities present.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Sample Preparation:

Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of CDCl₃. Filter the solution into an NMR tube. Repeat for the commercial standard.

Data Presentation

The following table summarizes the expected analytical data for both synthesized and standard this compound.

ParameterSynthesized this compoundCommercial Standard (Typical)
GC Analysis
Retention Time (min)To be determined experimentally~ 15.5 min (estimated)
Purity (%)To be determined experimentally≥ 98%
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)See predicted values belowSee predicted values below
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (ppm)See predicted values belowSee predicted values below

Predicted NMR Data for this compound:

  • ¹H NMR:

    • ~0.88 ppm (triplet, 3H, -CH₂CH₃)

    • ~0.95 ppm (singlet, 9H, -C(CH₃)₃)

    • ~1.25 ppm (singlet, 6H, -C(CH₃)₂)

    • ~1.30 ppm (quartet, 2H, -CH₂CH₃)

    • ~1.55 ppm (singlet, 2H, -CH₂-)

    • ~1.60 ppm (singlet, 2H, -CH₂-)

  • ¹³C NMR:

    • ~8.5 ppm (-CH₂C H₃)

    • ~25.0 ppm (-C(C H₃)₃)

    • ~30.0 ppm (-C(C H₃)₂)

    • ~32.0 ppm (-C (CH₃)₃)

    • ~38.0 ppm (-C (CH₃)₂)

    • ~45.0 ppm (-C H₂CH₃)

    • ~50.0 ppm (-C H₂-)

    • ~55.0 ppm (-C H₂-)

Potential Impurities

The synthesis of this compound from dimethyl zinc and 2,2,4-trimethyl-4-chloropentane may lead to the formation of several side products. These can include:

  • Isomers of this compound: Rearrangement reactions can lead to the formation of other C11H24 isomers.

  • Unreacted Starting Materials: Residual 2,2,4-trimethyl-4-chloropentane.

  • Products of Elimination Reactions: Alkenes formed from the starting materials.

  • Coupling Products: Higher molecular weight alkanes formed from the coupling of intermediates.

The presence and quantity of these impurities can be assessed by careful analysis of the GC chromatograms and NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity evaluation process.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Procedures cluster_evaluation Data Evaluation & Comparison synth Synthesize this compound prep_synth Prepare Synthesized Sample for Analysis synth->prep_synth gc_analysis Gas Chromatography (GC) Analysis prep_synth->gc_analysis nmr_analysis NMR Spectroscopy (¹H & ¹³C) prep_synth->nmr_analysis prep_std Prepare Commercial Standard for Analysis prep_std->gc_analysis prep_std->nmr_analysis compare_gc Compare GC Data (Retention Time, Purity) gc_analysis->compare_gc compare_nmr Compare NMR Spectra (Chemical Shifts, Impurities) nmr_analysis->compare_nmr conclusion Determine Purity of Synthesized Product compare_gc->conclusion compare_nmr->conclusion

Caption: Experimental workflow for purity evaluation.

Conclusion

This guide provides a standardized approach for the purity assessment of synthesized this compound. By following the detailed GC and NMR protocols, researchers can obtain reliable and comparable data. The provided table and workflow diagram serve as practical tools for organizing and interpreting the analytical results. Accurate purity determination is essential for ensuring the validity and reproducibility of scientific research where this compound is utilized.

Cross-Validation of Analytical Methods for Branched Hydrocarbon Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched hydrocarbons, the selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This guide provides an objective comparison of the two primary techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a cross-validation framework, supported by comparative performance data and detailed experimental protocols, to aid in method selection and implementation.

Method Comparison: GC-MS vs. NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the molecular identification precision of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like branched hydrocarbons.[3] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation of organic molecules, providing insights into the molecular framework, including the degree and position of branching.[4]

The choice between GC-MS and NMR often depends on the specific analytical goal. GC-MS excels in separating complex mixtures and quantifying individual components with high sensitivity.[2][3] NMR, on the other hand, is unparalleled in its ability to provide detailed structural information without the need for extensive separation.[4]

Quantitative Performance Data

The following table summarizes the key performance characteristics of GC-MS and NMR for the analysis of branched-chain organic molecules, using short-chain fatty acids as a representative example due to the availability of direct comparative studies.[5]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.[4]
Limit of Detection (LOD) High sensitivity, typically in the µg/mL to ng/mL range.[5][6][7] For some hydrocarbons, LOD can be as low as 0.5 ng/g.[7]Lower sensitivity, with LODs typically around 2 µg/mL.[5]
Limit of Quantitation (LOQ) High sensitivity, with LOQs reported as low as 0.02 µg/mL for some analytes.[5] For certain hydrocarbons, LOQ can be in the range of 3.0 to 30 ng/g.[7]Lower sensitivity, with LOQs starting from approximately 4 µg/mL.[5]
Accuracy (Recovery) Generally high, with recovery rates between 97.8% and 108.3% reported in relevant studies.[5]Good accuracy, though potentially more susceptible to matrix effects in complex mixtures.
Precision (Repeatability) Good repeatability, with Relative Standard Deviations (RSD) typically below 15%.[8]Excellent repeatability, with intraday and interday RSDs often below 7%.[5]
Selectivity Excellent for separating isomers and components in complex mixtures.Can be challenging for complex mixtures due to signal overlap, though 2D NMR techniques can mitigate this.[4]
Structural Information Provides mass spectra which can be used for identification by comparison to libraries. Fragmentation patterns can give clues about branching.Provides detailed information on the carbon-hydrogen framework, allowing for unambiguous structure elucidation and isomer differentiation.[4][9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched Hydrocarbon Analysis

This protocol provides a general framework for the quantitative analysis of branched hydrocarbons.[10][11]

  • Sample Preparation :

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to the sample solution for accurate quantification.

  • Instrumental Parameters :

    • Gas Chromatograph (GC) :

      • Column : Use a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

      • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet : Operate in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations. Set the injector temperature to ensure complete vaporization (e.g., 250-300°C).

      • Oven Temperature Program : Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 300°C) at a controlled rate to separate hydrocarbons based on their boiling points.

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Analyzer : Quadrupole or Ion Trap.

      • Acquisition Mode : Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis of target compounds.[10]

  • Data Analysis :

    • Identify branched hydrocarbons by comparing their retention times and mass spectra with those of known standards or library data.

    • Quantify the analytes by integrating the peak areas of specific ions and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Branched Hydrocarbon Analysis

This protocol outlines the steps for structural elucidation and quantitative analysis of branched hydrocarbons.[4]

  • Sample Preparation :

    • Dissolve an accurately weighed amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • For quantitative analysis, add a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Experiments :

    • 1D NMR :

      • ¹H NMR: Provides information about the number and types of protons and their connectivity through spin-spin coupling.

      • ¹³C NMR: Shows the number of unique carbon environments.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR :

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the hydrocarbon backbone.[12]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying branching points and quaternary carbons.

  • Data Analysis :

    • Structural Elucidation : Use the combination of 1D and 2D NMR spectra to piece together the structure of the branched hydrocarbon.

    • Quantitative Analysis : Integrate the signals of the analyte and the internal standard in the ¹H NMR spectrum. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of their integrals.

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results.[13][14] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.

G Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Comparative Analysis cluster_2 Data Evaluation & Conclusion A Define Analytical Requirements (e.g., Sensitivity, Selectivity) B Develop GC-MS Method A->B C Develop NMR Method A->C D Validate GC-MS Method (Accuracy, Precision, LOD, LOQ) B->D E Validate NMR Method (Accuracy, Precision, LOD, LOQ) C->E F Prepare Standard & Sample Sets D->F E->F G Analyze with Validated GC-MS Method F->G H Analyze with Validated NMR Method F->H I Compare Quantitative Results G->I H->I J Statistical Analysis (e.g., t-test, Bland-Altman) I->J K Assess Method Comparability J->K L Select Appropriate Method for Application K->L

Caption: Workflow for the cross-validation of GC-MS and NMR methods.

This workflow outlines the systematic process for comparing two analytical methods. It begins with the independent development and validation of each method, followed by the analysis of identical sample sets. The resulting data are then statistically compared to assess the comparability of the methods and to inform the selection of the most suitable technique for a specific application.

References

Safety Operating Guide

Proper Disposal of 2,2,4,4-Tetramethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,4,4-tetramethylheptane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable and potentially hazardous chemical.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an organic vapor cartridge.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

II. Spill and Leak Management

In the event of a spill or leak of this compound, immediate action is necessary to contain the substance and prevent further hazards.

  • Eliminate Ignition Sources: Immediately extinguish any open flames, and turn off any equipment that could create a spark.

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect and Store: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a flammable organic solvent, it is classified as hazardous waste.

Key Disposal Steps:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sanitary sewer.

  • Collect in Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Engage a Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides general guidance based on regulations for flammable liquids.

ParameterValue/GuidelineRegulation/Source
Flash Point ClassificationChemicals with a flashpoint < 60°C (140°F) are typically classified as hazardous waste.[1]40 CFR 261.20
Container Fill LevelLiquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.General Laboratory Safety Guidelines
Storage Quantity LimitNo more than 60 gallons of Class 3 flammable liquids should be stored in any one storage cabinet.General Hazardous Materials Storage Guidelines

V. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE start->ppe collect Collect Waste in a Designated Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label seal Securely Seal Container label->seal store Store in a Cool, Dry, Ventilated Area seal->store contact Contact Licensed Waste Disposal Service store->contact pickup Arrange for Waste Pickup contact->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,2,4,4-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical procedures for the handling and disposal of 2,2,4,4-Tetramethylheptane. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Immediate Safety and Handling

This compound is a flammable aliphatic hydrocarbon.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] It is imperative to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools when handling containers.[1]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling aliphatic hydrocarbons.[5][6] Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider gloves with a longer breakthrough time.
Body Protection Lab Coat or CoverallsA flame-resistant lab coat or coveralls should be worn to protect the skin from accidental contact.[6]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[5]
Respiratory Protection RespiratorIn most cases, working in a properly functioning chemical fume hood will provide adequate respiratory protection.[1] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing: Ground and bond containers when transferring the substance to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Experimentation: Conduct all work within the chemical fume hood. Keep containers tightly closed when not in use.[2]

  • Post-Handling: Wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

Contaminated materials and excess this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a well-ventilated, designated waste accumulation area, away from ignition sources.[2]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][9] Do not pour down the drain.[8]

Experimental Workflow and Safety Precautions

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function prep_ppe->prep_fumehood prep_safety Locate safety equipment prep_fumehood->prep_safety handle_dispense Dispense chemical in fume hood prep_safety->handle_dispense Proceed to handling handle_experiment Conduct experiment handle_dispense->handle_experiment handle_close Keep container closed handle_experiment->handle_close cleanup_workstation Clean work area handle_close->cleanup_workstation Proceed to cleanup cleanup_waste Collect hazardous waste cleanup_workstation->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash hands cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.